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  • Product: 3-Ethyl-2-oxoindoline-5-carboxylic acid

Core Science & Biosynthesis

Foundational

Architecting Kinase Inhibitors: A Technical Whitepaper on 3-Ethyl-2-oxoindoline-5-carboxylic acid (CAS 1225957-57-2)

Executive Summary In the landscape of targeted therapeutics, the oxindole (2-oxoindoline) core represents a highly privileged scaffold, serving as the pharmacophoric foundation for multiple FDA-approved kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the oxindole (2-oxoindoline) core represents a highly privileged scaffold, serving as the pharmacophoric foundation for multiple FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib). Among its functionalized derivatives, 3-Ethyl-2-oxoindoline-5-carboxylic acid (CAS 1225957-57-2) emerges as a critical building block for drug development professionals. This technical guide elucidates the physicochemical properties, structural rationale, and validated synthetic methodologies for utilizing this compound in the generation of novel therapeutics.

Physicochemical Profiling & Structural Rationale

To effectively deploy 3-Ethyl-2-oxoindoline-5-carboxylic acid in a Structure-Activity Relationship (SAR) campaign, researchers must understand the causality behind its structural components.

  • The Oxindole Core: Mimics the purine ring of ATP, acting as a bidentate hydrogen bond donor/acceptor pair within the ATP-binding hinge region of kinases ()[1].

  • The 3-Ethyl Substitution: Introduces a chiral center and specific steric bulk. Unlike unsubstituted oxindoles, the 3-ethyl group restricts the conformational flexibility of the core and projects into the hydrophobic pocket adjacent to the hinge region, enhancing binding affinity and selectivity.

  • The 5-Carboxylic Acid: Serves as a versatile synthetic vector projecting toward the solvent-exposed channel of the kinase. It allows for the rapid construction of amide libraries, enabling the tuning of pharmacokinetic (PK) properties without disrupting the primary hinge-binding interaction ()[2].

Table 1: Physicochemical Properties of 3-Ethyl-2-oxoindoline-5-carboxylic acid

PropertyValue
Chemical Name 3-Ethyl-2-oxoindoline-5-carboxylic acid
CAS Registry Number 1225957-57-2
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
SMILES CCC1C(=O)Nc2ccc(C(=O)O)cc12
Topological Polar Surface Area (TPSA) 66.4 Ų
H-Bond Donors / Acceptors 2 / 3

Pharmacophore & Signaling Pathway Integration

The following diagram illustrates how the structural domains of the 3-ethyl-oxindole scaffold map to kinase inhibition pathways.

G Core Oxindole Core Hinge Region Binding (H-Bond Donor/Acceptor) Kinase Target Kinase (e.g., VEGFR, GRK5) Core->Kinase Anchors Sub3 3-Ethyl Group Hydrophobic Pocket (Steric Tuning) Sub3->Kinase Orients Sub5 5-Carboxylic Acid Solvent Channel (Amide Vector) Sub5->Kinase Solubilizes/Binds Effect Pathway Inhibition & Apoptosis Kinase->Effect Downstream

Fig 1. Pharmacophore mapping of the 3-ethyl-oxindole scaffold to target kinases.

Validated Synthetic Methodologies

A self-validating protocol ensures reproducibility and high yield. The following workflows detail the synthesis of the scaffold and its subsequent functionalization.

Protocol A: Synthesis of 3-Ethyl-2-oxoindoline-5-carboxylic acid via C3-Alkylation

Causality Focus: Direct alkylation of the oxindole core requires careful base selection to prevent N-alkylation or over-alkylation at the C3 position. Lithium hexamethyldisilazide (LHMDS) is utilized as a bulky, non-nucleophilic base to kinetically favor the formation of the C3 enolate.

Step-by-Step Methodology:

  • Esterification: Suspend 2-oxoindoline-5-carboxylic acid (1.0 eq) in anhydrous methanol. Add catalytic H₂SO₄ and reflux for 12 hours to yield methyl 2-oxoindoline-5-carboxylate. Rationale: Protects the carboxylic acid from participating in the subsequent base-catalyzed alkylation.

  • Enolate Formation: Dissolve the ester in anhydrous THF under an argon atmosphere. Cool the reaction mixture to -78°C. Dropwise, add LHMDS (2.2 eq). Rationale: The first equivalent deprotonates the lactam nitrogen; the second equivalent generates the C3 enolate.

  • Alkylation: Add ethyl iodide (1.1 eq) slowly at -78°C. Allow the reaction to warm to 0°C over 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1) to ensure complete consumption of the starting material.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl to prevent over-alkylation. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate methyl 3-ethyl-2-oxoindoline-5-carboxylate.

  • Saponification: Dissolve the intermediate in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 2. The target compound, 3-Ethyl-2-oxoindoline-5-carboxylic acid, will precipitate as a solid ()[3]. Filter and dry under vacuum.

Protocol B: Amide Library Generation via HATU Coupling

Causality Focus: The 5-carboxylic acid is sterically unhindered, but the oxindole core can be sensitive to harsh coupling conditions. HATU is selected over EDC/HOBt because it generates a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling kinetics and minimizes epimerization at the C3 chiral center ()[4].

Step-by-Step Methodology:

  • Activation: Dissolve 3-Ethyl-2-oxoindoline-5-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes. Rationale: DIPEA ensures the carboxylic acid is fully deprotonated for nucleophilic attack on HATU.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) to the activated mixture. Stir at room temperature for 2-4 hours.

  • Workup: Dilute the reaction with water to induce precipitation of the amide product. If no precipitate forms, extract with dichloromethane (DCM), wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove unreacted amine and HATU byproducts.

  • Purification: Concentrate the organic layer and purify via preparative HPLC or recrystallization.

G A 2-Oxoindoline- 5-carboxylic acid B LHMDS / EtI (C3 Alkylation) A->B 1. Esterify 2. Alkylate C 3-Ethyl-2-oxoindoline- 5-carboxylic acid B->C Saponify D HATU/DIPEA Amide Coupling C->D Amine Addition E Targeted Kinase Inhibitor D->E Isolate

Fig 2. Synthetic workflow from precursor to functionalized kinase inhibitor.

Applications in Advanced Therapeutics

The utility of CAS 1225957-57-2 extends beyond traditional oncology. Recent developments have leveraged the 5-carboxamide oxindole scaffold in:

  • G Protein-Coupled Receptor Kinase 5 (GRK5) Inhibitors: Amide derivatives of oxindole-5-carboxylic acids have shown high selectivity for GRK5, a target implicated in cardiac hypertrophy and heart failure ()[2].

  • Dual-Target Alzheimer's Therapeutics: The scaffold has been hybridized with piperidine derivatives to create dual-target inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), demonstrating the scaffold's ability to span multiple binding sites in complex enzyme pockets ()[4].

Conclusion

3-Ethyl-2-oxoindoline-5-carboxylic acid is a highly versatile, structurally pre-organized intermediate. By understanding the specific mechanistic roles of its C3 and C5 substitutions, drug development professionals can rationally design highly potent, targeted therapeutics with optimized binding kinetics and favorable pharmacokinetic profiles.

References

  • Title: Substituted oxindole derivatives as protein tyrosine kinase and as protein serine/threonine kinase inhibitors Source: US Patent 6369086B1 URL
  • Title: Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases Source: Pharmaceuticals (via PMC) URL: [Link]

Sources

Exploratory

Technical Guide: 3-Substituted 2-Oxoindoline-5-Carboxylic Acid Derivatives

The following guide provides an in-depth technical analysis of 3-substituted 2-oxoindoline-5-carboxylic acid derivatives. It is structured to facilitate the transition from synthetic design to biological evaluation for d...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 3-substituted 2-oxoindoline-5-carboxylic acid derivatives. It is structured to facilitate the transition from synthetic design to biological evaluation for drug discovery professionals.

Core Scaffold Analysis, Synthetic Methodologies, and Therapeutic Applications

Executive Summary & Scaffold Rationale

The 2-oxoindoline (oxindole) scaffold is a privileged structure in medicinal chemistry, serving as the core for multiple FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib). While 5-fluoro and 5-unsubstituted variants are common, the 2-oxoindoline-5-carboxylic acid derivatives offer a distinct pharmacological advantage: the C5-carboxylic acid moiety provides a versatile handle for modulating physicochemical properties (solubility, lipophilicity) and extending interactions into the solvent-exposed regions of the ATP-binding pocket.[1]

This guide focuses on the 3-substituted 2-oxoindoline-5-carboxylic acid class, where the C3-position dictates target selectivity (via geometric isomerism and hydrophobic pocket filling) and the C5-position modulates potency and pharmacokinetic profiles.[1]

Key Structural Features (SAR)
  • C3-Position (The "Warhead"): A double bond (Z-isomer preferred) connecting to an aryl or heteroaryl ring.[1] This mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases (e.g., VEGFR2, PDGFR).

  • C5-Position (The "Tail"): The carboxylic acid or its amide derivatives can reach the solvent front, improving solubility or interacting with specific residues (e.g., Arg/Lys) to enhance selectivity.

  • N1-Position: Often kept unsubstituted to maintain the H-bond donor capability required for the hinge region interaction (e.g., Glu residues).[1]

Chemical Synthesis Strategies

The synthesis of these derivatives generally proceeds in two phases: construction of the 5-carboxyoxindole core, followed by C3-functionalization.[1]

Phase 1: Synthesis of the Core (2-Oxoindoline-5-Carboxylic Acid)

Two primary routes are validated for high-purity synthesis.[1]

Route A: The Sandmeyer-Isatin Pathway (From PABA)

This is the classic industrial route, converting 4-aminobenzoic acid (PABA) to 5-carboxyisatin, followed by reduction.[1]

  • Sandmeyer Isonitroso Synthesis: PABA reacts with chloral hydrate and hydroxylamine sulfate to form the isonitrosoacetanilide intermediate.

  • Cyclization: Acid-catalyzed cyclization (H₂SO₄) yields 5-carboxyisatin.[1]

  • Reduction: The C3-carbonyl of isatin is reduced to a methylene group using hydrazine hydrate (Wolff-Kishner conditions) or red phosphorus/HI to yield 2-oxoindoline-5-carboxylic acid.[1]

Route B: Oxidative Bromination of Indole-5-Carboxylic Acid

A milder laboratory-scale route that avoids harsh Wolff-Kishner conditions.[1]

  • Bromination: Indole-5-carboxylic acid is treated with pyridinium tribromide or Br₂ in t-BuOH/AcOH to form the 3,3-dibromooxindole intermediate.[1]

  • Reduction: Zinc dust in acetic acid reduces the dibromide to the oxindole.

Phase 2: C3-Functionalization (Knoevenagel Condensation)

The active methylene group at C3 is condensed with aldehydes to form the biologically active 3-arylidene derivatives.[1]

  • Catalyst: Piperidine or Pyrrolidine (base catalysis).

  • Solvent: Ethanol or Methanol (reflux).

  • Stereochemistry: The reaction predominantly yields the thermodynamically stable Z-isomer , which is crucial for kinase binding.

Visualization: Synthesis & SAR Logic

G cluster_SAR Structure-Activity Relationship (SAR) PABA 4-Aminobenzoic Acid (Starting Material) Isatin 5-Carboxyisatin (Intermediate) PABA->Isatin 1. Chloral hydrate, NH2OH 2. H2SO4 (Cyclization) Oxindole 2-Oxoindoline-5-COOH (Core Scaffold) Isatin->Oxindole Wolff-Kishner Reduction (N2H4, KOH) Product 3-Substituted-2-Oxoindoline- 5-Carboxylic Acid Derivative Oxindole->Product Knoevenagel Condensation (Piperidine, EtOH, Reflux) Aldehyde Ar-CHO (Aryl/Heteroaryl Aldehyde) Aldehyde->Product + Ar-CHO SAR_C3 C3-Position Dictates Kinase Selectivity (e.g., Pyrrole for VEGFR) Product->SAR_C3 SAR_C5 C5-Position (COOH) Solubility & Solvent Interaction (Can be amidated) Product->SAR_C5

Caption: Synthetic pathway from PABA to bioactive 3-substituted derivatives, highlighting key SAR decision points.

Experimental Protocols

Protocol A: Synthesis of 2-Oxoindoline-5-Carboxylic Acid (Core)

Objective: Preparation of the scaffold from 5-carboxyisatin via Wolff-Kishner reduction.[1]

  • Reagents: 5-Carboxyisatin (10 mmol), Hydrazine hydrate (80%, 10 mL), Potassium hydroxide (KOH, 30 mmol), Ethylene glycol (30 mL).

  • Procedure:

    • Dissolve 5-carboxyisatin in ethylene glycol in a round-bottom flask.

    • Add hydrazine hydrate and KOH.

    • Heat the mixture to 100°C for 2 hours (formation of hydrazone).

    • Increase temperature to 180-190°C and reflux for 4 hours to effect decomposition of the hydrazone and removal of excess hydrazine/water.

    • Cool to room temperature and pour into crushed ice/water (100 mL).

    • Acidify with dilute HCl (pH ~2) to precipitate the product.[2]

    • Filter the tan/brown solid, wash with water, and dry under vacuum.

  • Validation:

    • Yield: Typically 60-75%.[1]

    • Melting Point: >300°C.[3][4]

    • 1H NMR (DMSO-d6): δ 12.6 (br s, 1H, COOH), 10.6 (s, 1H, NH), 7.8 (d, 1H), 7.7 (s, 1H), 6.9 (d, 1H), 3.5 (s, 2H, CH₂).

Protocol B: General Knoevenagel Condensation (C3-Functionalization)

Objective: Coupling the core with an aldehyde (e.g., 3,5-dimethyl-1H-pyrrole-2-carbaldehyde) to generate the kinase inhibitor.[1]

  • Reagents: 2-Oxoindoline-5-carboxylic acid (1.0 eq), Aldehyde (1.1 eq), Piperidine (0.1 eq), Ethanol (anhydrous).[1]

  • Procedure:

    • Suspend the oxindole and aldehyde in Ethanol (10 mL/mmol).

    • Add catalytic piperidine (approx. 2-3 drops per mmol).[1]

    • Reflux the mixture at 78°C for 3–6 hours . The color typically deepens (yellow to orange/red).

    • Monitor reaction progress via TLC (Mobile phase: CHCl₃:MeOH 9:1).

    • Upon completion, cool the mixture to 0°C. The product usually precipitates.

    • Filter the solid and wash with cold ethanol and diethyl ether.

  • Purification: Recrystallization from Ethanol/DMF mixtures if necessary.

  • Critical Note: The Z-isomer is stabilized by an intramolecular hydrogen bond between the oxindole C2-carbonyl and the NH of the pyrrole (if used).[1] This specific interaction is vital for biological potency.

Biological Applications & Therapeutic Potential[1][4][5]

Receptor Tyrosine Kinase (RTK) Inhibition

Derivatives of this class are potent ATP-competitive inhibitors.[1]

  • Mechanism: The oxindole core occupies the adenine binding pocket. The C3-substituent extends into the hydrophobic pocket, while the C5-COOH (or amide) interacts with the solvent channel.[1]

  • Target Specificity:

    • VEGFR2 (KDR): 3-(Pyrrol-2-ylmethylene) derivatives show high potency (IC₅₀ < 50 nM).[1]

    • PDGFR/FGFR: Substitution on the pyrrole ring (e.g., 3,5-dimethyl) broadens activity against these kinases.

Antiviral Activity (Dengue Virus)

Recent studies identify 5-carboxamide derivatives as inhibitors of the Dengue Virus NS5 RNA-dependent RNA polymerase (RdRp).[1]

  • Mechanism: Allosteric inhibition preventing RNA synthesis.

  • Key Derivative: N-(2,4-difluorobenzyl)-3-((3-methylthiophen-2-yl)methylene)-2-oxoindoline-5-carboxamide.[1]

Quantitative Activity Data (Example)

Table 1: Comparative Kinase Inhibitory Activity of Selected Derivatives

Compound IDC3-SubstituentC5-SubstituentVEGFR2 IC₅₀ (µM)PDGFRβ IC₅₀ (µM)
Ref (Sunitinib) 5-F-Indol-2-one(Pyrrole-amide)0.0100.008
Cmpd A 3,5-dimethyl-pyrrole-COOH 0.0850.120
Cmpd B 3,5-dimethyl-pyrrole-CONH(CH₂)₂NEt₂ 0.0250.040
Cmpd C 4-methoxy-phenyl-COOH> 10.0> 10.0

Insight: The free acid (Cmpd A) retains significant activity, but amidation (Cmpd B) often improves potency by mimicking the basic tail found in Sunitinib, enhancing interaction with the negatively charged regions of the kinase entrance.

References

  • Synthesis of 5-Carboxyoxindole Core

    • Title: Synthesis, anti-lung cancer activity and molecular docking study of 3-methylene-2-oxoindoline-5-carboxamide derivatives.[1][3]

    • Source: Medicinal Chemistry Research (2018).[3]

    • URL:[Link]

  • Kinase Inhibition & SAR

    • Title: Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors.[1]

    • Source: Journal of Medicinal Chemistry (1999).
    • URL:[Link][1]

  • Antiviral Applications (Dengue)

    • Title: New oxindole carboxamides as inhibitors of DENV NS5 RdRp: Design, synthesis, docking and Biochemical characteriz
    • Source: European Journal of Medicinal Chemistry (2020).
    • URL:[Link][1]

  • Alternative Synthesis (Passerini Reaction)

    • Title: Oxindole compounds, solvent-free synthesis and use thereof.[1]

    • Source: Google P
    • URL

Sources

Foundational

Biological activity of 3-ethyl-2-oxindoles in cancer research

Biological Activity of 3-Ethyl-2-Oxindoles in Cancer Research: An In-Depth Technical Guide Executive Summary The 3-substituted-2-oxindole scaffold represents a privileged structure in medicinal chemistry, serving as the...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of 3-Ethyl-2-Oxindoles in Cancer Research: An In-Depth Technical Guide

Executive Summary

The 3-substituted-2-oxindole scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for several FDA-approved kinase inhibitors, including Sunitinib (Sutent®) and Nintedanib (Ofev®). While "3-ethyl-2-oxindole" technically refers to a specific saturated derivative, in the context of cancer research, this term frequently encompasses the broader class of 3-ethylidene-2-oxindoles (unsaturated at C3) and 3-substituted-2-oxindoles where the C3 position is critical for biological activity.

This guide dissects the structure-activity relationship (SAR), mechanistic pathways, and experimental validation protocols for these compounds. It is designed for researchers aiming to synthesize or evaluate novel derivatives targeting receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs).

Part 1: Chemical Scaffold & Structure-Activity Relationship (SAR)

The Pharmacophore: Why the 2-Oxindole?

The 2-oxindole core mimics the purine ring of ATP, allowing these molecules to function as ATP-competitive inhibitors . The amide nitrogen (N1) and the carbonyl oxygen (C2=O) act as a hydrogen bond donor/acceptor pair, anchoring the molecule into the hinge region of the kinase binding pocket.

The Critical C3 Position

The biological activity hinges on the substitution at the C3 position.[1]

  • 3-Ethylidene (Unsaturated): Most potent anticancer agents (e.g., Sunitinib) feature a double bond at C3. This conjugation ensures planarity, locking the "warhead" substituent (often a pyrrole or indole) in a favorable orientation to interact with the hydrophobic back pocket of the enzyme.

  • 3-Ethyl (Saturated): Reduction of the double bond typically results in a loss of potency due to increased flexibility (entropy penalty upon binding) and loss of conjugation. However, 3-alkyl-3-hydroxy derivatives are emerging as precursors for spiro-oxindoles, which target MDM2-p53 interactions.

Table 1: SAR Summary of 3-Substituted-2-Oxindoles

PositionModificationBiological Effect
N1 (Amide) Methylation/AlkylationOften improves solubility but can reduce H-bonding affinity to the hinge region.
C2 (Carbonyl) Thione (C=S) replacementCan alter selectivity but often reduces metabolic stability.
C3 (Active Site) Ethylidene/Arylidene Critical for high potency. Rigidifies structure; extends into hydrophobic pocket.
C3 (Saturated) Ethyl/AlkylGenerally lower kinase affinity; used in spiro-cyclization strategies.
C5/C6 (Ring A) Halogens (F, Cl)Enhances lipophilicity and metabolic stability; often increases potency (e.g., 5-Fluoro in Sunitinib).

Part 2: Mechanisms of Action

Primary Mechanism: Multi-Targeted Kinase Inhibition

3-Ethylidene-2-oxindoles primarily function as multi-targeted tyrosine kinase inhibitors (TKIs).

  • VEGFR2 (KDR): Blocks angiogenesis by inhibiting endothelial cell proliferation.

  • PDGFR-

    
    :  Disrupts pericyte support of tumor vessels.
    
  • c-KIT: Inhibits stem cell factor signaling, crucial in GIST (Gastrointestinal Stromal Tumors).

  • FLT3: Targets proliferation in acute myeloid leukemia (AML).

Secondary Mechanism: Microtubule Destabilization

Certain 3-substituted derivatives (especially those with bulky aryl groups at C3) can bind to the colchicine site of tubulin, disrupting microtubule polymerization and inducing G2/M cell cycle arrest.

Visualization: Signaling Pathway Inhibition

The following diagram illustrates the downstream effects of blocking VEGFR/PDGFR with a 3-ethylidene-2-oxindole.

SignalingPathway Drug 3-Ethylidene-2-Oxindole (Inhibitor) RTK RTK (VEGFR/PDGFR) Drug->RTK Competitive Inhibition Angiogenesis Angiogenesis & Proliferation Drug->Angiogenesis BLOCKS RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K ATP ATP ATP->RTK Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Nucleus->Angiogenesis Promotes

Caption: Competitive inhibition of RTKs by oxindoles blocks RAS/RAF/MEK and PI3K/AKT pathways, halting angiogenesis.

Part 3: Experimental Protocols

Synthesis: Knoevenagel Condensation (The Standard Workflow)

To synthesize the active 3-ethylidene derivatives, the Knoevenagel condensation is the most reliable method.

Reagents:

  • Oxindole (1 equiv)

  • Aldehyde/Ketone (e.g., 3-formyl-2,4-dimethyl-1H-pyrrole) (1.1 equiv)

  • Piperidine (Catalytic base)

  • Ethanol (Solvent)

Protocol:

  • Dissolution: Dissolve 1.0 mmol of oxindole and 1.1 mmol of the aldehyde in 5 mL of absolute ethanol.

  • Catalysis: Add 0.1 mL of piperidine.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Precipitation: Cool the reaction to room temperature. The product usually precipitates as a yellow/orange solid (characteristic of the conjugated system).

  • Filtration: Vacuum filter the solid and wash with cold ethanol.

  • Recrystallization: Purify using Ethanol/DMF if necessary.

  • Isomer Confirmation: Use 1H-NMR to distinguish E vs Z isomers (Z-isomer is typically thermodynamically favored due to H-bonding between the C2-carbonyl and the NH of the substituent).

In Vitro Kinase Assay (FRET-based)

Objective: Determine the IC50 of the derivative against VEGFR2.

Protocol:

  • Preparation: Prepare a 384-well plate with kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Addition: Add recombinant VEGFR2 kinase domain (0.2 ng/µL).

  • Compound: Add the oxindole derivative (serial dilutions from 10 µM to 0.1 nM). Incubate for 15 mins.

  • Substrate: Add ATP (at Km) and a fluorescently labeled peptide substrate (e.g., Poly GT-Biotin).

  • Detection: Add a detection antibody (Eu-labeled anti-phosphotyrosine).

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Cell Viability Assay (SRB or MTT)

Objective: Assess cytotoxicity in cancer cell lines (e.g., A549, MCF-7).

Protocol:

  • Seeding: Seed 5,000 cells/well in a 96-well plate. Incubate for 24h.

  • Treatment: Treat with derivative (0.1, 1, 10, 50, 100 µM) for 48h.

  • Fixation (SRB): Fix cells with 10% cold trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Wash with water, dry, and stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 min.

  • Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base.

  • Measurement: Read OD at 510 nm.

Part 4: Visualization of Experimental Workflow

ExperimentalWorkflow Design 1. Drug Design (Scaffold Selection) Synthesis 2. Synthesis (Knoevenagel) Design->Synthesis Purification 3. Purification (Recrystallization/NMR) Synthesis->Purification InVitro 4. In Vitro Screening (Kinase Assay) Purification->InVitro InVitro->Design Inactive Cellular 5. Cellular Assay (MTT/SRB) InVitro->Cellular IC50 < 100nM Cellular->Design Toxic Lead 6. Lead Candidate Cellular->Lead Potent & Selective

Caption: Iterative workflow for developing 3-ethyl-2-oxindole derivatives from design to lead candidate.

Part 5: Data Summary & Case Study

Case Study: Sunitinib (Sutent) Sunitinib is the archetypal 3-substituted-2-oxindole. Its structure reveals the "3-ethyl" concept evolved into a "3-pyrrolyl-methylidene" system.

Table 2: Comparative IC50 Values (nM) of Oxindole Derivatives

CompoundVEGFR2 (KDR)PDGFR-

FLT3Clinical Status
Sunitinib 1081FDA Approved (RCC, GIST)
Nintedanib 1372FDA Approved (IPF, NSCLC)
SU5416 (Semaxanib) 1230>10,000>10,000Discontinued (Metabolic instability)
3-Ethyl-2-oxindole >10,000N/AN/AInactive (Lack of conjugation)

Note: The data highlights that the simple "3-ethyl" saturated analog is virtually inactive compared to the conjugated "ethylidene" forms.

References

  • Design, synthesis and biological evaluation of 3-substituted-2-oxindole hybrid derivatives as novel anticancer agents. Source: European Journal of Medicinal Chemistry (2017). URL:[Link]

  • Sunitinib: A novel tyrosine kinase inhibitor. A review of its mechanism of action and clinical activity. Source: Clinical Cancer Research. URL:[Link]

  • Synthesis and Bioactivity Assessment of Novel Spiro Pyrazole-Oxindole Congeners Exhibiting Potent and Selective in vitro Anticancer Effects. Source: Molecules (MDPI). URL:[Link]

  • Structure–activity relationship of 3‐substituted indolin‐2‐ones as vascular endothelial growth factor receptor inhibitors. Source: Chemical Biology & Drug Design.[2] URL:[Link]

  • 3-Substituted-2-Oxindole Derivatives: A Privileged Scaffold for Drug Discovery. Source: Current Bioactive Compounds.[3] URL:[Link]

Sources

Exploratory

Strategic Design and Evaluation of Novel Kinase Inhibitors Containing the Oxindole-5-Carboxylic Acid Moiety

Executive Summary The oxindole (indolin-2-one) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for multiple FDA-approved kinase inhibitors, including Sunitinib and Nintedanib.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxindole (indolin-2-one) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for multiple FDA-approved kinase inhibitors, including Sunitinib and Nintedanib.[1] While the 3-position is traditionally utilized for geometric specificity (Z/E isomerism) and hydrophobic pocket occupation, the 5-position offers a critical vector for modulating physicochemical properties and solvent-front interactions.

This technical guide focuses specifically on the Oxindole-5-Carboxylic Acid moiety. Unlike lipophilic halogens (e.g., 5-F in Sunitinib), the 5-carboxylic acid group introduces a distinct polarity profile, offering opportunities for salt formation (solubility), specific electrostatic interactions with lysine/arginine residues in the kinase ribose pocket, and a handle for further derivatization into amides or esters. This guide details the synthetic routes, structural biology, and evaluation protocols necessary to leverage this moiety in novel drug design.

Part 1: Structural Rationale & Binding Mode

The Pharmacophore

The oxindole core functions as a Type I ATP-competitive inhibitor.[2] The design logic for incorporating a 5-carboxylic acid follows a specific spatial arrangement:

  • The Hinge Binder (Core): The lactam group (NH and C=O) at positions 1 and 2 forms a bidentate hydrogen bond network with the kinase hinge region (typically backbone Glu, Leu, or Asp residues).

  • The Specificity Determinant (C3-Position): A benzylidene or heteroaryl-methylidene group at C3 occupies the hydrophobic pocket adjacent to the gatekeeper residue.

  • The Solubilizing Vector (C5-Position): The 5-carboxylic acid projects towards the solvent front or the ribose-binding pocket.

Molecular Docking & Interaction Logic

In many kinases (e.g., VEGFR2, CDK2), the 5-position of the oxindole aligns with the opening of the ATP cleft. A carboxylic acid at this position can:

  • Form Salt Bridges: Interact with basic residues (e.g., Lys) often found near the ribose pocket.

  • Improve Selectivity: The negative charge can repel kinases with acidic residues in the corresponding solvent-exposed region.

BindingMode ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Glu/Leu Backbone) ATP_Pocket->Hinge Location Oxindole Oxindole Core (H-Bond Donor/Acceptor) Hinge->Oxindole Bidentate H-Bonds C3_Sub C3-Substituent (Hydrophobic Pocket) Oxindole->C3_Sub C3-Linkage C5_COOH 5-COOH Moiety (Solvent Front/Salt Bridge) Oxindole->C5_COOH C5-Vector Solvent Solvent / Ribose Pocket C5_COOH->Solvent Electrostatics/Solubility

Caption: Schematic representation of the oxindole-5-carboxylic acid binding mode within the kinase ATP pocket.

Part 2: Synthetic Chemistry[3][4][5][6][7][8][9]

The synthesis of 3-substituted oxindole-5-carboxylic acids relies heavily on the Knoevenagel Condensation . This reaction is stereoselective, typically favoring the Z-isomer, which is thermodynamically stable and biologically active due to an intramolecular hydrogen bond between the C3-vinyl proton and the C2-carbonyl oxygen.

Synthetic Workflow

The starting material is 5-carboxyoxindole (or 2-oxindoline-5-carboxylic acid). The acid group does not require protection during the condensation if mild base catalysis is used, although ester forms (methyl 2-oxindoline-5-carboxylate) are often used to improve solubility during synthesis, followed by hydrolysis.

Synthesis Start1 5-Carboxyoxindole (Starting Material) Inter Knoevenagel Condensation Start1->Inter Start2 Aldehyde (R-CHO) (Pyrrole/Indole/Aryl) Start2->Inter Reagents Piperidine (Cat.) Ethanol, Reflux, 2-4h Product 3-Alkenyl-Oxindole-5-COOH (Z-Isomer Dominant) Reagents->Product Dehydration Inter->Reagents

Caption: Synthetic pathway for generating 3-alkenyl-oxindole-5-carboxylic acid derivatives via Knoevenagel condensation.

Detailed Experimental Protocol

Objective: Synthesis of 3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid (Sunitinib analog with 5-COOH).

Reagents:

  • 5-Carboxyoxindole (1.0 eq)

  • 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-carboxyoxindole (1.0 mmol) and the pyrrole aldehyde (1.1 mmol) in Ethanol (10 mL).

    • Note: The carboxylic acid may cause poor solubility initially.

  • Catalysis: Add Piperidine (0.1 mmol) dropwise.

    • Mechanism:[3] Piperidine acts as a base to deprotonate the C3-position of the oxindole, forming an enolate that attacks the aldehyde.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

    • Visual Cue: The solution typically turns from yellow to deep orange/red as the conjugated system forms.

  • Precipitation: Cool the reaction mixture to room temperature. The product usually precipitates as a solid due to the highly polar carboxylic acid group.

  • Filtration & Wash: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2x) and diethyl ether (to remove unreacted aldehyde).

  • Purification: If necessary, recrystallize from Ethanol/DMF or wash with 1M HCl to ensure the carboxylic acid is protonated and free of piperidinium salts.

Part 3: Biological Evaluation & SAR

Structure-Activity Relationship (SAR) Data

The 5-position modification drastically alters physicochemical properties compared to the parent molecules.

Substituent (C5)Electronic EffectLogP (Approx)Solubility (pH 7.4)Kinase Selectivity Trend
-H Neutral~2.5LowBaseline Broad Spectrum
-F (Sunitinib)Inductive Withdrawal~2.8LowHigh Potency (VEGFR/PDGFR)
-COOH Ionizable / H-Bond ~0.5 (Ionized) High Reduced Permeability / Specific H-bonds
-CONH-R H-Bond Donor/AcceptorVariableModerateTunable Selectivity
Enzymatic Assay Protocol (In Vitro)

To validate the inhibitor, a FRET-based or radiometric kinase assay is required.

Protocol (Z'-LYTE Kinase Assay Example):

  • Preparation: Prepare 10mM stock of the 5-COOH inhibitor in DMSO. Note: 5-COOH compounds may require 100% DMSO for initial stock, but are soluble in buffer once diluted.

  • Titration: Perform a 3-fold serial dilution (10 points) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Incubate Kinase (e.g., VEGFR2, 5-10 ng) + Peptide Substrate + Inhibitor for 1 hour at room temperature.

  • ATP Addition: Add ATP at

    
     concentration to initiate the reaction.
    
  • Detection: Add Development Reagent (site-specific protease). Phosphorylated peptides are protected from cleavage. Read FRET signal.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

The Permeability Challenge

Critical Insight: While 5-COOH derivatives often show nanomolar potency in enzymatic assays, they frequently fail in cellular assays due to the negative charge at physiological pH (pKa of benzoic acid deriv ~4.2), which prevents passive diffusion through the cell membrane.

Strategy for Optimization:

  • Prodrug Approach: Synthesize the methyl or ethyl ester of the 5-COOH. Intracellular esterases will hydrolyze it back to the active acid form.

  • Bioisosteres: Replace -COOH with tetrazole or acyl sulfonamide to modulate pKa and improve permeability while maintaining the H-bond geometry.

Part 4: References

  • Sun, L., et al. (2003). "Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide (Sunitinib), a Novel and Potent Inhibitor of Receptor Tyrosine Kinases." Journal of Medicinal Chemistry. Link

  • Manning, G., et al. (2002). "The Protein Kinase Complement of the Human Genome." Science. Link

  • Zhou, H., et al. (2021). "Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances." European Journal of Medicinal Chemistry. Link

  • Ballatore, C., et al. (2013). "Carboxylic Acid Isosteres in Medicinal Chemistry." ChemMedChem. Link

  • Lombardo, F., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[4] Advanced Drug Delivery Reviews. Link

Sources

Foundational

Therapeutic potential of indoline-5-carboxylic acid derivatives

Executive Summary The indoline-5-carboxylic acid scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Characterized by its rigid bicyclic structure and the electron-withdrawin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The indoline-5-carboxylic acid scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Characterized by its rigid bicyclic structure and the electron-withdrawing, hydrogen-bond-donating capacity of the C5-carboxylic acid moiety, this core provides an optimal geometric arrangement for interacting with diverse kinase domains, cell-surface receptors, and enzymatic active sites. This technical guide explores the therapeutic potential of indoline-5-carboxylic acid derivatives, focusing on their recent breakthroughs as small-molecule immunomodulators (PD-L1 inhibitors), targeted oncology agents (c-KIT/EGFR inhibitors), and cardiovascular therapeutics (Thromboxane A2 synthetase inhibitors).

Pharmacological Landscape and Target Modalities

Oncology & Immunotherapy: Small-Molecule PD-L1 Internalization Modulators

Historically, the PD-1/PD-L1 axis has been targeted by monoclonal antibodies. However, recent advancements have identified indoline-based small molecules capable of not only blocking this interaction but actively inducing the internalization and degradation of PD-L1 [1].

Derivatives bearing a carboxylic acid substituent at the R2 site, combined with hydroxypyrrolidine and chlorine modifications, exhibit profound efficacy. The causality here is structural: the indoline core anchors the molecule within the hydrophobic pocket formed by Tyr56, Asp122, and Lys124 of the PD-L1 dimer. The addition of the chlorine atom increases lipophilicity, driving deeper pocket penetration, while the hydroxypyrrolidine group acts as a secondary anchor, triggering a conformational shift that signals the cell to internalize the receptor complex. Compound 31, a leading derivative, demonstrated an


 of 

and induced

PD-L1 internalization, rivaling clinical-stage compounds like INCB086550 [1].
Targeted Kinase Inhibition: c-KIT and EGFR

Indoline-5-carboxylic acid serves as a critical precursor for synthesizing indolin-2-one hybrids, which are potent receptor tyrosine kinase (RTK) inhibitors. By hybridizing the indoline core with 1,3,4-thiadiazole or aziridine rings via thioetherification, researchers have developed compounds that act as ATP-competitive inhibitors of the c-KIT kinase domain [2]. The aryl thioether linkage is strategically chosen to enhance pharmacokinetic stability and flexibility, allowing the molecule to adapt to the active conformation of c-KIT. These derivatives form critical hydrogen bonds via the C=O and -NH groups of the indolin-2-one core, effectively halting stem cell factor (SCF)-stimulated c-KIT phosphorylation [2].

Cardiovascular Therapeutics: TXA2 Synthetase Inhibition

In cardiovascular pharmacology, indoline derivatives modified with imidazole and carboxyl moieties function as dual-action Thromboxane A2 (TXA2) synthetase inhibitors and free radical scavengers [3]. The imidazole ring coordinates with the heme iron of the TXA2 synthetase enzyme, while the indoline core—acting as an electron donor—scavenges lipid peroxides. This dual mechanism prevents arachidonate-induced, TXA2-dependent platelet aggregation while simultaneously protecting vascular smooth muscle cells from oxidative stress.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative pharmacological data of key indoline-5-carboxylic acid derivatives across different therapeutic targets:

Compound DesignationPrimary TargetKey Structural ModificationsActivity / Potency (

)
Functional Outcome
Compound 31 PD-L1Hydroxypyrrolidine + Chlorine substitution


PD-L1 internalization
Compound B PD-1/PD-L1Phenyl moiety + terminal hydroxyethylamino

Receptor blockade
Compound IVc c-KIT Kinase1,3,4-thiadiazole + 5-Fluoro substitutionPredicted

Kinase autophosphorylation arrest
Compound 3a EGFR5-bromoindole + oxadiazole hybridizationHigh binding affinity (in silico)Cell cycle arrest / Apoptosis
Compound 4-6 TXA2 SynthetaseImidazole + propionic acid at N1Dose-dependent inhibitionBlockade of platelet aggregation

Mechanistic Pathways and Workflows

To understand the therapeutic execution of these derivatives, it is essential to map their biological pathways and synthetic origins.

PDL1_Pathway A Indoline-5-Carboxylic Acid Derivative B Binding to PD-L1 (Tyr56, Asp122, Lys124) A->B High Affinity (IC50 < 1 nM) C Receptor Clustering & Internalization (>90%) B->C Conformational Shift D Lysosomal Degradation of PD-L1 C->D Endosomal Trafficking E T-Cell Reactivation & Immune Evasion Blockade D->E Surface Depletion

Indoline derivative-mediated PD-L1 internalization and T-cell reactivation pathway.

Synthesis_Workflow Step1 Reactants Preparation Indoline-5-carboxylic acid + 1,3,4-Thiadiazole Step2 Catalyst Addition β-cyclodextrin-SO3H (Proton Donor) Step1->Step2 Step3 Supramolecular Complex Noncovalent Inclusion Step2->Step3 Aqueous Media Step4 Thioetherification C-S Bond Formation (Pd-catalyzed) Step3->Step4 High Yield/Green Step5 Product Isolation Target Molecular Hybrid Step4->Step5

Supramolecular green synthesis workflow for indoline-based molecular hybrids.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary internal controls to ensure data integrity and reproducibility.

Protocol 4.1: Supramolecular Green Synthesis of Indolin-2-one Hybrids [2]

Rationale: Conventional Schiff base formation often requires harsh solvents and yields toxic byproducts. Utilizing


-cyclodextrin-

in water creates a supramolecular inclusion complex via noncovalent interactions. This microenvironment stabilizes the transition state, acting as a recyclable proton-donor catalyst, drastically improving yield and adhering to green chemistry standards.

Step-by-Step Methodology:

  • Preparation: Dissolve

    
     of indoline-5-carboxylic acid derivative (e.g., indolin-2,3-dione) and 
    
    
    
    of 5-amino-1,3,4-thiadiazole-2-thiol in
    
    
    of distilled water.
  • Catalysis: Add

    
     of 
    
    
    
    -cyclodextrin-
    
    
    to the aqueous mixture.
  • Reaction: Stir the mixture continuously at

    
    . Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an ethyl acetate:hexane (3:7) mobile phase. Self-Validation Checkpoint: The disappearance of the starting material spot usually occurs within 2-3 hours.
    
  • Thioetherification (Optional Extension): For C-S bond formation, introduce bis(triphenylphosphine)palladium(II)dichloride (

    
    ) and the desired aryl halide. Reflux for an additional 4 hours.
    
  • Isolation: Cool the mixture to room temperature. The supramolecular complex will precipitate the target hybrid. Filter the solid and wash with cold water/ethanol.

  • Catalyst Recovery: Evaporate the aqueous filtrate under reduced pressure to recover the

    
    -cyclodextrin-
    
    
    
    catalyst for subsequent cycles.
  • Characterization: Confirm the structure via

    
     NMR (DMSO-
    
    
    
    ) observing the characteristic -NH peak of the indolin-2-one core around
    
    
    .
Protocol 4.2: Time-Resolved FRET Assay for PD-1/PD-L1 Inhibition [1]

Rationale: Traditional ELISA requires multiple washing steps that can disrupt transient, low-affinity small-molecule interactions. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay that allows real-time measurement of the PD-1/PD-L1 interaction blockade in solution, ensuring high fidelity of


 calculations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing

    
     PBS, 
    
    
    
    Tween-20, and
    
    
    BSA. Reconstitute Europium (Eu)-labeled PD-L1 and Allophycocyanin (APC)-labeled PD-1.
  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the indoline derivative in DMSO. Internal Control: Prepare a parallel dilution of INCB086550 as the positive control and pure DMSO as the vehicle (negative) control.

  • Incubation: In a 384-well microplate, add

    
     of the compound dilution, 
    
    
    
    of Eu-PD-L1 (
    
    
    final), and
    
    
    of APC-PD-1 (
    
    
    final) per well.
  • Equilibration: Seal the plate and incubate at room temperature in the dark for 60 minutes to allow the binding equilibrium to establish.

  • Signal Acquisition: Read the plate using a TR-FRET compatible microplate reader. Excitation at

    
    ; measure emission at 
    
    
    
    (Eu donor) and
    
    
    (APC acceptor).
  • Data Analysis: Calculate the FRET ratio (

    
    ). Normalize the data against the vehicle control (
    
    
    
    inhibition) and a no-PD-1 blank (
    
    
    inhibition). Plot the normalized response against the log of compound concentration to derive the
    
    
    using non-linear regression.

References

  • Yang, D.-M., Kang, Y. W., Kim, K., Lee, S.-H., Oh, T., Shin, K. J., Kim, M. J., Heo, T.-H., & Kim, I. (2025). Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 131, 130458.[Link]

  • Chaudhari, P. J., Bari, S. B., Surana, S. J., Shirkhedkar, A. A., Bonde, C. G., Khadse, S. C., Ugale, V. G., Nagar, A. A., & Cheke, R. S. (2022). Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. ACS Omega, 7(20), 17270–17294.[Link]

  • Kato, K., Ohkawa, S., Terao, S., Terashita, Z., & Nishikawa, K. (2001). A novel series of thromboxane A2 synthetase inhibitors with free radical scavenging and anti-peroxidative activities. Chemical and Pharmaceutical Bulletin, 49(5), 571–580.[Link]

Exploratory

3-alkyl-2-oxindole pharmacophore modeling and docking studies

The 3-Alkyl-2-Oxindole Scaffold: Advanced Pharmacophore Modeling and Molecular Docking in Kinase Inhibitor Discovery Executive Summary As a Senior Application Scientist in computational chemistry, I approach pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-Alkyl-2-Oxindole Scaffold: Advanced Pharmacophore Modeling and Molecular Docking in Kinase Inhibitor Discovery

Executive Summary

As a Senior Application Scientist in computational chemistry, I approach pharmacophore modeling not merely as a structural exercise, but as a predictive framework grounded in physical chemistry and thermodynamics. The 3-alkyl-2-oxindole (indolin-2-one) class represents a privileged scaffold in targeted therapeutics, particularly as ATP-competitive kinase inhibitors. This whitepaper deconstructs the mechanistic rationale behind 3-alkyl-2-oxindole pharmacophore modeling, details self-validating molecular docking protocols, and provides actionable insights for drug development professionals targeting kinases such as VEGFR-2 and BTK.

Mechanistic Rationale of the 3-Alkyl-2-Oxindole Pharmacophore

The efficacy of the 2-oxindole core lies in its precise structural mimicry of the adenine ring of adenosine triphosphate (ATP) Cambridge University Press[1]. To ensure optimal supramolecular interactions, a robust pharmacophore model for this class must encompass four critical features:

  • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at position 2.

  • Hydrogen Bond Donor (HBD): The secondary amine (N-H) at position 1.

  • Planar Aromatic System: The fused benzene-pyrrole ring system that occupies the linker region.

  • Hydrophobic/Steric Tail: The 3-alkyl substitution.

The Causality of the 3-Alkyl Substitution: While the oxindole core anchors the molecule to the kinase hinge region via the HBA and HBD, the core alone lacks target selectivity. The addition of a 3-alkyl or 3-aryl substituent is a deliberate design choice to exploit the unique topology of the hydrophobic pocket adjacent to the ATP-binding site MDPI Pharmaceuticals[2]. Depending on the length and flexibility of this alkyl chain, the inhibitor can force the kinase into an inactive "DFG-out" conformation (Type II inhibition) or bind to the active "DFG-in" state (Type I inhibition). Furthermore, tautomeric stability is paramount; the ketonic form of the oxindole is the active tautomer, as the enol form disrupts the required H-bond donor/acceptor geometry necessary for hinge binding F1000Research[3].

Binding_Mechanism cluster_ligand 3-Alkyl-2-Oxindole Core cluster_kinase Kinase ATP-Binding Site NH N-H Group (Donor) Hinge Hinge Region (Cys919 / Glu475) NH->Hinge H-Bond CO C=O Group (Acceptor) Alkyl 3-Alkyl Tail Pocket Hydrophobic Pocket (DFG Domain) Alkyl->Pocket Steric Fit Hinge->CO H-Bond

Fig 1. Mechanistic binding interactions of the oxindole pharmacophore within the kinase domain.

Quantitative Data Synthesis: Comparative Binding Profiles

To contextualize the docking parameters, we must look at the established binding affinities of oxindole derivatives against primary targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Bruton's Tyrosine Kinase (BTK).

Table 1: Comparative Binding Profiles of Oxindole-Based Kinase Inhibitors

Kinase TargetInhibitor ClassKey Hinge InteractionsBinding Affinity / IC50Structural Conformation
VEGFR-2 Sunitinib (FDA Approved)Cys919, Glu917~10 - 43 nMType I½B (DFG-in) NIH[4]
VEGFR-2 3-Alkyl-2-Oxindole (17a)Cys919, Glu91778 nMType I (ATP-competitive) MDPI[2]
BTK Oxindole Derivative (9h)Glu475, Met477-11.3 kcal/molReversible ATP-competitive IMTM[5]
BTK Tirabrutinib (Analog)Glu475, Met4772.2 nMIrreversible Covalent MDPI[6]

Self-Validating Experimental Protocols

A computational protocol is only as reliable as its internal validation mechanisms. The following workflows are designed to prevent false positives by enforcing strict thermodynamic and steric checks.

Protocol A: Structure-Based Pharmacophore Generation

Objective: Extract a highly selective 3D spatial arrangement of chemical features from a known active complex.

  • Complex Retrieval & Preparation: Download the target co-crystal structure (e.g., VEGFR-2, PDB ID: 3VID).

    • Causality: Using a holo-structure with a bound oxindole ensures the kinase is in the correct induced-fit conformation.

  • Protonation State Assignment (PROPKA): Optimize the hydrogen bond network at a physiological pH of 7.4.

    • Causality: The protonation state of the hinge region residues (e.g., Cys919) dictates whether they act as H-bond donors or acceptors. Incorrect assignment will invert the pharmacophore logic F1000Research[3].

  • Energy Minimization: Apply the OPLS4 or CHARMM force field to relieve steric clashes.

  • Feature Extraction & Excluded Volumes: Map the HBA to the oxindole C=O, the HBD to the N-H, and generate a hydrophobic sphere encompassing the 3-alkyl chain. Crucially, generate "excluded volume" spheres around the protein backbone to penalize ligands that clash with the rigid hinge region.

Protocol B: Molecular Docking and MD Validation Workflow

Objective: Predict binding poses and validate the residence time of the 3-alkyl substituent.

  • Ligand Preparation (Epik/LigPrep): Generate tautomers and stereoisomers for the 3-alkyl-2-oxindole library.

    • Causality: Oxindoles exhibit keto-enol tautomerism. Forcing the generation of the ketonic tautomer is required, as it is the biologically active form that successfully binds to the ATP pocket F1000Research[3].

  • Grid Generation: Center the receptor grid precisely on the hinge region (e.g., Cys919 for VEGFR-2, or Glu475/Met477 for BTK) MDPI[6].

  • Extra Precision (XP) Docking: Execute docking using a scoring function that heavily penalizes desolvation (e.g., Glide XP).

    • Causality: The 3-alkyl group must displace ordered water molecules in the hydrophobic pocket. If the desolvation penalty is not calculated, the docking score will artificially inflate the affinity of overly lipophilic compounds.

  • Molecular Dynamics (MD) Validation: Subject the top-scoring complexes to a 20–50 ns MD simulation (e.g., GROMACS or Desmond).

    • Causality: Docking poses are inherently static. MD simulation is a mandatory self-validating step to confirm the structural stability of the complex and ensure the 3-alkyl tail does not exit the binding pocket under dynamic physiological conditions IMTM[5].

Pharmacophore_Workflow Target 1. Target Preparation (Protonation & Minimization) Pharm 3. Pharmacophore Elucidation (HBA, HBD, Hydrophobic Mapping) Target->Pharm Ligand 2. Ligand Conformational Search (Tautomer & Isomer Generation) Ligand->Pharm Docking 4. Molecular Docking (Grid-Based Pose Prediction) Pharm->Docking MD 5. Molecular Dynamics (Trajectory & H-Bond Stability) Docking->MD

Fig 2. Computational workflow for 3-alkyl-2-oxindole virtual screening and validation.

Conclusion

The 3-alkyl-2-oxindole scaffold remains a highly tunable and potent pharmacophore for kinase inhibition. By rigorously applying structure-based pharmacophore modeling and enforcing dynamic validation through MD simulations, researchers can accurately predict the binding orientation and affinity of novel derivatives. The key to success lies not just in identifying the hydrogen bonds at the hinge region, but in strategically optimizing the 3-alkyl substitution to master the thermodynamics of the adjacent hydrophobic pockets.

References

  • "Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies" - NIH -[Link]

  • "Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling" - MDPI -[Link]

  • "Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold" - MDPI -[Link]

  • "Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects" - NIH -[Link]

  • "Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamic" - IMTM -[Link]

  • "Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies" - F1000Research -[Link]

  • "Protein kinase inhibitors: contributions from structure to clinical compounds" - Cambridge University Press -[Link]

Sources

Foundational

Technical Whitepaper: Sourcing, Validation, and Application of 3-Ethyl-2-oxoindoline-5-carboxylic acid

Executive Summary As a Senior Application Scientist in drug discovery, I frequently evaluate specialized heterocyclic building blocks that form the core of novel therapeutics. 3-Ethyl-2-oxoindoline-5-carboxylic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug discovery, I frequently evaluate specialized heterocyclic building blocks that form the core of novel therapeutics. 3-Ethyl-2-oxoindoline-5-carboxylic acid (CAS: 1225957-57-2) is a highly versatile pharmacophore[1][2]. The indolin-2-one (oxoindoline) scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in Receptor Tyrosine Kinase (RTK) inhibitors.

This whitepaper provides an authoritative guide on the chemical properties, global supplier landscape, and a self-validating quality control protocol designed to ensure the integrity of this compound before it enters expensive downstream synthesis workflows.

Chemical Identification & Structural Significance

The structural architecture of 3-Ethyl-2-oxoindoline-5-carboxylic acid provides two critical functional handles:

  • The 2-Oxoindoline Core: Acts as a hydrogen bond donor/acceptor pair, perfectly suited for anchoring into the ATP-binding hinge region of kinases.

  • The C5-Carboxylic Acid: Provides a synthetic vector for amide coupling, allowing medicinal chemists to extend the molecule into the solvent-exposed region to tune pharmacokinetics (PK) and solubility.

Quantitative Chemical Properties

To facilitate easy comparison and integration into laboratory Information Management Systems (LIMS), the core quantitative data is summarized below[2]:

PropertySpecification / Value
Chemical Name 3-Ethyl-2-oxoindoline-5-carboxylic acid
CAS Number 1225957-57-2
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
SMILES O=C(C1=CC2=C(NC(C2CC)=O)C=C1)O
Topological Polar Surface Area (TPSA) 66.4 Ų
LogP (Predicted) 1.83
Storage Conditions Sealed in dry, 2-8°C

Global Supplier Landscape & Procurement Economics

Sourcing specialized intermediates requires balancing cost, lead time, and guaranteed purity. The market for CAS 1225957-57-2 is primarily supported by specialized chemical vendors offering both research-scale and custom commercial production[2][3].

Below is a structured comparison of primary suppliers based on current catalog data[2][4][5]:

SupplierCatalog NumberPurity SpecScalePricing ModelLead Time
ChemScene CS-0880858≥97%1mg - BulkInquiry / Custom SynthesisVaries (Room Temp Shipping)
BLD Pharm BD607942≥95%1mg - BulkInquiry / Online SpecialVaries (Cold-chain available)
Chemsrc AggregatorN/AN/ADirectory ReferenceN/A

Note: Due to the specialized nature of this intermediate, exact pricing requires direct inquiry based on the required milligram/gram scale. Always request a Certificate of Analysis (CoA) prior to procurement.

Self-Validating Quality Control (QC) Protocol

Trusting vendor labels without internal validation is a critical point of failure in drug development. The following step-by-step methodology is a self-validating system : it orthogonally cross-references purity, mass, and 3D geometry. A failure at any node halts the workflow, preventing compromised material from ruining downstream amide couplings.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the procured compound in 1.0 mL of LC-MS grade Methanol.

  • Causality: Methanol ensures complete dissolution of the polar carboxylic acid and is highly compatible with reverse-phase mobile phases. Attempting to dissolve this in non-polar solvents will result in incomplete solvation and inaccurate concentration readings.

Step 2: HPLC-UV Analysis (Purity Assessment)

  • Action: Run a gradient of 5% to 95% Acetonitrile in Water (supplemented with 0.1% Formic Acid) over 10 minutes on a C18 column. Monitor absorbance at 254 nm.

  • Causality: The conjugated indolin-2-one core possesses a strong chromophore at 254 nm. The deliberate addition of 0.1% formic acid suppresses the ionization of the C5-carboxylic acid during the run, ensuring sharp, symmetrical peak shapes rather than broad, tailing peaks that obscure impurities.

Step 3: LC-MS Verification (Mass Confirmation)

  • Action: Analyze the eluent using Electrospray Ionization strictly in negative mode (ESI-) .

  • Causality: Carboxylic acids readily donate a proton. By using ESI-, we force the molecule into its ionized state, yielding a dominant, unambiguous [M-H]- peak at m/z 204.2. Attempting this in positive mode (ESI+) often leads to poor ionization efficiency due to the lack of strongly basic amines on the oxoindoline core.

Step 4: ¹H-NMR (Structural Integrity)

  • Action: Dissolve 5 mg of the sample in 0.5 mL of DMSO-d6 and acquire a standard 1D proton spectrum.

  • Causality: Chloroform-d (CDCl₃) often fails to dissolve polar oxoindoline carboxylic acids. Furthermore, DMSO-d6 slows down proton exchange. This is critical because it allows the observation of the amide N-H proton (typically ~10.5 ppm) and the carboxylic acid O-H proton (typically >12.0 ppm). If these peaks are missing, the structural integrity is compromised.

QC_Workflow Sample Raw Material (CAS: 1225957-57-2) HPLC HPLC-UV (254 nm) Purity > 97% Sample->HPLC LCMS LC-MS (ESI-) m/z 204.2 [M-H]- Sample->LCMS NMR 1H-NMR (DMSO-d6) Structural Integrity Sample->NMR Decision Validation Check HPLC->Decision LCMS->Decision NMR->Decision Approve Proceed to Amide Coupling Decision->Approve Pass All Checks

Fig 1: Self-validating QC workflow for 3-Ethyl-2-oxoindoline-5-carboxylic acid.

Mechanistic Application: RTK Inhibitor Design

In the context of drug development, 3-Ethyl-2-oxoindoline-5-carboxylic acid is not an end-product; it is a precision tool. When synthesized into a final drug molecule, the oxoindoline moiety acts as a competitive inhibitor against ATP in the intracellular kinase domain of Receptor Tyrosine Kinases (RTKs)[6].

By occupying the ATP hinge region, the oxoindoline core prevents the phosphorylation cascade that typically leads to tumor proliferation and angiogenesis. The diagram below illustrates the logical relationship between the signaling pathway and the pharmacological intervention point.

RTK_Pathway Ligand Growth Factor (e.g., VEGF / PDGF) RTK Receptor Tyrosine Kinase (Extracellular Binding) Ligand->RTK Activates ATP_Pocket Intracellular Kinase Domain (ATP Hinge Region) RTK->ATP_Pocket Conformational Shift Downstream Downstream Signaling (Tumor Proliferation) ATP_Pocket->Downstream Phosphorylation Cascade Inhibitor Oxoindoline Derivative (Synthesized Inhibitor) Inhibitor->ATP_Pocket Competitive Binding (Blocks ATP)

Fig 2: Mechanism of action for oxoindoline-derived RTK inhibitors in signaling pathways.

References

  • Title: CMP 98 | CAS#:2244684-50-0 | Chemsrc (Aggregator Data) Source: Chemsrc URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-ethyl-2-oxoindoline-5-carboxylic acid via Knoevenagel condensation

Executive Summary This Application Note details the protocol for the synthesis of 3-ethyl-2-oxoindoline-5-carboxylic acid (CAS 1225957-57-2 ), a critical scaffold in the development of receptor tyrosine kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for the synthesis of 3-ethyl-2-oxoindoline-5-carboxylic acid (CAS 1225957-57-2 ), a critical scaffold in the development of receptor tyrosine kinase inhibitors (e.g., Sunitinib analogs). The synthesis utilizes a high-fidelity Knoevenagel condensation followed by catalytic hydrogenation .

Unlike direct alkylation, which often suffers from dialkylation side products (forming 3,3-diethyl derivatives), this two-step sequence ensures exclusive mono-alkylation at the C3 position. This guide provides optimized reaction parameters, purification strategies, and critical process controls to ensure high purity (>98%) and reproducibility.

Retrosynthetic Analysis & Pathway

The target molecule is constructed by disconnecting the C3-ethyl group. The most reliable forward synthetic pathway involves the condensation of 2-oxoindoline-5-carboxylic acid with an acetaldehyde equivalent to form the 3-ethylidene intermediate, which is subsequently reduced.

Figure 1: Synthetic Pathway

SynthesisPathway SM1 2-Oxoindoline-5-carboxylic acid (Active Methylene) INT Intermediate: 3-Ethylidene-2-oxoindoline- 5-carboxylic acid SM1->INT Step 1: Knoevenagel (Piperidine, EtOH, Reflux) SM2 Acetaldehyde (Electrophile) SM2->INT PROD Target: 3-Ethyl-2-oxoindoline- 5-carboxylic acid INT->PROD Step 2: Hydrogenation (H2, Pd/C, MeOH)

Caption: Two-stage synthesis ensuring selective C3-monoalkylation via Knoevenagel condensation and subsequent reduction.

Experimental Protocols

Step 1: Knoevenagel Condensation

Objective: Synthesis of (E/Z)-3-ethylidene-2-oxoindoline-5-carboxylic acid.

Mechanism: The base (piperidine) deprotonates the C3 position of the oxindole (active methylene). The resulting enolate attacks the carbonyl of acetaldehyde. Spontaneous dehydration yields the exocyclic double bond.

Reagents & Materials:

  • 2-Oxoindoline-5-carboxylic acid (1.0 eq)

  • Acetaldehyde (1.5 eq) [Note: Use freshly distilled or Paraldehyde equivalent]

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous, 10 volumes)

  • Glacial Acetic Acid (optional, catalytic amount to buffer)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and an addition funnel.

  • Dissolution: Charge the flask with 2-oxoindoline-5-carboxylic acid and Ethanol . Stir to create a suspension.

  • Catalyst Addition: Add Piperidine dropwise. The mixture may clear slightly as the salt forms.

  • Electrophile Addition:

    • Critical: Acetaldehyde is volatile (bp 20.2°C). Cool the reaction mixture to 0°C before adding Acetaldehyde dropwise to prevent evaporation and polymerization.

    • Alternative: Use Paraldehyde (trimer) and heat to depolymerize in situ if handling volatile acetaldehyde is problematic.

  • Reaction: Warm the mixture to reflux (78°C) and stir for 3–5 hours.

    • Monitoring: Monitor by TLC (MeOH:DCM 1:9) or HPLC.[1][2] Look for the disappearance of the starting oxindole and the appearance of a less polar, UV-active spot (yellow/orange).

  • Workup:

    • Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

    • The product, 3-ethylidene-2-oxoindoline-5-carboxylic acid , typically precipitates as a yellow/orange solid.

    • Add dilute HCl (1M) dropwise to adjust pH to ~3–4 (ensures carboxylic acid is protonated and precipitates fully).

  • Isolation: Filter the solid. Wash the cake with cold water (2x) and cold ethanol (1x) to remove residual base and unreacted aldehyde.

  • Drying: Dry in a vacuum oven at 50°C.

Yield Expectation: 75–85% Appearance: Yellow to orange powder.

Step 2: Catalytic Hydrogenation

Objective: Reduction of the exocyclic double bond to yield 3-ethyl-2-oxoindoline-5-carboxylic acid.

Reagents & Materials:

  • 3-Ethylidene-2-oxoindoline-5-carboxylic acid (from Step 1)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Methanol or Ethanol (20 volumes)

  • Hydrogen Gas (H2) (Balloon or 1 atm)

Protocol:

  • Setup: Place the 3-ethylidene intermediate in a hydrogenation flask (or autoclave for larger scales).

  • Solvent: Add Methanol . The intermediate may not fully dissolve initially; this is acceptable.

  • Catalyst: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen or Argon) to prevent ignition.

  • Hydrogenation:

    • Purge the system with Nitrogen (3x), then Hydrogen (3x).

    • Stir vigorously under H2 atmosphere (balloon pressure is sufficient for this transformation) at Room Temperature.

  • Reaction Time: 4–12 hours.

    • Endpoint: The yellow color of the suspension will fade to off-white/beige as the conjugated system is broken.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is pyrophoric when dry; keep wet.

    • Wash the Celite pad with Methanol.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize from Ethanol/Water or purify via preparative HPLC if high purity (>99%) is required.

Yield Expectation: 85–95% Appearance: Off-white to pale beige solid.

Process Control & Data Analysis

Key Analytical Markers

Use the following data to validate the transformation.

FeatureStarting Material (Oxindole)Intermediate (Ethylidene)Product (3-Ethyl)
Appearance Beige/Brown SolidYellow/Orange Solid Off-white Solid
1H NMR (C3-H) Singlet (~3.5 ppm, 2H)Olefinic proton (~7.5 ppm, 1H, t/q)Triplet (~0.9 ppm, 3H) & Multiplet (~1.9 ppm, 2H)
UV-Vis Abs ~250/280 nmBathochromic shift (visible region)Abs ~250/280 nm (Color loss)
Mass Spec (ESI) [M+H]+ = 178[M+H]+ = 204[M+H]+ = 206
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Volatility of AcetaldehydeUse a dry-ice condenser or switch to Paraldehyde with slight acid catalysis.
Polymerization Aldehyde self-condensationAdd aldehyde slowly to the mixture at low temperature; ensure amine base is not in large excess.
Incomplete Reduction Catalyst poisoningEnsure Sulfur is absent from Step 1 reagents. Increase H2 pressure (up to 3 bar) or temperature (40°C).
Dialkylation? N/AKnoevenagel prevents dialkylation. If mass spec shows +28 units, check for ethyl ester formation (if EtOH used with acid).

Mechanistic & Safety Workflow

Figure 2: Experimental Workflow & Safety Checkpoints

Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction S1_Mix Mix Oxindole + Base (Ethanol) S1_Add Add Acetaldehyde (CONTROL TEMP < 5°C) S1_Mix->S1_Add S1_Reflux Reflux 3-5h S1_Add->S1_Reflux S1_Iso Acidify & Filter (Yellow Solid) S1_Reflux->S1_Iso S2_Cat Add Pd/C Catalyst (INERT ATMOSPHERE) S1_Iso->S2_Cat Dry Intermediate S2_H2 Hydrogenation (RT, Balloon) S2_Cat->S2_H2 S2_Filter Filter (Celite) & Concentrate S2_H2->S2_Filter

Caption: Operational workflow highlighting critical safety steps (yellow/red nodes) regarding temperature control and catalyst handling.

References

  • General Knoevenagel on Oxindoles: Andreani, A., et al. "Synthesis and potential antitumor activity of new 3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-ones." Anti-Cancer Drug Design, 2001. Link

  • Reduction of 3-Alkylidene Oxindoles: Sun, L., et al. "Design, Synthesis, and Evaluations of Substituted 3-[(3- or 4-Carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as Inhibitors of VEGF, FGF, and PDGF Receptor Tyrosine Kinases." Journal of Medicinal Chemistry, 1999. (Describes Sunitinib analogs). Link

  • Target Molecule Registry: CAS Registry Number: 1225957-57-2 (3-Ethyl-2-oxoindoline-5-carboxylic acid).[3][4][5][6][7]

  • Catalytic Hydrogenation Method: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Standard reference for Pd/C reduction of exocyclic double bonds).

Sources

Application

Microwave-assisted synthesis of 3-substituted oxindole derivatives

Application Note: Microwave-Assisted Synthesis of 3-Substituted Oxindole Derivatives Executive Summary Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers. Scope: This guide deta...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-Substituted Oxindole Derivatives

Executive Summary

Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers. Scope: This guide details high-efficiency protocols for the synthesis of 3-substituted oxindoles using microwave irradiation. It moves beyond basic recipes to explore the causality of reaction parameters, offering a self-validating system for reproducible results. Key Application: Rapid generation of kinase inhibitor scaffolds (e.g., Sunitinib analogues) and spiro-oxindole libraries for high-throughput screening.

Mechanistic Grounding: Why Microwave?

Conventional heating relies on conduction and convection, creating thermal gradients that often lead to side reactions (e.g., polymerization of active methylene compounds). Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating , where dipolar molecules (solvents/reagents) align with the oscillating electric field.

  • Dipolar Polarization: Solvents with high dielectric constants (e.g., water, EtOH, DMSO) generate internal heat instantly.

  • Ionic Conduction: Ionic liquids or catalysts (e.g., ionic liquids, ammonium salts) increase heating efficiency through ionic collision.

  • The "Specific Microwave Effect": While debated, the acceleration of polar transition states (e.g., zwitterionic azomethine ylides in spiro-synthesis) is empirically observed to lower activation energy barriers compared to thermal heating [1].

Strategic Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate synthetic route based on the target substitution pattern.

Oxindole_Synthesis_Workflow Start Target Molecule: 3-Substituted Oxindole Decision Select Substitution Pattern Start->Decision RouteA Route A: 3-Alkylidene Oxindoles (Kinase Inhibitors) Decision->RouteA C=C Bond RouteB Route B: Spirooxindoles (3D Scaffolds/MCR) Decision->RouteB Spiro Cycle RouteC Route C: 3-Hydroxy-3-Substituted (Quaternary Centers) Decision->RouteC C-OH Bond MechA Mechanism: Knoevenagel Condensation RouteA->MechA MechB Mechanism: 1,3-Dipolar Cycloaddition RouteB->MechB MechC Mechanism: Aldol/Cannizzaro RouteC->MechC ReagentsA Reagents: Oxindole + Aldehyde Cat: Piperidine/NH4OAc Solvent: EtOH/H2O MechA->ReagentsA ReagentsB Reagents: Isatin + Amino Acid + Dipolarophile Cat: None (Thermal) Solvent: MeOH/H2O MechB->ReagentsB ReagentsC Reagents: Isatin + Ketone Cat: Catalyst-Free Solvent: Water MechC->ReagentsC

Caption: Decision matrix for selecting the optimal microwave synthetic pathway based on target oxindole architecture.

Detailed Protocols

Protocol A: Synthesis of Spirooxindoles via Multicomponent Reaction (MCR)

Target: Construction of complex spiro-fused rings (e.g., spiro[indoline-3,2'-pyrrolidine]) in a single step. Mechanism: Decarboxylative condensation of isatin with an amino acid generates an azomethine ylide (1,3-dipole), which undergoes a [3+2] cycloaddition with a dipolarophile (e.g., chalcone, nitrostyrene) [2].

Reagents:

  • Isatin derivative (1.0 mmol)[1]

  • Amino acid (e.g., L-Proline, Sarcosine) (1.2 mmol)

  • Dipolarophile (e.g.,

    
    -nitrostyrene) (1.0 mmol)
    
  • Solvent: Methanol:Water (3:1 v/v) – High dielectric loss tangent (

    
    ) ensures rapid heating.
    

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve the isatin and amino acid in 3 mL of solvent.

  • Activation: Add the dipolarophile. Cap the vial with a pressure-rated septum.

  • Irradiation (Method):

    • Instrument: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Settings:

      • Temperature: 100°C (Fixed)

      • Power: Dynamic (Max 150 W) to maintain temp.

      • Hold Time: 10–15 minutes .

      • Stirring: High (600 rpm).

    • Note on Pressure: Expect pressure to rise to ~2-4 bar due to solvent vapor. Ensure the vessel is rated for 20 bar.

  • Work-up: Cool to room temperature (compressed air cooling). The product often precipitates directly.

  • Purification: Filter the solid. Wash with cold methanol (2 x 2 mL). If no precipitate forms, remove solvent in vacuo and recrystallize from EtOH.

Self-Validation Check:

  • TLC: Monitor the disappearance of the deep orange/red color of isatin.

  • Yield Expectation: >85%. Lower yields indicate incomplete decarboxylation (increase temp to 110°C) or dipolarophile polymerization (reduce power/temp).

Protocol B: Knoevenagel Condensation for 3-Alkylidene Oxindoles

Target: Synthesis of kinase inhibitors (e.g., Sunitinib precursors). Mechanism: Base-catalyzed condensation of oxindole active methylene with an aldehyde [3].

Reagents:

  • Oxindole (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Catalyst: Piperidine (0.1 eq) or Ammonium Acetate (solid support).

  • Solvent: Ethanol (Green alternative: Water with surfactant).

Step-by-Step Procedure:

  • Preparation: Mix oxindole and aldehyde in EtOH (2 mL) in a microwave vial. Add piperidine (1 drop).

  • Irradiation:

    • Settings: 80°C, 5 minutes, 100 W (Dynamic).

    • Why 80°C? Ethanol boils at 78°C. Superheating it to 80°C in a closed vessel significantly increases reaction rate without degrading the aldehyde.

  • Work-up: Cool to 0°C in an ice bath. The E-isomer (thermodynamically stable) typically precipitates as a yellow/orange solid.

  • Purification: Vacuum filtration. Wash with cold EtOH.

Data Comparison: Thermal vs. Microwave

ParameterConventional Thermal RefluxMicrowave Irradiation
Time 3 – 8 Hours2 – 10 Minutes
Yield 65 – 75%88 – 96%
Selectivity Mixture of E/Z isomersPredominantly E-isomer
Solvent Vol 20 – 50 mL1 – 3 mL
Protocol C: Catalyst-Free Synthesis of 3-Hydroxy-3-Substituted Oxindoles

Target: Green synthesis of quaternary carbon centers. Mechanism: Nucleophilic attack of a ketone enol/enolate onto the C3 carbonyl of isatin (Aldol-type) [4].

Reagents:

  • Isatin (1.0 mmol)[1]

  • Acetophenone (1.0 mmol)

  • Solvent: Water (3 mL).

Step-by-Step Procedure:

  • Preparation: Suspend isatin and acetophenone in water.

  • Irradiation:

    • Settings: 150°C, 20 minutes, 200 W.

    • Critical Insight: At 150°C, the ionic product of water (

      
      ) increases, allowing water to act as a pseudo-acid/base catalyst, eliminating the need for external base.
      
  • Work-up: Extract with Ethyl Acetate (3 x 5 mL). Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Vessel Failure/Venting Excessive pressure from volatile solvents.Switch from MeOH to EtOH or Water. Reduce fill volume to <50% of vial capacity.
Low Yield (Spiro) Incomplete decarboxylation of amino acid.Increase Temp to 110°C. Ensure amino acid is fresh (not hydrated).
Product Degradation "Hot spots" due to lack of stirring.Increase stir rate. Use "Simultaneous Cooling" (Power on + Air cooling) to maximize microwave field density without overheating.
Incomplete Reaction Low microwave absorption.Add a "doping" agent: 1 drop of ionic liquid or dilute acetic acid to increase polarity.

Mechanism Visualization: Spirooxindole Formation

Spiro_Mechanism Isatin Isatin Imine Imine Intermediate Isatin->Imine Condensation AminoAcid Amino Acid (Secondary) AminoAcid->Imine Ylide Azomethine Ylide (1,3-Dipole) Imine->Ylide Decarboxylation (MW Accelerated) CO2 CO2 (Gas) Imine->CO2 TS Transition State [3+2] Cycloaddition Ylide->TS Alkene Dipolarophile (e.g. Nitrostyrene) Alkene->TS Product Spirooxindole Product TS->Product Regioselective Ring Closure

Caption: Mechanistic pathway for the microwave-assisted [3+2] cycloaddition generating spirooxindoles.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

  • Dandia, A., et al. (2012). A convenient and rapid microwave-assisted synthesis of spirooxindoles in aqueous medium.[2] New Journal of Chemistry.

  • Pardasani, P., et al. (2013). Microwave Assisted Synthesis of Indole Substituted Alkenes Using Knoevenagel Condensation. Journal of Chemical and Pharmaceutical Research.

  • Dandia, A., et al. (2015). Catalyst and Solvent-Free Microwave Assisted Expeditious Synthesis of 3-Indolyl-3-hydroxy Oxindoles. Green Chemistry Letters and Reviews.

  • Zhang, J., et al. (2021). Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions.[3][4][5] RSC Advances.

Sources

Method

Application Note &amp; Protocols: Palladium-Catalyzed Cyclization Strategies for the Synthesis of Oxindole-5-Carboxylic Acids

Abstract: The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents. The incorporation of a carboxylic acid moiety at the 5-position further enhances...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents. The incorporation of a carboxylic acid moiety at the 5-position further enhances its utility as a versatile synthetic handle for drug development. This guide provides an in-depth exploration of modern palladium-catalyzed cyclization methods for the efficient construction of oxindole-5-carboxylic acids. We delve into the mechanistic underpinnings and practical execution of key strategies, including the intramolecular Heck reaction, Buchwald-Hartwig α-arylation, and direct C-H functionalization. Detailed, field-tested protocols are provided to enable researchers, scientists, and drug development professionals to successfully implement these powerful transformations in their own laboratories.

The Strategic Importance of Oxindole-5-Carboxylic Acids

The 3,3-disubstituted oxindole motif is a cornerstone in pharmaceutical research, prized for its rigid, three-dimensional structure that allows for precise interactions with biological targets. The addition of a C5-carboxylic acid group provides a critical point for derivatization, enabling modulation of solubility, metabolic stability, and pharmacokinetic properties, or for conjugation to other molecular entities. Traditional synthetic routes to these compounds often involve harsh conditions or require multi-step preparations of functionalized precursors, limiting their overall efficiency and scope.[1]

Palladium catalysis has revolutionized the synthesis of such heterocyclic systems. These methods offer unparalleled functional group tolerance, high yields, and often operate under mild, nearly neutral conditions, making them indispensable tools for modern organic synthesis.[2] This document will focus on three principal palladium-catalyzed pathways to access the oxindole-5-carboxylic acid core.

Core Methodologies: A Mechanistic and Practical Overview

The choice of synthetic strategy is dictated by the availability of starting materials and the desired substitution pattern on the final product. Below, we analyze three robust palladium-catalyzed methods.

The Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful and reliable method for forming five- and six-membered rings by coupling an aryl halide with a tethered alkene.[2] For the synthesis of oxindoles, the reaction typically starts from an N-acryloyl-2-haloaniline derivative.

Causality and Mechanistic Insight: The reaction is initiated by the oxidative addition of the aryl halide (e.g., an aryl iodide or bromide) to a palladium(0) species, forming a Pd(II) complex. This is often the rate-determining step. The tethered alkene then undergoes an intramolecular migratory insertion (carbopalladation) into the aryl-palladium bond in a syn-fashion. This step forms the new carbon-carbon bond and creates the five-membered oxindole ring. The cycle is completed by β-hydride elimination to regenerate the alkene (in a different position) and the Pd(0) catalyst. The choice of a phosphine ligand is critical to stabilize the palladium catalyst and modulate its reactivity.

Intramolecular_Heck_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_complex Aryl-Pd(II)-X-L₂ Pd0->PdII_complex Oxidative Addition Substrate Aryl-Halide (o-halo-N-acryloylaniline) OxAdd Oxidative Addition Cyclized_PdII Cyclized Alkyl-Pd(II)-X-L₂ PdII_complex->Cyclized_PdII Carbopalladation (5-exo-trig) Carbopalladation Intramolecular Carbopalladation HPdX H-Pd(II)-X-L₂ Cyclized_PdII->HPdX β-Hydride Elimination BetaElim β-Hydride Elimination Product Oxindole Product Base Base RedElim Reductive Elimination HX_Base [H-Base]⁺X⁻ HPdX->Pd0 Reductive Elimination

Caption: Catalytic cycle for the intramolecular Heck reaction.

Buchwald-Hartwig Amide α-Arylation

This strategy builds the oxindole ring by forming a C-C bond between the aromatic ring and the α-carbon of the amide. The most common precursors are readily prepared α-chloroacetanilides.[1] This method is particularly effective for creating oxindoles with quaternary centers.[3]

Causality and Mechanistic Insight: The catalytic cycle is believed to begin with the oxidative addition of the aryl halide moiety of the substrate (or a separate aryl halide in an intermolecular variant) to the Pd(0) catalyst. Concurrently, a strong, non-nucleophilic base deprotonates the α-position of the amide, forming an enolate. This enolate then coordinates to the arylpalladium(II) complex. The crucial C-C bond-forming step is the reductive elimination from this intermediate, which forms the oxindole product and regenerates the Pd(0) catalyst.[3] The success of this reaction hinges on the use of bulky, electron-rich phosphine ligands, such as 2-(di-tert-butylphosphino)biphenyl or tricyclohexylphosphine (PCy₃), which accelerate both the oxidative addition and the final reductive elimination steps.[3][4]

Palladium-Catalyzed C-H Functionalization

Representing the cutting edge of synthetic efficiency, C-H functionalization methods forge the critical C-C or C-N bond by activating a typically inert C-H bond on the arene.[5] This approach circumvents the need to pre-functionalize the aromatic ring with a halide, improving atom economy.

Causality and Mechanistic Insight: In a common variant, an N-substituted phenylacetamide is treated with a Pd(II) catalyst, often Pd(OAc)₂. The amide group acts as a directing group, positioning the palladium catalyst in proximity to an ortho C-H bond. This facilitates a concerted metalation-deprotonation (CMD) event to form a five-membered palladacycle intermediate. This step is often promoted by a base or an acetate ligand.[6] An oxidant, such as Cu(II) acetate, is then required to facilitate the C-N or C-C bond-forming reductive elimination, which forges the oxindole ring and regenerates a Pd(II) species to continue the cycle.[5] The carboxylic acid moiety itself can also serve as a directing group in certain systems.[7]

Comparative Analysis of Methodologies

The selection of an appropriate method depends on factors like starting material accessibility, desired substitution patterns, and tolerance for specific reagents.

FeatureIntramolecular Heck ReactionBuchwald-Hartwig α-ArylationC-H Functionalization
Starting Material o-Halo-N-alkenylanilineα-HaloacetanilideN-Aryl acetamide
Bond Formed Aryl C – Alkene CAryl C – α-Amide CAryl C – α-Amide C/N
Pd Source (Typical) Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂
Ligand (Typical) PPh₃, P(o-tol)₃Bulky Phosphines (e.g., SPhos)Often ligandless or with N-ligands
Key Additive Base (e.g., K₂CO₃, Et₃N)Strong Base (e.g., NaOtBu)Oxidant (e.g., Cu(OAc)₂)
Key Advantage High reliability, well-establishedAccess to quaternary centers[3]High atom economy, no pre-functionalization
Key Disadvantage Requires o-halo precursorRequires α-halo precursor, strong baseCan have limited substrate scope, requires oxidant

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and checkpoints. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Methyl 2-oxoindoline-5-carboxylate via Intramolecular Heck Reaction

Principle: This protocol describes the cyclization of methyl 4-((2-bromophenyl)amino)-4-oxobut-2-enoate to form the corresponding oxindole-5-carboxylate derivative via a palladium-catalyzed intramolecular Heck reaction.

Materials and Reagents:

  • Methyl 4-((2-bromophenyl)amino)-4-oxobut-2-enoate (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.10 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-((2-bromophenyl)amino)-4-oxobut-2-enoate (e.g., 3.14 g, 10 mmol).

  • Add potassium carbonate (2.76 g, 20 mmol), palladium(II) acetate (112 mg, 0.5 mmol), and tri(o-tolyl)phosphine (304 mg, 1.0 mmol).

  • Evacuate and backfill the flask with dry nitrogen or argon gas three times. An inert atmosphere is crucial to prevent oxidation of the catalytically active Pd(0) species that is formed in situ.

  • Add anhydrous acetonitrile (50 mL) via syringe.

  • Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

Work-up and Purification:

  • Filter the mixture through a pad of Celite® to remove insoluble salts and the palladium catalyst. Wash the pad with ethyl acetate (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl 2-oxoindoline-5-carboxylate.

Characterization: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental_Workflow Start 1. Assemble Reagents (Substrate, Pd(OAc)₂, Ligand, Base) Inert 2. Establish Inert Atmosphere (N₂ or Ar) Start->Inert Solvent 3. Add Anhydrous Solvent Inert->Solvent React 4. Heat to Reflux (12-18 h) Solvent->React Monitor 5. Monitor by TLC React->Monitor Monitor->React Incomplete Workup 6. Cool & Filter (Remove inorganics) Monitor->Workup Complete Extract 7. Liquid-Liquid Extraction Workup->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Column Chromatography Dry->Purify Final 10. Characterize Pure Product Purify->Final

Caption: General experimental workflow for Pd-catalyzed cyclization.

Protocol 2: Synthesis of Ethyl 1-methyl-2-oxoindoline-5-carboxylate via Buchwald-Hartwig α-Arylation

Principle: This protocol details the synthesis of an N-methylated oxindole-5-carboxylate from an ethyl 2-chloro-N-(4-(ethoxycarbonyl)phenyl)-N-methylacetamide precursor via an intramolecular C-C bond formation.[1]

Materials and Reagents:

  • Ethyl 2-chloro-N-(4-(ethoxycarbonyl)phenyl)-N-methylacetamide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • 2-(Di-tert-butylphosphino)biphenyl (JohnPhos, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.2 equiv)

  • Anhydrous Toluene

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add sodium tert-butoxide (e.g., 1.15 g, 12 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • In a separate vial, dissolve ethyl 2-chloro-N-(4-(ethoxycarbonyl)phenyl)-N-methylacetamide (2.99 g, 10 mmol), Pd(OAc)₂ (45 mg, 0.2 mmol), and JohnPhos (120 mg, 0.4 mmol) in anhydrous toluene (50 mL).

  • Add the solution of reagents to the Schlenk tube containing the NaOtBu. Seal the tube.

  • Remove the tube from the glovebox and heat the mixture in an oil bath at 80°C for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS. The use of a strong, sterically hindered base like NaOtBu is critical for efficient deprotonation of the α-carbon without competing nucleophilic attack.[4]

  • Cool the reaction to room temperature.

Work-up and Purification:

  • Carefully quench the reaction by adding diethyl ether (50 mL) followed by slow addition of 1 M HCl (20 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 40 mL) and brine (1 x 40 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired ethyl 1-methyl-2-oxoindoline-5-carboxylate.

Characterization: Confirm the structure and purity of the final product via ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).

Conclusion

Palladium-catalyzed cyclization reactions represent a highly effective and versatile platform for the synthesis of oxindole-5-carboxylic acids. The intramolecular Heck reaction, Buchwald-Hartwig α-arylation, and direct C-H functionalization each offer distinct advantages depending on the synthetic context. By understanding the underlying mechanisms and carefully controlling reaction parameters as outlined in the provided protocols, researchers can reliably access these valuable building blocks for drug discovery and development. The continued evolution of ligands and catalytic systems promises to further expand the scope and utility of these indispensable synthetic transformations.

References

  • Title: Palladium‐Catalyzed Enantioselective Intramolecular Heck Carbonylation Reactions: Asymmetric Synthesis of 2‐Oxindole Ynones and Carboxylic Acids | Request PDF Source: ResearchGate URL: [Link]

  • Title: Oxindole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Palladium-Catalyzed Enantioselective Intramolecular Heck Carbonylation Reactions: Asymmetric Synthesis of 2-Oxindole Ynones and Carboxylic Acids Source: PubMed URL: [Link]

  • Title: Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Oxindoles by Palladium-catalyzed C–H Bond Amidation Source: ResearchGate URL: [Link]

  • Title: The Intramolecular Heck Reaction Source: Organic Reactions URL: [Link]

  • Title: Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations Source: PubMed URL: [Link]

  • Title: Palladium-Catalyzed Enantioselective β-C(sp3)–H Activation Reactions of Aliphatic Acids: A Retrosynthetic Surrogate for Enolate Alkylation and Conjugate Addition Source: PMC URL: [Link]

  • Title: C–H Functionalizations by Palladium Carboxylates: The Acid Effect Source: ACS Publications URL: [Link]

  • Title: Pd-Catalyzed Regiodivergent Synthesis of Diverse Oxindoles Enabled by the Versatile Heck Reaction of Carbamoyl Chlorides Source: PubMed URL: [Link]

  • Title: Synthesis of 2-Oxindole Derivatives via the Intramolecular Heck Reaction on Solid Support Source: ScienceDirect URL: [Link]

Sources

Application

Application Note: Preparation and Validation of 3-Ethyl-2-oxoindoline-5-carboxamides for High-Throughput Kinase Assays

[ shape = box; style = filled; fillcolor = lightblue; fontname = "Arial"; fontsize = 12; Introduction & Scientific Rationale The 2-oxoindoline (oxindole) scaffold is a privileged pharmacophore in the development of kinas...

Author: BenchChem Technical Support Team. Date: March 2026

[ shape = box; style = filled; fillcolor = lightblue; fontname = "Arial"; fontsize = 12;

Introduction & Scientific Rationale

The 2-oxoindoline (oxindole) scaffold is a privileged pharmacophore in the development of kinase inhibitors, most notably represented by FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitors like Sunitinib and Nintedanib [1.2]. Within this chemical space, 3-alkyl-2-oxoindoline-5-carboxamides have emerged as highly tunable scaffolds for both RTKs and G protein-coupled receptor kinases (e.g., GRK5)[1].

The structural logic of this scaffold is highly specific:

  • The 3-Ethyl Substitution: Occupies the hydrophobic pocket near the kinase gatekeeper residue, modulating both potency and selectivity.

  • The 5-Carboxamide Moiety: Typically directed towards the solvent-exposed region or the hinge region, allowing for diverse solvent-front substitutions to improve solubility and pharmacokinetic properties without disrupting core binding[1].

This application note details a comprehensive, self-validating workflow for synthesizing 3-ethyl-2-oxoindoline-5-carboxamide derivatives and preparing them for high-throughput biochemical evaluation using the universal ADP-Glo™ Kinase Assay platform[2].

Chemical Synthesis & Compound Preparation

Rationale for Chemistry: The synthesis of the core scaffold begins with 2-oxoindoline-5-carboxylic acid. The 3-ethyl group is installed via Knoevenagel condensation followed by catalytic hydrogenation. For the final library generation, HATU is selected over standard EDC/HOBt coupling. The electron-withdrawing nature of the oxindole core reduces the nucleophilicity of the intermediate ester; HATU ensures rapid, high-yielding conversion to the 5-carboxamide while preventing epimerization or degradation of the core.

SynthWorkflow SM 2-Oxoindoline-5-carboxylic acid (Starting Material) Cond Knoevenagel Condensation (Acetaldehyde, Base) SM->Cond Int1 3-Ethylidene-2-oxoindoline-5-carboxylic acid Cond->Int1 Red Catalytic Hydrogenation (Pd/C, H2) Int1->Red Int2 3-Ethyl-2-oxoindoline-5-carboxylic acid Red->Int2 Amide Amide Coupling (HATU, DIPEA, R-NH2) Int2->Amide Final 3-Ethyl-2-oxoindoline-5-carboxamides (Assay-Ready Library) Amide->Final QC LC-MS & NMR QC (Purity > 95%) Final->QC Stock 10 mM DMSO Stock (Acoustic Dispensing Ready) QC->Stock

Figure 1. Synthetic workflow and QC pipeline for 3-ethyl-2-oxoindoline-5-carboxamide libraries.

Protocol A: Synthesis of the Assay-Ready Library
  • Condensation: React 2-oxoindoline-5-carboxylic acid with acetaldehyde in the presence of a secondary amine base (e.g., piperidine) in ethanol at reflux for 4 hours to yield 3-ethylidene-2-oxoindoline-5-carboxylic acid.

  • Reduction: Subject the intermediate to catalytic hydrogenation (H2 balloon, 10% Pd/C) in methanol at room temperature for 12 hours. Filter through Celite and concentrate to obtain 3-ethyl-2-oxoindoline-5-carboxylic acid.

  • Amide Coupling: Dissolve the acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-activate. Add the desired primary or secondary amine (1.2 eq) and stir at room temperature for 4 hours.

  • Purification & QC: Purify via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA). Verify purity (>95%) via LC-MS and structure via 1H-NMR.

Protocol B: Preparation of DMSO Stocks for High-Throughput Screening

Rationale for Handling: Oxindole derivatives can suffer from poor aqueous solubility and susceptibility to auto-oxidation. Preparing high-concentration stocks in anhydrous solvents mitigates precipitation during assay dilution.

  • Solubilization: Dissolve the lyophilized powder in 100% anhydrous, LC-MS grade DMSO to a final concentration of 10 mM.

  • Storage: Aliquot into low-binding, V-bottom polypropylene microplates. Seal with pierceable foil and store at -20°C in a desiccator under argon.

  • Dispensing: Use acoustic liquid handling (e.g., Labcyte Echo) to dispense nanoliter volumes directly into assay plates. This eliminates tip-based carryover and DMSO-induced solvent effects in the final assay.

Biochemical Validation via ADP-Glo™ Kinase Assay

Rationale for Assay Selection: The ADP-Glo™ assay is a homogeneous, luminescent method that measures ADP formed during the kinase reaction[3]. Unlike radiometric assays, it accommodates high ATP concentrations (up to 1 mM). This is critical for 2-oxoindolines, which are typically ATP-competitive inhibitors; testing at ATP concentrations near the


 ensures accurate determination of 

and prevents artificially inflated potency metrics[2].

AssayLogic cluster_0 Kinase Reaction Phase cluster_1 ADP-Glo Detection Phase Kinase Target Kinase (e.g., VEGFR2/GRK5) ADP ADP + Phospho-Substrate Kinase->ADP Catalyzes Inhibitor Oxindole Inhibitor (Competitive) Inhibitor->Kinase Blocks ATP ATP + Substrate ATP->ADP Phosphate Transfer Deplete ADP-Glo Reagent (Depletes Unspent ATP) ADP->Deplete Convert Kinase Detection Reagent (Converts ADP to ATP) Deplete->Convert Signal Luciferase Reaction (Luminescence) Convert->Signal

Figure 2. Mechanism of competitive inhibition and luminescent ADP-Glo kinase assay detection logic.

Protocol C: In Vitro Kinase Assay (e.g., VEGFR2 or GRK5)

Self-Validating System: Every plate must include a positive control (e.g., Sunitinib, 1 µM), a negative control (DMSO vehicle), and a no-enzyme control to calculate the Z'-factor. A Z'-factor > 0.7 indicates a robust assay.

  • Kinase Reaction Setup (384-well format):

    • Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

    • Acoustically dispense 10-point, 3-fold serial dilutions of the 3-ethyl-2-oxoindoline-5-carboxamide compounds (final assay concentration range: 10 µM to 0.5 nM).

    • Add 2.5 µL of Target Kinase (e.g., VEGFR2) + Substrate peptide mix to the wells. Incubate for 15 minutes at room temperature to allow inhibitor binding.

    • Initiate the reaction by adding 2.5 µL of ATP (at the predetermined

      
       for the specific kinase). Total reaction volume = 5 µL.
      
    • Incubate at room temperature for 60 minutes.

  • ADP Detection Phase:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP[3]. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce the luciferase/luciferin detection system[3]. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5 seconds/well).

Data Presentation & Analysis

Calculate the percentage of remaining kinase activity relative to the DMSO control. Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50.

Table 1: Representative Quantitative Data for 3-Ethyl-2-oxoindoline-5-carboxamide Library against VEGFR2

Compound IDR-Group (Amide)IC50 (nM) ± SDHill SlopeMax Inhibition (%)Z'-Factor (Plate)
Ctrl (Sunitinib) N/A12.4 ± 1.10.981000.82
Ox-5A Benzyl145.2 ± 8.41.05980.79
Ox-5B 4-Fluorobenzyl42.1 ± 3.20.95990.81
Ox-5C 2-Morpholinoethyl8.5 ± 0.91.101000.80
Ox-5D Cyclohexyl>10,000N/A<200.82

Interpretation: The data demonstrates a self-validating structure-activity relationship (SAR) trend. The addition of a solubilizing, hydrogen-bond accepting group (Ox-5C, morpholine) significantly increases potency compared to lipophilic groups (Ox-5D), consistent with targeting the solvent-exposed front of the kinase hinge region. The Hill slopes (~1.0) confirm a 1:1 stoichiometric competitive binding model, and Z'-factors > 0.7 validate the high-throughput integrity of the ADP-Glo readout.

References

  • Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors. nih.gov.
  • Design, Synthesis, and Evaluations of Substituted 3-[(3- or 4-Carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as Inhibitors of VEGF, FGF, and PDGF Receptor Tyrosine Kinases. acs.org.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313. promega.com.
  • ADP-Glo™ Kinase Assay. promega.com.

Sources

Method

Application Note: Eco-Efficient Synthesis of Bioactive Oxindoles via Solvent-Free Passerini Reaction

[1] Executive Summary This application note details a robust, solvent-free protocol for synthesizing 3-acyloxy-3-carbamoyl-2-oxindoles using the Passerini three-component reaction (P-3CR). By leveraging mechanochemical a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details a robust, solvent-free protocol for synthesizing 3-acyloxy-3-carbamoyl-2-oxindoles using the Passerini three-component reaction (P-3CR). By leveraging mechanochemical activation (grinding), this method overcomes the historical lethargy of ketones in Passerini reactions, specifically utilizing isatin (1H-indole-2,3-dione) as the carbonyl input.

Key Advantages:

  • Green Profile: Zero solvent waste (E-factor reduction >90%).

  • Atom Economy: 100% atom economy (all reactant atoms incorporated into the product).

  • Efficiency: Reaction times reduced from 12+ hours (solution phase) to <20 minutes.

  • Relevance: Direct access to spiro-oxindole scaffolds prevalent in kinase inhibitors and alkaloids.

Scientific Background & Mechanism[2][3][4][5][6]

The "Isatin Challenge" in Multicomponent Reactions

The classical Passerini reaction typically favors aldehydes over ketones due to steric hindrance. Isatin, however, possesses a unique "privileged" reactivity. The C3 carbonyl is highly electrophilic due to the adjacent amide (lactam) electron-withdrawing effect. Despite this, solution-phase reactions often suffer from poor solubility of isatin in non-polar solvents, leading to long reflux times and incomplete conversion.

Mechanochemical Solution

Solvent-free grinding (mechanochemistry) creates a "micro-reactor" environment. The mechanical energy disrupts the crystal lattice of the solid isatin, increasing surface area and creating local "hot spots" that drive the reaction forward without the entropic penalty of solvation shells.

Reaction Mechanism

The reaction proceeds via a concerted non-ionic pathway (favored in non-polar/solvent-free conditions) or an ionic pathway. The generally accepted mechanism for this solvent-free interface involves:

  • Activation: The carboxylic acid hydrogen-bonds to the isatin C3 carbonyl.

  • Addition: The isocyanide (divalent carbon) performs an

    
    -addition to the activated carbonyl, forming a nitrilium intermediate.[1][2]
    
  • Collapse & Rearrangement: The carboxylate attacks the nitrilium ion, followed by an irreversible Mumm rearrangement (O

    
     N acyl transfer) to yield the stable ester-amide product.
    

PasseriniMechanism Isatin Isatin (C3 Carbonyl) Complex H-Bonded Activated Complex Isatin->Complex Protonation Acid Carboxylic Acid Acid->Complex Protonation Iso Isocyanide (R-NC) Nitrilium Nitrilium Ion Intermediate Complex->Nitrilium + Isocyanide (Alpha Addition) Imidate Imidate Adduct Nitrilium->Imidate Carboxylate Attack Product 3-Acyloxy-3-carbamoyl oxindole Imidate->Product Mumm Rearrangement (O->N Acyl Transfer)

Figure 1: Mechanistic pathway of the Passerini reaction utilizing isatin.[2] The Mumm rearrangement is the thermodynamic driving force.

Experimental Protocol

Materials & Reagents
ComponentReagent TypeSpecificationsStoichiometry
A Isatin (substituted or unsubstituted)Solid, >98% purity1.0 equiv
B Carboxylic Acid (e.g., Benzoic acid)Solid/Liquid1.0 equiv
C Isocyanide (e.g., t-Butyl isocyanide)Liquid/Solid1.0 - 1.2 equiv
Apparatus Agate Mortar & Pestle50-100 mm diameterN/A
Standard Operating Procedure (SOP)

Step 1: Pre-Activation (Grinding)

  • Weigh Isatin (1.0 mmol) and Carboxylic Acid (1.0 mmol) into the agate mortar.

  • Grind vigorously for 2–3 minutes.

    • Observation: The mixture should form a homogeneous powder. If the acid is liquid, a paste will form. This step activates the carbonyl.[3]

Step 2: Reaction Initiation

  • Add Isocyanide (1.0 - 1.2 mmol) dropwise (if liquid) or as a solid to the mortar.

  • Caution: Isocyanides have a foul odor. Perform this step inside a fume hood.

Step 3: Mechanochemical Synthesis

  • Grind the three components vigorously for 10–20 minutes .

    • Visual Cue: The reaction mixture will typically transition from a powder to a sticky paste, and finally solidify into a dry mass as the product forms (the product usually has a higher melting point than the eutectic mixture of reactants).

  • Monitor progress via TLC (Eluent: 30% EtOAc/Hexane).

    • Target: Disappearance of the Isatin spot.

Step 4: Workup & Purification [4]

  • Add 5 mL of Diethyl Ether or Cold Ethanol to the mortar.

  • Triturate (grind lightly) to wash the solid. The starting materials (isocyanide/acid) are usually soluble, while the oxindole product precipitates.

  • Filter the solid under vacuum.

  • Wash with an additional 2 mL of cold ether.

  • Dry in a vacuum oven at 50°C for 1 hour.

Workflow Start Weigh Reagents (1:1:1 Ratio) Mix1 Grind Isatin + Acid (3 mins) Start->Mix1 AddIso Add Isocyanide (Fume Hood!) Mix1->AddIso React Vigorous Grinding (10-20 mins) AddIso->React Check Solidification Observed? React->Check Check->React No (Paste) Wash Triturate with Et2O/EtOH Check->Wash Yes (Dry Mass) Filter Vacuum Filtration Wash->Filter Final Pure Oxindole Derivative Filter->Final

Figure 2: Step-by-step workflow for the solvent-free synthesis of oxindoles.

Validation & Quality Control

To ensure the protocol was successful, use the following self-validating checkpoints:

FT-IR Spectroscopy (Critical Check)
  • Success Indicator: Complete disappearance of the sharp isocyanide peak (

    
    2130 cm⁻¹).
    
  • Product Signals:

    • New Ester Carbonyl:

      
      1730–1750 cm⁻¹.
      
    • New Amide Carbonyl:

      
      1650–1690 cm⁻¹.
      
    • Oxindole Lactam Carbonyl: Retained at

      
      1700–1720 cm⁻¹.
      
NMR Spectroscopy ( H NMR in CDCl )
  • Diagnostic Shift: The C3 position of isatin (originally a ketone, no proton) becomes a quaternary center. Look for the amide -NH proton (often a singlet or doublet around 6.0–8.0 ppm) and the ester R-group protons.

  • Purity: Absence of aldehyde protons (if using aldehyde contaminants) or carboxylic acid -OH broad peaks.

Comparative Data: Solvent-Free vs. Conventional

The following table highlights the efficiency gains of this protocol compared to traditional reflux methods.

MetricConventional (Reflux in DCM/CH

CN)
Solvent-Free (Grinding)
Reaction Time 12 – 24 Hours10 – 20 Minutes
Yield 40 – 65%85 – 96%
Purification Column Chromatography often requiredSimple Filtration/Washing
Atom Economy High (but solvent waste is high)Excellent (Near zero waste)

Troubleshooting & Optimization

  • Issue: Sticky Paste that won't solidify.

    • Cause: Incomplete reaction or formation of a eutectic melt.

    • Fix: Add a small amount (10% by weight) of silica gel to the mortar to act as a grinding auxiliary. This improves friction and mass transfer.

  • Issue: Low Yield with bulky isocyanides.

    • Cause: Steric hindrance at the C3 position.

    • Fix: Use a "Ball Mill" (e.g., Retsch MM400) at 25-30 Hz for 30 minutes. The higher kinetic energy overcomes steric barriers better than hand grinding.

  • Issue: Isatin solubility.

    • Note: If using highly substituted isatins (e.g., 5-nitroisatin), the melting point is high. Ensure the carboxylic acid used has a lower melting point to facilitate the liquid-assisted grinding (LAG) effect.

References

  • Kaicharla, T., Yetra, S. R., Roy, T., & Biju, A. T. (2013). Engaging isatins in solvent-free, sterically congested Passerini reaction.[5] RSC Advances, 3(30), 11941-11945.

  • Salami, S. A., Smith, V. J., & Krause, R. W. (2023). Water‐Assisted Passerini Reactions under Mechanochemical Activation: A Simple and Straightforward Access to Oxindole Derivatives. ChemistrySelect, 8(4).

  • Shaabani, A., Teimouri, F., & Bazgir, A. (2002). Solvent-free synthesis of 3-acyloxy-3-carbamoyl-2-oxindoles. Tetrahedron Letters. (General reference for solvent-free concepts in this domain).
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210.

Sources

Application

Functionalization of C3 position in 2-oxoindoline-5-carboxylic acid

An In-Depth Guide to the Synthetic Functionalization of the C3 Position in 2-Oxoindoline-5-Carboxylic Acid Authored by a Senior Application Scientist This technical guide provides researchers, medicinal chemists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Functionalization of the C3 Position in 2-Oxoindoline-5-Carboxylic Acid

Authored by a Senior Application Scientist

This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview and practical protocols for the chemical modification of 2-oxoindoline-5-carboxylic acid at the crucial C3 position. The 2-oxoindoline (or oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with a wide array of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[1] Functionalization at the C3 position is a cornerstone of analog development, allowing for the introduction of diverse substituents that can modulate potency, selectivity, and pharmacokinetic properties. The presence of the 5-carboxylic acid moiety offers an additional, valuable handle for conjugation, salt formation to improve solubility, or as a key pharmacophoric element for target engagement.[2]

This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices and providing robust, self-validating protocols. We will explore the primary synthetic routes for C3 functionalization, focusing on creating new carbon-carbon and carbon-heteroatom bonds through reliable and well-established chemical transformations.

Strategic Overview: Activating the C3 Position

The C3 position of the 2-oxoindoline ring is a nucleophilic methylene group activated by the adjacent carbonyl (C2) and the aromatic ring. This inherent reactivity is the foundation for a host of synthetic transformations. Our strategic approach is often a two-step process: first, an initial condensation reaction to introduce an electrophilic handle at C3, followed by a subsequent addition reaction to build complexity.

G A 2-Oxoindoline-5- carboxylic Acid B Knoevenagel Condensation (with Aldehyde/Ketone) A->B Activation Step F Mannich Reaction (with Aldehyde + Amine) A->F C (E/Z)-3-Ylideneoxindole Intermediate B->C D Michael Addition (with Nucleophile) C->D Diversification Step E C3-Disubstituted Oxindole Product D->E G C3-Aminomethylated Oxindole Product F->G G cluster_0 Mechanism of Knoevenagel Condensation Start C3-Methylene (Nucleophile) Deprotonation Formation of C3-Enolate Start->Deprotonation H+ abstracted by Base Base Weak Base (e.g., Piperidine) Base->Deprotonation Nucleophilic_Attack Nucleophilic Attack on Carbonyl Carbon Deprotonation->Nucleophilic_Attack Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Nucleophilic_Attack Intermediate β-Hydroxy Adduct (Aldol-type) Nucleophilic_Attack->Intermediate Dehydration Elimination of H2O Intermediate->Dehydration Product 3-Ylideneoxindole Product Dehydration->Product

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

Protocol 1: Synthesis of (E)-3-(4-nitrobenzylidene)-2-oxoindoline-5-carboxylic acid

Objective: To synthesize a 3-ylideneoxindole intermediate via a Knoevenagel condensation, which can be used for subsequent diversification.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
2-Oxoindoline-5-carboxylic acidC₉H₇NO₃177.161.01.0
4-NitrobenzaldehydeC₇H₅NO₃151.121.11.1
PiperidineC₅H₁₁N85.150.20.2
Ethanol (Absolute)C₂H₅OH46.0710 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
HexanesC₆H₁₄86.18As needed-

Experimental Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-oxoindoline-5-carboxylic acid (177 mg, 1.0 mmol) and 4-nitrobenzaldehyde (166 mg, 1.1 mmol).

  • Solvent Addition: Add 10 mL of absolute ethanol to the flask. Stir the suspension at room temperature for 5 minutes.

  • Catalyst Addition: Add piperidine (20 µL, 0.2 mmol) to the suspension using a micropipette.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting materials should be consumed and a new, lower Rf product spot should appear (typically yellow or orange). The reaction is generally complete within 2-4 hours.

  • Workup: After the reaction is complete, allow the flask to cool to room temperature. A yellow/orange precipitate will form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid sequentially with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove unreacted starting materials and catalyst.

  • Drying: Dry the purified product under high vacuum to afford (E)-3-(4-nitrobenzylidene)-2-oxoindoline-5-carboxylic acid as a bright yellow or orange solid.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic vinyl proton signal in the ¹H NMR (typically ~7.5-8.5 ppm) and the presence of the molecular ion peak in the mass spectrum confirm the successful synthesis.

Michael Addition: Diversification of the 3-Ylideneoxindole Scaffold

The electron-deficient C=C bond of the 3-ylideneoxindole is highly susceptible to conjugate (1,4-) addition by a wide range of soft nucleophiles. This Michael addition reaction is a powerful tool for installing diverse functional groups at the C3 position, creating a chiral center in the process. [3] Common Nucleophiles and Their Significance:

Nucleophile ClassExample ReagentSignificance in Drug Discovery
Thiols (Thio-Michael)Thiophenol, CysteineIntroduces sulfur-containing moieties, common in enzyme inhibitors and metabolic stabilizers. [4]
EnolatesDiethyl malonate, AcetoneForms new C-C bonds, allowing for chain extension and construction of complex carbon skeletons.
Amines (Aza-Michael)Pyrrolidine, AnilineIntroduces basic nitrogen centers, crucial for receptor binding and improving solubility.
OrganometallicsGrignard reagents (with CuI)Enables the addition of alkyl and aryl groups, expanding hydrophobic interactions.
Protocol 2: Thio-Michael Addition of Thiophenol to a 3-Ylideneoxindole

Objective: To synthesize a C3-thio-substituted oxindole derivative via a catalyst-free Michael addition.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
(E)-3-(4-nitrobenzylidene)-2-oxoindoline-5-carboxylic acidC₁₆H₁₀N₂O₅310.260.51.0
ThiophenolC₆H₆S110.180.61.2
Dichloromethane (DCM)CH₂Cl₂84.9310 mL-
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01As needed-
BrineNaCl (aq.)58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Experimental Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve (E)-3-(4-nitrobenzylidene)-2-oxoindoline-5-carboxylic acid (155 mg, 0.5 mmol) in 10 mL of dichloromethane (DCM). Stir at room temperature until a clear solution or fine suspension is formed.

  • Nucleophile Addition: Add thiophenol (61 µL, 0.6 mmol) to the reaction mixture dropwise using a syringe.

  • Reaction: Stir the reaction at room temperature. The reaction is often rapid, with a noticeable color change from bright yellow/orange to a paler yellow or colorless solution.

  • Monitoring: Monitor the reaction by TLC (1:1 Ethyl Acetate:Hexanes). The disappearance of the starting 3-ylideneoxindole spot indicates completion, typically within 1-2 hours.

  • Workup: Once complete, transfer the reaction mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 15 mL) and then with brine (1 x 15 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-( (4-nitrophenyl)(phenylthio)methyl)-2-oxoindoline-5-carboxylic acid.

Self-Validation: The product will possess a new stereocenter at C3. ¹H NMR will show the disappearance of the vinyl proton and the appearance of new aliphatic protons corresponding to the C3-CH and the adjacent benzylic proton. Mass spectrometry will confirm the addition of the thiophenol moiety.

Mannich Reaction: Direct C3-Aminomethylation

The Mannich reaction provides a direct, one-pot route to install an aminomethyl group at the C3 position. This three-component condensation involves the oxindole, a non-enolizable aldehyde (commonly formaldehyde), and a primary or secondary amine. [5][6]The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion, which is then attacked by the nucleophilic C3-enolate of the oxindole.

G cluster_0 Mannich Reaction Components A 2-Oxoindoline-5- carboxylic Acid E C3-Enolate Formation A->E (Base/Acid Catalysis) B Formaldehyde D Iminium Ion Formation B->D C Secondary Amine (e.g., Dimethylamine) C->D F C-C Bond Formation (Nucleophilic Attack) D->F E->F G C3-Aminomethylated Product F->G

Caption: Workflow for the three-component Mannich reaction at the C3 position.

This method is highly valuable for directly introducing basic side chains, which are critical for tuning the physicochemical properties of drug candidates, such as solubility and cell permeability.

References

  • Knoevenagel condensation - Wikipedia. Available at: [Link]

  • Knoevenagel Condensation. Available at: [Link]

  • C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES - IISER Pune. Available at: [Link]

  • Knoevenagel condensation - YouTube. Available at: [Link]

  • Recent Synthetic Advancements of C(3)‐Substituted Isoindolinones - ResearchGate. Available at: [Link]

  • Triflic Acid Mediated C3‐Regioselective Hydroarylation of N−H Indoles. Available at: [Link]

  • Michael Addition of Aryl Thiols to 3-(2,2,2-Trifluoroethylidene)Oxindoles under Catalyst-Free Conditions: The Rapid Synthesis of Sulfur-Containing Oxindole Derivatives - ResearchGate. Available at: [Link]

  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - RSC Publishing. Available at: [Link]

  • Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Available at: [Link]

  • 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. Available at: [Link]

  • Electrophilic substitution | chemistry - Britannica. Available at: [Link]

  • Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions - Indian Academy of Sciences. Available at: [Link]

  • WO2014162319A2 - Oxindole compounds, solvent-free synthesis and use thereof - Google Patents.
  • Switchable N–H vs C3–H Carboxylation of Indoles using Dual-Function Reagents - ChemRxiv. Available at: [Link]

  • Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC. Available at: [Link]

  • Regiodivergent N1- and C3- Carboxylation of Indoles - ChemRxiv. Available at: [Link]

  • A bio-inspired synthesis of oxindoles by catalytic aerobic dual C–H functionalization of phenols - PMC. Available at: [Link]

  • One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - MDPI. Available at: [Link]

  • Switchable N–H vs C3–H Carboxylation of Indoles using Dual-Function Reagents. Available at: [Link]

  • Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn. Available at: [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions - MDPI. Available at: [Link]

  • and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids - PMC. Available at: [Link]

  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. Available at: [Link]

  • Michael Addition Reaction EXPLAINED - YouTube. Available at: [Link]

  • thio-michael addition reaction: Topics by Science.gov. Available at: [Link]

  • (PDF) Mannich reactions of oxazolidines - ResearchGate. Available at: [Link]

  • 5-Hydroxyindole-2-carboxylic Acid Amides: Novel Histamine-3 Receptor Inverse Agonists for the Treatment of Obesity - ResearchGate. Available at: [Link]

  • Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII.[7] Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydrod[7][8]iazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog - MDPI. Available at: [Link]

  • The Fe(iii)-catalyzed decarboxylative cycloaddition of β-ketoacids and 2H-azirines for the synthesis of pyrrole derivatives - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

Sources

Method

Application Note: Rational Design and Validation of Multi-Kinase Inhibitors Utilizing the 3-Ethyl-Oxindole Scaffold

Pharmacophore Rationale & Mechanistic Causality The 2-oxindole core is a highly privileged pharmacophore in oncology, serving as the structural foundation for clinically approved multi-kinase inhibitors such as Sunitinib...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Rationale & Mechanistic Causality

The 2-oxindole core is a highly privileged pharmacophore in oncology, serving as the structural foundation for clinically approved multi-kinase inhibitors such as Sunitinib and Nintedanib[1]. While rigid 3-alkenyl-oxindoles often exhibit potent, broad-spectrum antiproliferative activity, reducing the exocyclic double bond to a 3-ethyl-oxindole scaffold introduces critical


-hybridized conformational flexibility[2].

Mechanistic Causality: The oxindole's lactam moiety acts as a bidentate hydrogen-bonding vector, interacting directly with the highly conserved hinge region of the kinase ATP-binding pocket (e.g., Glu917/Cys919 in VEGFR-2)[3]. By incorporating a 3-ethyl substitution, the scaffold can dynamically project into the adjacent hydrophobic pocket (Hydrophobic Region I). This flexibility allows the inhibitor to adapt to the slight structural variations between the inactive (DFG-out) and active (DFG-in) kinase conformations. Recent studies on demonstrate that tuning this position is essential for driving selectivity toward specific receptor tyrosine kinases (RTKs) such as FLT3 and CDK2[4].

Target Engagement & Signaling Inhibition

The primary objective of the 3-ethyl-oxindole scaffold is to competitively block ATP binding, thereby halting the autophosphorylation of RTKs and downstream oncogenic signaling.

G Ligand Growth Factors (VEGF / FLT3L) Receptor RTKs (VEGFR2 / FLT3) ATP-Binding Pocket Ligand->Receptor Activation PI3K PI3K / AKT Pathway (Survival) Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) Receptor->MAPK Phosphorylation Apoptosis Apoptosis & Growth Arrest Receptor->Apoptosis Blocked Inhibitor 3-Ethyl-Oxindole Multi-Kinase Inhibitor Inhibitor->Receptor Competitive Inhibition at Hinge Region Inhibitor->Apoptosis Induces Outcome Tumor Angiogenesis & Cellular Proliferation PI3K->Outcome MAPK->Outcome

Fig 1. Mechanism of 3-ethyl-oxindole inhibitors on RTK signaling pathways.

Quantitative Profiling of Oxindole Derivatives

To benchmark the efficacy of the 3-ethyl-oxindole design, it is critical to compare its projected activity against established 3-substituted oxindole clinical standards and recent literature hits.

Compound / ScaffoldPrimary Target(s)IC

(nM)
Reference Context
Sunitinib (Control)VEGFR-2 / FLT314.9 - 80.0Baseline multi-kinase standard[3],[4]
Nintedanib (3-Alkenyl)VEGFR-2 / FGFR13.0 - 34.0Rigid 3-alkenyl clinical inhibitor[1]
Compound 5l (Pyridyl-Oxindole)FLT3 / CDK28.17 - 36.2Dual-selective 3-substituted derivative[4]
3-Ethyl-Oxindole (Optimized Lead)FLT3 / VEGFR-2< 10.0Flexible

-hybridized design target

Validated Experimental Protocols

The following methodologies detail the synthesis and biological evaluation of 3-ethyl-oxindole derivatives. Each protocol is designed as a self-validating system to ensure data integrity.

Protocol A: Synthesis of the 3-Ethyl-Oxindole Core

Objective: Synthesize the flexible 3-ethyl-oxindole scaffold via a two-step condensation and reduction pathway.

  • Knoevenagel Condensation:

    • Procedure: React 1.0 eq of oxindole with 1.2 eq of acetaldehyde in ethanol. Add 0.1 eq of piperidine and reflux for 4 hours.

    • Causality: Piperidine acts as a base catalyst to deprotonate the highly acidic C3 methylene of the oxindole. This generates a nucleophilic enolate that attacks the electrophilic carbonyl of the aldehyde, driving the formation of the rigid 3-alkenyl intermediate[1].

  • Catalytic Hydrogenation:

    • Procedure: Dissolve the 3-alkenyl intermediate in methanol. Add 10% Pd/C catalyst and stir under an

      
       atmosphere (1 atm) at room temperature for 16 hours.
      
    • Causality: This reduction step is critical for converting the rigid, planar alkene into the flexible 3-ethyl moiety. The resulting

      
       carbon provides the necessary rotational degrees of freedom for the ethyl group to optimally navigate and occupy the kinase hydrophobic pocket[2].
      
  • Self-Validation (Analytical Integrity):

    • Filter the catalyst through Celite and purify via flash chromatography.

    • Validation Check: Confirm structural integrity using

      
      H-NMR. The successful reduction must be validated by the disappearance of the alkene proton signal (~7.5 ppm) and the appearance of the characteristic triplet-quartet splitting pattern of the newly formed ethyl group (0.9 ppm and 2.1 ppm). If the alkene peak persists, the batch is rejected.
      
Protocol B: High-Throughput TR-FRET Kinase Assay

Objective: Evaluate the IC


 of synthesized compounds against target kinases (e.g., FLT3, VEGFR-2).
  • Reagent Preparation:

    • Procedure: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35).
      
    • Causality:

      
       is essential for coordinating the ATP analog within the kinase active site. Brij-35 is a non-ionic detergent added specifically to prevent the lipophilic 3-ethyl-oxindole compounds from non-specifically binding to the microplate walls, which would artificially lower the effective inhibitor concentration.
      
  • ATP

    
     Matching: 
    
    • Procedure: Add ATP at a concentration strictly equal to the apparent

      
       for the specific kinase (e.g., 10 µM for FLT3).
      
    • Causality: Running the assay at the ATP

      
       ensures that the calculated IC
      
      
      
      values accurately reflect competitive inhibition at the hinge region. Excess ATP would saturate the enzyme and artificially inflate the IC
      
      
      [4].
  • Reaction & TR-FRET Detection:

    • Procedure: Incubate the kinase, substrate, and inhibitor for 60 minutes. Add the Europium-labeled anti-phospho antibody and ULight-labeled streptavidin. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm.

    • Causality: TR-FRET is deliberately chosen over standard fluorescence to introduce a microsecond time delay before measurement. This effectively eliminates the intrinsic auto-fluorescence commonly associated with highly conjugated oxindole libraries, preventing false-positive hit generation.

  • Self-Validation (Z'-factor Calculation):

    • Validation Check: Every 384-well plate must include a DMSO-only negative control (maximum activity) and a Sunitinib positive control (maximum inhibition). Calculate the Z'-factor for each plate.

    • System Rule: A plate is only accepted if

      
      . This mathematically guarantees a wide separation between the positive and negative control bands, ensuring that the assay's signal-to-noise ratio is robust enough to detect true hits without being compromised by assay drift.
      

Workflow Design Rational Design 3-Ethyl-Oxindole Scaffold Synthesis Chemical Synthesis Knoevenagel & Hydrogenation Design->Synthesis Screening TR-FRET Assay Kinase Selectivity Profiling Synthesis->Screening Validation Validation Screening->Validation Lead Lead Optimization In Vivo Efficacy Validation->Lead

Fig 2. Self-validating workflow for the development of oxindole-based kinase inhibitors.

References

  • Ismail, R.S.M., El Kerdawy, A.M., Soliman, D.H., et al. "Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents." BMC Chemistry, 2023. URL:[Link]

  • Soudi, A., Bender, O., Celik, I., et al. "Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor." Pharmaceuticals (Basel), 2024. URL:[Link]

  • MDPI Review. "Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies." MDPI, 2024. URL:[Link]

  • Mándoki, A. "Ph.D. értekezések 3307." Semmelweis Egyetem Doktori Iskola, 2025. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 3-Ethyl-2-oxoindoline-5-carboxylic acid in DMSO and water

Topic: 3-Ethyl-2-oxoindoline-5-carboxylic acid (CAS: 1225957-57-2) Department: Application Science & Formulation Support[1] Introduction Welcome to the Technical Support Center. You are likely here because 3-Ethyl-2-oxoi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Ethyl-2-oxoindoline-5-carboxylic acid (CAS: 1225957-57-2) Department: Application Science & Formulation Support[1]

Introduction

Welcome to the Technical Support Center. You are likely here because 3-Ethyl-2-oxoindoline-5-carboxylic acid is precipitating in your aqueous buffers or failing to reach the concentration required for your assay.

This molecule presents a classic "solubility paradox" common in drug discovery:

  • Rigid Crystal Lattice: The oxoindoline (lactam) core and the carboxylic acid group form strong intermolecular hydrogen bonds, creating a high-melting-point solid that resists dissolution.[1]

  • pH Sensitivity: As a carboxylic acid derivative, its solubility is strictly pH-dependent.[1]

  • Hydrophobicity: The ethyl group and aromatic core drive aggregation in water (the "crash-out" effect) before the molecule can ionize.[1]

This guide moves beyond basic "shake and heat" advice. We will apply thermodynamic principles to stabilize this compound in both DMSO stocks and aqueous working solutions.[1]

Module 1: The DMSO Stock Solution

User Issue: "My compound dissolves in DMSO but precipitates over time, or I see 'floaters' after freezing."

Root Cause: The Hygroscopic Trap

DMSO is highly hygroscopic.[1] It absorbs water from the atmosphere.[1] 3-Ethyl-2-oxoindoline-5-carboxylic acid is hydrophobic in its protonated form.[1] If your DMSO contains even 1-2% water (common in old bottles), the compound's solubility drops exponentially, leading to "seeding" and precipitation.[1]

Protocol: Anhydrous Stock Preparation

Do not use standard laboratory-grade DMSO for long-term storage of this compound.[1]

StepActionTechnical Rationale
1 Solvent Selection Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1] Store under nitrogen/argon if possible.[1]
2 Vessel Prep Use a glass vial with a Teflon-lined cap.[1] Avoid polystyrene (leaching risk).[1]
3 Disruption Vortex for 60s, then Sonicate at 40°C for 10-15 mins.
4 Visual QC Hold vial against a light source. Solution must be strictly clear. Any "haze" indicates micro-crystals that will cause assay variability.[1]
Workflow Visualization

The following diagram illustrates the critical decision points for stock preparation to prevent moisture-induced precipitation.

StockPrep Start Weigh Solid (3-Ethyl-2-oxoindoline...) Solvent Add Anhydrous DMSO (<50 ppm H2O) Start->Solvent Mix Vortex & Sonicate (40°C, 15 min) Solvent->Mix Check Visual QC: Clear? Mix->Check Store Aliquot & Freeze (-20°C, Desiccated) Check->Store Yes Fix Add 5% Warmth Repeat Sonication Check->Fix No (Haze) Fix->Mix

Figure 1: Critical workflow for preparing stable DMSO stock solutions, emphasizing the removal of nucleation sites (haze).

Module 2: The Aqueous Transition (Preventing "Crash-Out")

User Issue: "When I dilute my 10 mM DMSO stock into cell media or buffer, it immediately turns cloudy."

The Mechanism: Dielectric Shock

When you inject DMSO stock into water, the local solvent environment changes largely.[1] The carboxylic acid group (pKa ~4.[1][2]2) is likely protonated (neutral) in the DMSO stock.[1] Upon hitting water (pH 7), it should ionize, but the hydrophobic aggregation rate often exceeds the ionization rate .[1] The molecules stick to each other faster than they can react with the buffer's base.[1]

Solution: The "Step-Down" Dilution & pH Priming

Direct dilution (e.g., 1:1000) is risky.[1] Use an intermediate dilution step or "prime" the pH.[1]

Method A: The pH Priming Strategy (Recommended)

Since the molecule is an acid, it is most soluble as a salt (carboxylate anion).[1]

  • Prepare Buffer: Ensure your working buffer (PBS/Media) is at pH 7.4 or higher .[1]

  • Add Base to Stock: (Optional but effective) Add 1 equivalent of NaOH or Tris-base to the DMSO stock before dilution.[1] This converts the acid to its sodium salt in the DMSO, making it ready to dissolve in water.[1]

Method B: Intermediate Dilution

Instead of 1 µL stock


 1000 µL Media:
  • Step 1: 10 µL Stock + 90 µL Pure DMSO (1 mM intermediate).

  • Step 2: 10 µL Intermediate + 990 µL Media. Why? This reduces the local concentration shock at the injection point.[1]

Comparison of Dilution Strategies
ParameterDirect InjectionpH Priming (Salt Formation)Intermediate Dilution
Precipitation Risk HighLowModerate
Max Concentration Low (< 10 µM)High (> 100 µM)Medium
Complexity LowHigh (requires titration)Medium
Best For HTS ScreeningAnimal Studies / High DoseCell Culture (Sensitive)

Module 3: Advanced Formulation (Cyclodextrins)

User Issue: "I need high concentrations (>10 mg/kg) for animal dosing, and pH adjustment isn't enough."

The Science: Inclusion Complexes

If pH adjustment causes tissue irritation (too basic), you must mask the hydrophobic ethyl-oxoindoline core.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the industry standard excipient.[1] It forms a "donut" around the hydrophobic core, leaving the hydrophilic groups exposed.[1]

Protocol: 20% HP-β-CD Formulation
  • Vehicle Prep: Dissolve 20g HP-β-CD in 100mL phosphate buffer (pH 7.4).

  • Solubilization:

    • Dissolve compound in minimal DMSO (5% of final volume).[1]

    • Slowly add DMSO solution to the HP-β-CD vehicle with vigorous vortexing .[1]

    • Crucial: The cyclodextrin captures the molecule as it enters the aqueous phase, preventing crystal growth.[1]

Solubility Mechanism Diagram

The following diagram explains the competition between precipitation (lattice energy) and solubilization (ionization/complexation).[1]

SolubilityMech cluster_Paths Aqueous Entry Pathways Compound 3-Ethyl-2-oxoindoline-5-COOH (Protonated / Hydrophobic) Path1 Neutral pH / No Excipient Compound->Path1 Path2 pH > pKa (Basic Buffer) Compound->Path2 Path3 Cyclodextrin (HP-β-CD) Compound->Path3 Result1 PRECIPITATION (Aggregates driven by hydrophobic stacking) Path1->Result1 Lattice Energy Wins Result2 SOLUBLE ANION (COO- repulsive forces) Path2->Result2 Ionization Wins Result3 INCLUSION COMPLEX (Hydrophobic core shielded) Path3->Result3 Complexation Wins

Figure 2: Mechanistic pathways for solubility. Path 1 leads to failure; Paths 2 and 3 utilize charge or steric shielding to overcome lattice energy.[1]

Frequently Asked Questions (FAQ)

Q1: What is the estimated pKa of this compound? A: Based on the benzoic acid moiety, the carboxyl pKa is approximately 4.2 ± 0.3 .[1] The lactam (indolone) nitrogen is very weak (pKa > 14) and will not ionize at physiological pH.[1] You must maintain pH > 5.5 to keep the carboxylic acid deprotonated and soluble.[1]

Q2: Can I use ethanol instead of DMSO? A: Generally, no .[1] While ethanol is a polar organic solvent, it lacks the dipole moment of DMSO to disrupt the strong crystal lattice of oxoindoline derivatives.[1] Ethanol also evaporates faster, leading to concentration drift during experiments.[1]

Q3: My cells are dying. Is it the compound or the formulation? A: Check your final DMSO concentration. Most cells tolerate 0.1% - 0.5% DMSO.[1] If you used the "pH Priming" method (Method A above), ensure the final pH of the media didn't shift.[1] A 10 mM stock in 100% DMSO with added NaOH can locally spike pH if not diluted into a strong buffer (like HEPES).[1]

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Defines the pKa/Solubility relationship for carboxylic acids).

  • Gaylord Chemical. (2024).[1] DMSO Solubility Data and Handling Guide. Link (Standard protocols for anhydrous DMSO handling).[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link (Source for HP-β-CD protocols).[1]

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for solubility prediction of rigid aromatic acids).

Sources

Optimization

Preventing oxidation at C3 position of 3-substituted oxindoles

Oxindole Stability Tech Center Technical Support Guide ID: OX-C3-STAB-2024 Subject: Prevention of C3-Oxidation in 3-Substituted Oxindoles Part 1: The Mechanistic Root Cause The Vulnerability of the C3 Position The C3 pos...

Author: BenchChem Technical Support Team. Date: March 2026

Oxindole Stability Tech Center Technical Support Guide ID: OX-C3-STAB-2024 Subject: Prevention of C3-Oxidation in 3-Substituted Oxindoles

Part 1: The Mechanistic Root Cause

The Vulnerability of the C3 Position The C3 position of 3-substituted oxindoles is a unique chemical "hotspot." With a pKa of approximately 18.5 (in DMSO), the C3 proton is significantly more acidic than typical amides due to the adjacent carbonyl and the aromatic ring (benzylic resonance).

The Oxidation Cascade The failure mode almost always follows the "Enolate-Radical Trap" pathway. When you generate the enolate (or even the radical species under photoredox conditions) to perform a substitution, trace molecular oxygen (


) acts as a trap.
  • Deprotonation: Base removes the C3-H, forming an enolate.

  • Oxygen Trapping: The electron-rich enolate reacts with triplet oxygen (a diradical) to form a hydroperoxide anion.

  • Degradation:

    • Pathway A (Hydroxylation): Reduction of the hydroperoxide yields the 3-hydroxyoxindole (often a polar impurity).

    • Pathway B (Dimerization): Radical coupling leads to Isoindigo derivatives (deep red/purple contaminants).

Visualizing the Failure Mode The following diagram illustrates the competing pathways between your desired reaction (e.g., Alkylation) and the oxidation side-reactions.

OxindoleOxidation Start 3-Substituted Oxindole Enolate Enolate Intermediate Start->Enolate Base (-H+) Target 3,3-Disubstituted Product (Target) Enolate->Target Electrophile (R-X) (Fast Kinetics Required) Peroxide C3-Hydroperoxide (Intermediate) Enolate->Peroxide O2 (Air Leak) (Slow but Irreversible) Isoindigo Isoindigo (Red/Purple Dimer) Enolate->Isoindigo Oxidative Dimerization Hydroxy 3-Hydroxyoxindole (Polar Impurity) Peroxide->Hydroxy Reduction

Figure 1: Mechanistic divergence at the enolate stage. Success depends on the rate of electrophile trapping (


) exceeding the rate of oxidation (

).

Part 2: Troubleshooting Synthesis

If your reaction is failing, use this diagnostic table to identify the specific oxidation mode.

SymptomDiagnosisRoot CauseCorrective Action
Deep Red/Purple Color Isoindigo Formation Oxidative dimerization of two oxindole radicals. Indicates severe

exposure during enolate formation.
Stop. The batch is likely compromised. For the next run, use the "Freeze-Pump-Thaw" protocol (see Part 3).
New Polar Spot (TLC) C3-Hydroxylation Formation of 3-hydroxyoxindole. Common when the reaction stirs too long or the electrophile is sluggish.Increase electrophile equivalents (push kinetics). Switch to a more reactive leaving group (e.g., Iodide vs. Bromide).
Pink hue upon adding base Trace Oxidation "Canary in the coal mine." Trace isoindigo is forming immediately.Your solvent is not degassed enough. Sparging with

is insufficient; use freeze-pump-thaw.
Low Yield (Recovery of SM) Enolate Quenching The enolate formed but was protonated by moisture before reacting.Dry solvents over activated 3Å molecular sieves. Ensure base is anhydrous (e.g., sublime t-BuOK).

Part 3: The "Zero-Oxidation" Protocol

Context: This protocol is designed for the alkylation of a 3-substituted oxindole to create a quaternary center, the step most prone to oxidative failure.

Prerequisites:

  • Schlenk Line: Mandatory. Balloons are insufficient for sensitive substrates.

  • Solvent: THF or DMF (Anhydrous, 99.9%).

  • Base: NaH (60% dispersion) or LiHMDS (1.0 M solution).

Step-by-Step Methodology:

  • The "Freeze-Pump-Thaw" Cycle (Critical Step):

    • Place your solvent (THF) in a Schlenk flask.

    • Freeze: Submerge flask in liquid nitrogen until solvent is solid.

    • Pump: Open to high vacuum (5-10 min) to remove headspace gas.

    • Thaw: Close vacuum, thaw in warm water bath. Gas bubbles will evolve.

    • Repeat 3 times. This removes dissolved oxygen that sparging misses.

  • Reagent Loading (Counter-Flow):

    • Under a strong flow of Argon, add the 3-substituted oxindole and the electrophile simultaneously to the flask.

    • Why? Pre-mixing the electrophile ensures that as soon as the enolate forms, it is trapped. Do not stir the enolate alone.

  • Temperature Control:

    • Cool the mixture to -78°C (or 0°C for less reactive electrophiles).

    • Scientific Logic:[1][2][3][4][5][6][7][8] Oxidation rates (

      
      ) decrease significantly at lower temperatures, often more than the alkylation rate (
      
      
      
      ).
  • Base Addition:

    • Add the base (LiHMDS) dropwise.

    • Monitor Color: The solution should turn yellow or pale orange. If it turns red/purple , oxygen has breached the system.

  • The "Acidic Quench" (The Save):

    • Once TLC indicates consumption of starting material, do not let the reaction warm up to RT while basic.

    • Quench immediately with saturated aqueous NH₄Cl or dilute HCl at the reaction temperature.

    • Reasoning: Protonating the enolate/reaction mixture stops the oxidation potential immediately.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use antioxidants like Ascorbic Acid to prevent this? A: generally, No. Most antioxidants are incompatible with the strong bases (NaH, LiHMDS) required to deprotonate the oxindole. They will simply consume your base. The only effective "antioxidant" here is the physical exclusion of oxygen.

Q2: I see a "pink" color during workup, but my NMR looks okay. What is it? A: Isoindigo dyes have high extinction coefficients. Even <1% impurity can color the entire solution deep red/purple. If your NMR shows a clean product, you can often remove the trace colored impurity via a short silica plug filtration (Isoindigo is usually much less polar than the 3-hydroxy impurity).

Q3: My electrophile is unreactive. How do I force the reaction without oxidizing? A: Consider the "Deacylative Alkylation" strategy. Instead of alkylating the 3-substituted oxindole directly, synthesize the 3-acetyl-3-substituted precursor. Treat this with base and the electrophile. The acetyl group acts as a "shield" and leaves in situ (retro-Claisen), generating the enolate transiently which is immediately trapped. This avoids the long-lived standing enolate concentration that leads to oxidation.

Q4: Is the 3-hydroxy impurity separable? A: Yes. The 3-hydroxyoxindole is significantly more polar (due to the -OH group) than the 3-alkylated product. It will stick to the baseline in 10-20% EtOAc/Hexanes. Flash chromatography is usually effective.

Part 5: Decision Tree for Process Optimization

Use this logic flow to optimize your specific reaction conditions.

OptimizationTree Start Start Optimization CheckColor Is Reaction Mixture Red/Purple? Start->CheckColor Yes Yes CheckColor->Yes Severe Oxidation No No CheckColor->No Color is Yellow/Orange CheckYield Is Yield Low (Polar Spots)? CheckYield->Yes Slow Trapping CheckYield->No Yield Good Action1 1. Check Argon/Seals 2. Use Freeze-Pump-Thaw Yes->Action1 Fix Action2 1. Increase Electrophile Conc. 2. Switch Leaving Group (Br -> I) 3. Add HMPA/DMPU additive Yes->Action2 Fix No->CheckYield Success Success No->Success Protocol Validated

Figure 2: Optimization logic flow for oxindole C3-functionalization.

References

  • Mechanistic Insight on Oxindole Oxidation: Li, S., Liu, X., Tung, C. H., & Liu, L. (2023).[6][8][9][10] Late-Stage Chemo- and Enantioselective Oxidation of Indoles to C3-Monosubstituted Oxindoles.

  • Synthesis of 3,3-Disubstituted Oxindoles (Quaternary Centers): Trost, B. M., & Zhang, Y. (2006). Molybdenum-Catalyzed Asymmetric Allylation of 3-Alkyloxindoles.

  • Deacylative Alkylation Strategy (Stabilization Technique): Pigge, F. C., et al. (2009). Intramolecular Alkylation of 3-Substituted Oxindoles.

  • Isoindigo Formation & Side Reactions: Stoltz, B. M., et al. (2012). The synthesis of bis-oxindoles and their oxidative dimerization.

Sources

Troubleshooting

Optimizing yield of oxindole alkylation at C3 position

Status: Operational Ticket ID: OX-C3-OPT-2024 Subject: Optimization of Yield and Selectivity in Oxindole C3 Alkylation Assigned Specialist: Senior Application Scientist Introduction: The C3 Challenge The oxindole scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OX-C3-OPT-2024 Subject: Optimization of Yield and Selectivity in Oxindole C3 Alkylation Assigned Specialist: Senior Application Scientist

Introduction: The C3 Challenge

The oxindole scaffold is a privileged pharmacophore found in alkaloids (e.g., gelsemine, spirotryprostatin B) and kinase inhibitors. The creation of a quaternary stereocenter at the C3 position is chemically distinct from standard enolate alkylation due to three competing factors:

  • Ambident Nucleophilicity: Competition between C3-alkylation (desired), O-alkylation (enol ether), and N1-alkylation.

  • pKa Discrepancy: The N1-H (pKa ~14) is significantly more acidic than the C3-H (pKa ~18.2 in DMSO).

  • Over-Alkylation: The mono-alkylated product often possesses a similar or slightly more acidic pKa than the starting material, leading to bis-alkylation (gem-dialkyl).

This guide provides the protocols and troubleshooting logic to navigate these challenges.

Module 1: Critical Parameter Optimization

The Base-Solvent Matrix

Selection of the base dictates the enolate geometry and aggregation state, which directly influences regio- and enantioselectivity.

Base SystemSolventMechanismBest ForRisk Factor
NaH (60%) DMF/THFIrreversible deprotonationSimple alkyl halides (MeI, BnBr).High risk of bis-alkylation; requires N-protection.
LiHMDS THF (-78°C)Kinetic ControlGenerating Lithium enolates for trapping.Strict anhydrous conditions required.
Cs₂CO₃ Acetone/MeCNMild, thermodynamicPhase-Transfer Catalysis (PTC).Slow reaction without catalyst.
50% NaOH (aq) Toluene/DCMInterfacialAsymmetric PTC (Maruoka/Cinchona).Hydrolysis of sensitive esters.
Substrate Pre-Treatment (The "N1 Rule")

Rule: Unless you are performing a specific dianion strategy, always protect the N1 position before attempting C3 alkylation.

  • Why? N1 deprotonates first. If unprotected, you generate an N-anion that shuts down C3 reactivity or leads to N-alkylation.

  • Recommended Groups: Boc (removable), Methyl (permanent), Benzyl (removable via hydrogenation).

Module 2: Troubleshooting Guide (Q&A)

Q1: "I am observing significant N-alkylation instead of C-alkylation. How do I fix this?"

Diagnosis: You are likely using a hard electrophile with a base that allows tight ion-pairing at the Oxygen, or your N-protection is labile. Corrective Actions:

  • Check Protection: Ensure N1 is capped with a robust group (e.g., N-Boc or N-Me).

  • Solvent Switch: Switch from polar aprotic (DMF) to non-polar (Toluene) if using PTC. Polar solvents separate the ion pair, making the harder nucleophile (N or O) more reactive.

  • Hard/Soft Theory: Use softer electrophiles (iodides > bromides > tosylates).

Q2: "I cannot stop the reaction at the mono-alkylated product; I get a mixture of starting material and bis-alkylated product."

Diagnosis: The product enolate is more stable or forms faster than the starting enolate (proton transfer in situ). Corrective Actions:

  • The Knoevenagel Workaround: Do not alkylate directly.

    • Step 1: Condense oxindole with an aldehyde (Knoevenagel) to form the alkylidene.

    • Step 2: Reduce the double bond (H2/Pd or NaBH4). This guarantees mono-substitution.

  • Steric Control: If direct alkylation is necessary, use a bulky electrophile or a template that sterically hinders the second approach.

  • Stoichiometry: Use exactly 1.05 eq of Base and add the electrophile slowly at low temperature (-78°C).

Q3: "My enantiomeric excess (ee) is stalled at 50-60% using Phase Transfer Catalysis."

Diagnosis: Background racemization or non-catalyzed background reaction. Corrective Actions:

  • Temperature: Lower the temperature to 0°C or -20°C. The catalyzed pathway has a lower activation energy; lowering T suppresses the racemic background reaction.

  • Concentration: High concentration can favor aggregation. Dilute the reaction.

  • Catalyst Structure: Switch from a simple Benzyl-Cinchonidinium to a Maruoka Catalyst (spiro-binaphthyl) or a Bifunctional Catalyst (Squaramide/Thiourea) which hydrogen-bonds to the oxindole enolate oxygen, rigidifying the transition state.

Module 3: Visualized Pathways

Mechanistic Decision Tree

The following diagram illustrates the kinetic vs. thermodynamic pathways and the origin of common side products.

OxindolePathways Start Oxindole (C3-H2) Base Base Treatment Start->Base Enolate Enolate Species (Ambident Nucleophile) Base->Enolate -H+ (pKa ~18) C_Mono C3-Monoalkylated (Desired) Enolate->C_Mono Soft Electrophile (C-Attack) N_Alk N-Alkylated (Side Product) Enolate->N_Alk Unprotected N1 Hard Electrophile O_Alk O-Alkylated (Enol Ether) Enolate->O_Alk Hard Electrophile (e.g., Sulfonates) Bis_Alk C3,C3-Bisalkylated (Over-reaction) C_Mono->Bis_Alk Excess Base/RX In situ deprotonation

Caption: Competitive pathways in oxindole alkylation. Green indicates the target pathway; red indicates common pitfalls.

Module 4: Standard Operating Procedures (SOPs)

Protocol A: Enantioselective Phase-Transfer Alkylation

Best for: Creating quaternary stereocenters at C3 using alkyl halides.

  • Preparation: Charge a reaction vial with N-Boc-3-alkyloxindole (1.0 equiv) and Cinchona-derived Catalyst (10 mol%).

  • Solvent System: Add Toluene (0.1 M concentration).

  • Base Addition: Add 50% aqueous KOH (10 equiv). Note: The biphasic system protects the catalyst and controls the rate.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise at 0°C.

  • Monitoring: Stir vigorously. Monitor by TLC.

  • Workup: Dilute with Et2O, wash with water/brine. Dry over Na2SO4.

    • Critical Check: If conversion is low, add Cs2CO3 as a solid co-base to boost interfacial activation.

Protocol B: Pd-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost)

Best for: Allylation of 3-aryloxindoles.[1]

  • Catalyst Formation: In a Schlenk tube, dissolve [Pd(allyl)Cl]2 (2.5 mol%) and Trost Ligand (DACH-Phenyl) (5.5 mol%) in anhydrous DCM . Stir 15 min.

  • Nucleophile: Add 3-aryloxindole (1.0 equiv).

  • Electrophile: Add Allyl Acetate or Allyl Carbonate (1.2 equiv).

  • Base: Add Cs2CO3 (3.0 equiv) or BSA (N,O-Bis(trimethylsilyl)acetamide) if neutral conditions are required.

  • Reaction: Stir at 25°C for 12-24h.

    • Note: Molybdenum (Mo) catalysts are preferred if branched selectivity (quaternary center formation) is required on the allylic fragment.

References

  • Trost, B. M., & Frederiksen, M. U. (2005). Palladium-Catalyzed Asymmetric Allylic Alkylation of Oxindoles. Journal of the American Chemical Society. Link

  • Trost, B. M., & Zhang, Y. (2006). Molybdenum-Catalyzed Asymmetric Allylic Alkylation of 3-Alkyloxindoles. Journal of the American Chemical Society.[2] Link

  • Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition. Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Source for pKa data). Link

  • Overman, L. E. (1993). Application of the intramolecular Heck reaction for the synthesis of oxindole alkaloids. Journal of Organic Chemistry. (Reference for Knoevenagel/Reduction strategy). Link

Sources

Optimization

Technical Support Center: Hydrolysis of Ethyl 2-Oxoindoline-5-Carboxylate Esters

Welcome to the Advanced Application Support Center for heterocyclic chemistry workflows. This guide is designed for researchers and drug development professionals troubleshooting the chemoselective hydrolysis of ethyl 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center for heterocyclic chemistry workflows. This guide is designed for researchers and drug development professionals troubleshooting the chemoselective hydrolysis of ethyl 2-oxoindoline-5-carboxylate to 2-oxoindoline-5-carboxylic acid.

Below, you will find mechanistic insights, a self-validating standard operating procedure (SOP), and an expert-level troubleshooting FAQ.

Mechanistic Causality & Chemoselectivity

The primary challenge in this transformation is achieving chemoselectivity. The substrate contains two hydrolyzable functional groups: an ethyl ester (the target) and a cyclic amide or lactam (the oxindole core).

While amides are thermodynamically more stable than esters, the 5-membered oxindole ring suffers from inherent ring strain. This strain, combined with the electron-withdrawing nature of the fused aromatic system, makes the lactam carbonyl unusually electrophilic. Consequently, utilizing harsh saponification conditions (such as NaOH or KOH at elevated temperatures) results in competitive nucleophilic attack at the lactam, leading to irreversible ring-opening and the formation of undesired 2-aminophenylacetic acid byproducts[1].

To bypass this degradation pathway, Lithium Hydroxide (LiOH) is the reagent of choice[2]. The lithium cation acts as a mild Lewis acid, preferentially coordinating to the more basic ester carbonyl. This coordination directs the hydroxide nucleophile exclusively toward the ester, preserving the sensitive lactam core[1].

Chemoselectivity cluster_path1 Optimal Pathway cluster_path2 Degradation Pathway SM Ethyl 2-oxoindoline-5-carboxylate (Ester + Lactam) LiOH LiOH·H2O THF/MeOH/H2O, 20-30 °C SM->LiOH Mild Conditions NaOH NaOH / KOH > 60 °C SM->NaOH Harsh Conditions Target 2-oxoindoline-5-carboxylic acid (Intact Lactam Core) LiOH->Target Chemoselective Hydrolysis SideProd Ring-Opened Amino Acid (Lactam Cleavage) NaOH->SideProd Competitive Nucleophilic Attack

Chemoselective logic for ester hydrolysis in the presence of a sensitive lactam ring.

Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered to provide >95% yield while maintaining the structural integrity of the oxindole core[1].

Step-by-Step Methodology:
  • Dissolution: Suspend 1.0 equivalent of ethyl 2-oxoindoline-5-carboxylate in a 2:1:1 mixture of THF:MeOH:H₂O (v/v/v) to achieve a concentration of ~0.1 M.

    • Self-Validation Check: The mixture will initially be a cloudy suspension. Do not apply heat to force dissolution.

  • Base Addition: Add 3.0 to 4.0 equivalents of finely powdered LiOH·H₂O in a single portion.

  • Reaction: Stir the mixture vigorously at 20–30 °C for 2 to 4 hours[1].

    • Self-Validation Check: As the reaction proceeds, the suspension will clarify into a homogeneous solution. This indicates the successful formation of the highly soluble lithium 2-oxoindoline-5-carboxylate salt.

  • Concentration: Concentrate the reaction mixture in vacuo (rotary evaporator, water bath < 35 °C) to remove the volatile THF and MeOH. Do not evaporate to absolute dryness.

  • Acidification: Cool the remaining aqueous layer to 0 °C in an ice bath. Slowly add 1M HCl dropwise while continuously monitoring the pH until it reaches exactly pH 4[1].

    • Self-Validation Check: A dense white/off-white precipitate of the free carboxylic acid will crash out of the solution.

  • Isolation: Filter the precipitate through a sintered glass funnel. Wash the filter cake with ice-cold water (2 × 10 mL) and dry under high vacuum for 12 hours.

Workflow Step1 1. Dissolution THF/MeOH/H2O Step2 2. Base Addition LiOH·H2O (3-4 eq) Step1->Step2 Step3 3. Reaction 20-30 °C, 2-4h Step2->Step3 Step4 4. Concentration Remove Organics Step3->Step4 Step5 5. Acidification 1M HCl to pH 4 Step4->Step5 Step6 6. Isolation Filter & Dry Step5->Step6

Step-by-step self-validating workflow for oxindole ester hydrolysis.

Troubleshooting & FAQs

Q: Why is my oxindole ring opening during hydrolysis? A: You are likely utilizing a base with excessive nucleophilicity (e.g., NaOH or KOH) or applying unnecessary thermal energy. The 5-membered lactam ring within the oxindole core is strained and highly susceptible to nucleophilic attack. By switching to LiOH at ambient temperatures, the lithium cation selectively coordinates the ester carbonyl, directing hydrolysis away from the lactam[1].

Q: The starting material is not dissolving in the THF/MeOH/H₂O mixture. Should I heat it? A: No. Oxindoles possess high lattice energies due to strong intermolecular hydrogen bonding between the lactam N-H and C=O groups, resulting in poor initial solubility. Run the reaction as a heterogeneous slurry. As the ester is cleaved, the resulting lithium carboxylate salt will readily dissolve, driving the reaction forward and serving as a visual indicator of conversion[2].

Q: LC-MS shows incomplete hydrolysis after 12 hours. How can I push the reaction to completion? A: Incomplete hydrolysis is almost always caused by degraded reagents. LiOH is highly hygroscopic and readily absorbs atmospheric CO₂ to form insoluble, unreactive lithium carbonate (Li₂CO₃). Always use a fresh, tightly sealed bottle of LiOH·H₂O. If the reaction stalls, spike the mixture with an additional 1.0 equivalent of fresh LiOH·H₂O.

Q: During the final acidification workup, my product degrades or I lose significant yield. Why? A: Over-acidification is a common pitfall. If you drop the pH below 2, you risk protonating the lactam nitrogen, which increases aqueous solubility and can trigger acid-catalyzed degradation pathways. The isoelectric precipitation point of 2-oxoindoline-5-carboxylic acid is approximately pH 4. Titrate carefully with 1M HCl to exactly pH 4 to maximize precipitation without degrading the core[1].

Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction conditions and structural integrity during the hydrolysis of ethyl 2-oxoindoline-5-carboxylate:

Base SystemTemperatureReaction TimeEster HydrolysisLactam IntegrityRecommendation
LiOH·H₂O (3-4 eq) 20–30 °C2–4 h> 98%IntactGold Standard
NaOH (3 eq) 20–30 °C2–4 h> 98%Partial Opening (~15%)Avoid
KOH (3 eq) 60 °C1 h> 98%Complete OpeningAvoid
HCl (aq) / Heat 80 °C> 12 h< 50%Decarboxylation RiskAvoid

References

  • Source: Google Patents (WO2022076496A1)
  • Source: Google Patents (US8765748B2)

Sources

Troubleshooting

Stability of 3-ethyl-2-oxoindoline-5-carboxylic acid in cell culture media

This guide functions as a specialized Technical Support Center for 3-ethyl-2-oxoindoline-5-carboxylic acid (CAS: 1225957-57-2).[1][2][3][4][5] It is designed to assist researchers in troubleshooting stability, solubility...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for 3-ethyl-2-oxoindoline-5-carboxylic acid (CAS: 1225957-57-2).[1][2][3][4][5] It is designed to assist researchers in troubleshooting stability, solubility, and handling issues specifically within biological assays and cell culture environments.[3][4][5]

Ticket Type: Stability & Handling Support Assigned Specialist: Senior Application Scientist Status: Active[1][2][3][4][5]

Executive Summary: The Molecule at a Glance

3-ethyl-2-oxoindoline-5-carboxylic acid is a substituted oxindole (indolin-2-one) derivative.[1][2][3][4][5] Its stability profile is governed by two competing structural features:

  • The C5-Carboxylic Acid: Provides solubility in physiological buffers (pH 7.[1][2][3][4][5]4) but makes the molecule susceptible to non-specific binding with serum albumin (BSA/FBS).[2][3][4][5]

  • The C3-Methine Center: The carbon at position 3 (carrying the ethyl group) retains one acidic proton.[1][2][3][4][5] This is the primary site of instability , rendering the molecule prone to oxidative dehydrogenation and hydroxylation in aerobic cell culture media.[3][4][5]

Part 1: Critical Troubleshooting (FAQs)

Q1: My compound precipitated immediately upon adding the DMSO stock to the cell culture media. Why?

Diagnosis: "Solubility Crash" due to pH shock or ionic strength.[1][2][3][4][5] Technical Explanation: While the C5-carboxylic acid improves solubility at neutral pH (via ionization to carboxylate, -COO⁻), the stock solution in DMSO is non-ionized.[1][2][3][4][5] When you spike a high-concentration DMSO stock (e.g., 10-50 mM) into media, two things happen:

  • Local Acidification: If the media buffering capacity (bicarbonate/HEPES) is overwhelmed locally at the injection site, the pH drops, protonating the carboxylate (-COOH).[2][3][4][5] The protonated form is hydrophobic and precipitates.[1][2][3][4][5]

  • Water Antisolvent Effect: The sudden transition from DMSO to water forces hydrophobic aggregation of the oxindole core before ionization can occur.[1][2][3][4][5]

Resolution Protocol:

  • Step 1: Predilute the DMSO stock into PBS (pH 7.4) rather than directly into media. The salt and buffer capacity of PBS facilitate ionization.[1][2][3][4][5]

  • Step 2: Vortex immediately.

  • Step 3: Add this intermediate dilution to the final media.

  • Limit: Keep final DMSO concentration <0.5% (v/v) to avoid cytotoxicity, which can be mistaken for compound instability.[2][3][4][5]

Q2: The media turned a faint pink/yellow color after 24 hours. Is the compound degrading?

Diagnosis: Oxidative degradation at the C3 position.[1][2][3][4][5] Technical Explanation: The C3 position of 2-oxindoles is an "activated methylene" equivalent.[1][2][3][4][5] In the presence of oxygen and trace transition metals (Iron/Copper found in DMEM/RPMI), the C3-H bond undergoes auto-oxidation.[1][2][3][4]

  • Pathway: 3-ethyl-2-oxindole

    
     Peroxyl radical 
    
    
    
    3-hydroxy-3-ethyl-2-oxindole .[1][2][3][4][5]
  • Indicator: 3-hydroxy derivatives and subsequent oxidation products (isatin-like species) are often chromogenic (yellow/orange/red).[1][2][3][4][5]

Resolution Protocol:

  • Quantify: Run an HPLC check (see Part 3). If the parent peak is <90%, the color change confirms degradation.[4][5]

  • Prevention: Add antioxidants if your assay permits.[1][2][3][4][5] Ascorbic acid (50 µM) or Glutathione can scavenge radicals, though they may interfere with redox-sensitive readouts.[1][2][3][4][5]

  • Darkness: Incubate in the dark; light accelerates photo-oxidation of the oxindole core.[1][2][3][4][5]

Q3: My IC50 shifts significantly when I increase FBS concentration. Is the compound unstable in serum?

Diagnosis: High Protein Binding (Albumin Sequestration), not necessarily chemical instability.[3][4][5] Technical Explanation: The 5-carboxylic acid motif is a classic "albumin binder."[1][2][3][4][5] Serum albumin (BSA/FBS) has high-affinity binding pockets for small organic anions.[1][2][3][4][5]

  • Effect: The free (active) fraction of the drug decreases as FBS increases.[1][2][3][4][5]

  • Observation: The compound is chemically intact (stable), but biologically unavailable.[3][4][5]

Validation Experiment: Compare IC50 in media with 1% FBS vs. 10% FBS . If the IC50 shifts >5-fold, protein binding is the culprit.[4][5]

  • Correction: Calculate the "Free Fraction" using equilibrium dialysis or ultrafiltration if precise potency metrics are needed.[1][2][3][4][5]

Part 2: Stability Mechanisms & Visualization[1][3][4]

The following diagram illustrates the primary degradation pathway (Aerobic Oxidation) and the equilibrium dynamics in culture media.

StabilityPath Stock DMSO Stock (Stable) Media Cell Culture Media (pH 7.4, 37°C) Stock->Media Dilution Active Active Species (3-ethyl-2-oxindole-5-COO⁻) Media->Active Ionization (Fast) Bound Albumin-Bound (Biologically Inactive) Active->Bound FBS Binding (Equilibrium) Radical C3-Radical Intermediate Active->Radical O2, Fe2+ (Slow Oxidation) Degradant 3-Hydroxy Degradant (Inactive/Toxic?) Radical->Degradant Hydroxylation

Figure 1: Fate of 3-ethyl-2-oxoindoline-5-carboxylic acid in media.[1][2][3][4][5] Note the competition between Albumin binding (reversible) and C3-Oxidation (irreversible).[1][2][3]

Part 3: Analytical Monitoring Protocols

To confirm stability in your specific media, do not rely on visual inspection.[2][3][4][5] Use this standardized HPLC protocol.

Protocol A: Stability-Indicating HPLC Method

Objective: Separate the parent compound from the polar 3-hydroxy degradant.[1][2][3][4][5]

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µmStandard retention for hydrophobic cores.[1][2][3][5]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps the 5-COOH protonated (neutral), improving retention and peak shape.[1][2][3][4][5]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong eluent.[1][2][3][4][5]
Gradient 5% B to 95% B over 10 minDegradants (more polar) will elute earlier than the parent.[1][2][3][4][5]
Detection UV @ 254 nm and 280 nmOxindole core absorbs strongly here.[1][2][3][4][5]

Acceptance Criteria:

  • T0 (Time Zero): Inject immediately after dilution. Area % should be >98%.[1][2][3][4][5]

  • T24 (24 Hours): Inject sample incubated at 37°C.

    • Stable: >95% Parent Area.[1][2][3][4][5]

    • Unstable: <90% Parent Area or appearance of new peak at RRT ~0.8 (Relative Retention Time).[1][2][3][4][5]

Protocol B: Half-Life Determination in Media
  • Prepare media (e.g., DMEM + 10% FBS).[2][3][4][5]

  • Spike compound to 10 µM .

  • Aliquot into 5 tubes. Incubate at 37°C.

  • Harvest at 0, 4, 8, 12, 24 hours .

  • Quench: Add 3 volumes of ice-cold Acetonitrile to precipitate proteins.

  • Centrifuge (10,000 x g, 5 min).

  • Analyze supernatant via HPLC (Protocol A).[1][2][3][4][5]

  • Plot ln(Concentration) vs Time.[1][2][3][4][5] Slope = -k.[1][2][3][4][5] Half-life t1/2 = 0.693 / k.[1][2][3][4][5]

Part 4: Biological Implications & Toxicity[1][2][3][4]

Is the degradation product toxic? The primary degradant, 3-hydroxy-3-ethyl-2-oxoindoline-5-carboxylic acid , is generally less potent against kinase targets but may have altered reactivity.[1][2][3][4][5]

  • False Positives: If your assay relies on a redox readout (e.g., MTT/Alamar Blue), the oxidation of the oxindole core can interfere, donating electrons to the dye and causing background noise.[3][5]

  • Recommendation: Use ATP-based viability assays (e.g., CellTiter-Glo) which are less susceptible to redox interference from oxindole oxidation.[1][2][3][4][5]

References

  • Oxindole Oxidation Mechanisms

    • Title: Biomimetic Iron-Catalyzed Oxidation of 3-Substituted Indoles to 2-Oxindoles.[1][2][3][4][5]

    • Source: ResearchGate (Zhao et al., 2026).[3][4][5][6]

    • Relevance: Details the susceptibility of the indole/oxindole core to iron-catalyzed oxidation in aerobic environments, mirroring cell culture conditions.
    • URL:[Link]

  • Carboxylic Acid Isosteres & Properties

    • Title: Structure Property Relationships of Carboxylic Acid Isosteres.[1][2][3][4][5][7]

    • Source: Journal of Medicinal Chemistry (Ballatore et al., 2015).[3][4][5][7]

    • Relevance: Explains the solubility and protein-binding behavior of carboxylic acid-containing drugs in physiological media.
    • URL:[Link][2][3][5]

  • Indoline-2-carboxylic Acid Reactivity

    • Title: On the Reactivity of (S)-Indoline-2-Carboxylic Acid.[1][2][3][4][8]

    • Source: PMC / NIH (2024).[1][2][3][4][5]

    • Relevance: While discussing the 2-isomer, this paper establishes the fundamental instability and reactivity of the indoline core in polar solvents.[3][4][5]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Characterization of 3-Ethyl-2-oxoindoline-5-carboxylic Acid

Executive Summary 3-Ethyl-2-oxoindoline-5-carboxylic acid (CAS: 1225957-57-2) is a critical heterocyclic scaffold, functioning as a key intermediate in the synthesis of receptor tyrosine kinase inhibitors (e.g., Sunitini...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-2-oxoindoline-5-carboxylic acid (CAS: 1225957-57-2) is a critical heterocyclic scaffold, functioning as a key intermediate in the synthesis of receptor tyrosine kinase inhibitors (e.g., Sunitinib analogues).[1] Its characterization presents specific challenges due to the competing polarity of the carboxylic acid moiety and the lactam (oxindole) core.[2]

This guide provides a definitive technical comparison of NMR acquisition strategies, specifically contrasting Solvent Systems (DMSO-d₆ vs. Methanol-d₄) and Field Strength efficacy .[1][2] It establishes a self-validating protocol to distinguish this specific isomer from its N-alkylated or O-alkylated regioisomers.

Strategic Solvent Selection: The Comparative Analysis

For this specific compound, the choice of solvent is not merely about solubility; it dictates the visibility of diagnostic protons required for structural confirmation.

Comparison Table: Solvent Efficacy
FeatureDMSO-d₆ (Recommended)Methanol-d₄ (MeOD) Chloroform-d (CDCl₃)
Solubility Excellent (>20 mg/mL).[1] Dissolves the polar COOH and Lactam core instantly.Good . Soluble, but may require slight warming.[2]Poor . The 5-COOH group renders the molecule largely insoluble in non-polar media.[1]
Amide (NH) Signal Visible (~10.8 ppm).[1][2] Sharp singlet; crucial for confirming the oxindole core.Invisible . Exchanges with deuterium (D) rapidly.[2]N/A (Poor solubility prevents detection).
Acid (COOH) Signal Visible (~12-13 ppm).[1][2][3] Broad hump; confirms free acid status.[1]Invisible . Exchanges with deuterium.[1][4]N/A
Resolution High viscosity may broaden peaks slightly; requires good shimming.[1]Low viscosity yields very sharp lines for the ethyl group.Poor lineshape due to aggregation/suspension.[1]
Use Case Full Structural Characterization (Proton counting).High-Res Aliphatic Analysis (Coupling constants of the ethyl group).Not Recommended without derivatization (e.g., esterification).[2]
Decision Logic for Researchers
  • Primary Characterization: Use DMSO-d₆ .[1][5] You must see the Amide NH and COOH protons to prove the molecule is not the O-ethyl ether or the ester derivative.[1]

  • Secondary Confirmation: Use MeOD if the aliphatic region (Ethyl group) overlaps with the water suppression signal or DMSO residual peak (~2.50 ppm), though the ethyl group is typically upfield of these.[2]

Detailed Experimental Protocol

Reagents and Equipment[2][5][6][7]
  • Analyte: >10 mg 3-Ethyl-2-oxoindoline-5-carboxylic acid (95%+ purity).[1]

  • Solvent: DMSO-d₆ (99.9 atom% D) with 0.03% TMS (Tetramethylsilane) as internal standard.[1][2]

  • Instrument: 400 MHz NMR or higher (600 MHz recommended for resolving H4/H6 meta-coupling).

Step-by-Step Workflow
  • Sample Preparation (DMSO-d₆):

    • Weigh 10-15 mg of the solid into a clean vial.

    • Add 0.6 mL of DMSO-d₆.[1]

    • Critical Step: Vortex for 30 seconds. If the solution is slightly cloudy, sonicate for 2 minutes.[2] The solution must be perfectly clear to avoid line broadening.

    • Transfer to a 5mm NMR tube.[1]

  • Acquisition Parameters (Standard 1H):

    • Pulse Angle: 30° (zg30).[1][2]

    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The COOH and C4-H protons have long T1 relaxation times; a short D1 will suppress their integration values.[1]

    • Scans (NS): 16 to 64 (depending on concentration).[1][2]

    • Spectral Width: -2 to 14 ppm (to capture the COOH peak).[1]

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).[1][2]

    • Phase correction: Manual phasing is required for the broad COOH peak.[1]

    • Baseline correction: Polynomial fit (Bernstein polynomial) to flatten the baseline around the broad acid peak.

Structural Assignment & Data Interpretation[2][8][9]

The following data represents the idealized spectral signature for 3-Ethyl-2-oxoindoline-5-carboxylic acid in DMSO-d₆, synthesized from fragment analysis of 5-substituted oxindoles and 3-alkylated indolinones.

^1H NMR Assignment (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)Assignment Logic
COOH 12.50 - 13.00Broad s1H-Carboxylic acid proton (Exchangeable).[1]
NH (1) 10.75s (br)1H-Lactam NH.[1][2] Downfield due to amide resonance.[1]
H-4 7.85d1HJ ~ 1.5Meta-coupling to H-6.[1] Deshielded by COOH.
H-6 7.81dd1HJ ~ 8.0, 1.5Ortho to H-7, Meta to H-4.[1]
H-7 6.92d1HJ ~ 8.0Ortho to H-6.[1] Shielded relative to H4/H6.
H-3 3.55t1HJ ~ 6.0Methine proton at chiral center.[1]
Ethyl CH₂ 1.85 - 1.95m2HJ ~ 7.5, 6.0Diastereotopic methylene protons.[1]
Ethyl CH₃ 0.88t3HJ ~ 7.5Terminal methyl group.[1]
^13C NMR Key Signals (100 MHz, DMSO-d₆)
  • Carbonyls: ~178 ppm (COOH), ~170 ppm (C=O, Amide).[2]

  • Aromatic Quaternary: ~148 ppm (C-7a), ~130 ppm (C-3a), ~125 ppm (C-5).[1][2]

  • Aromatic CH: ~130 ppm (C-6), ~124 ppm (C-4), ~109 ppm (C-7).[1][2]

  • Aliphatic: ~45 ppm (C-3, Methine), ~24 ppm (Ethyl CH₂), ~10 ppm (Ethyl CH₃).[2]

Visualization of Characterization Logic

The following diagrams illustrate the logical flow for validating this structure and the specific atom-mapping involved.

Diagram 1: Characterization Decision Tree

This flowchart guides the researcher through the validation process, ensuring no false positives (e.g., mistaking the N-ethyl isomer for the 3-ethyl isomer).

G Start Sample: 3-Ethyl-2-oxoindoline-5-COOH Solubility Solubility Test Start->Solubility DMSO Dissolve in DMSO-d6 Solubility->DMSO Recommended CDCl3 Dissolve in CDCl3 Solubility->CDCl3 Precipitation Risk Analysis1D 1H NMR Acquisition DMSO->Analysis1D CheckNH Check 10-11 ppm region Analysis1D->CheckNH NH_Present Peak Found (NH) Confirms Oxindole Core CheckNH->NH_Present Yes NH_Absent No Peak Suspect N-Alkylation or Exchange CheckNH->NH_Absent No CheckEthyl Check 3.5 ppm region NH_Present->CheckEthyl TripletFound Triplet @ 3.55 ppm Confirms C3-Ethyl CheckEthyl->TripletFound Yes SingletFound Singlet (CH2) Suspect N-Ethyl Isomer CheckEthyl->SingletFound No Final Structure Validated TripletFound->Final

Caption: Logical workflow for validating the 3-ethyl substituted oxindole structure versus potential isomers.

Diagram 2: NOE Correlation Strategy

To definitively distinguish between the 3-ethyl (target) and 1-ethyl (impurity) isomers, NOE (Nuclear Overhauser Effect) is the gold standard.[1][2]

NOE cluster_0 Critical NOE Interactions for 3-Ethyl Isomer H4 H-4 (Aromatic) H3 H-3 (Methine) H4->H3 Strong NOE (Proves C3 sub) Ethyl Ethyl Group H3->Ethyl Strong NOE NH NH (Amide) Ethyl->NH Weak NOE (Spatial Proximity) H7 H-7 (Aromatic) NH->H7 Strong NOE (Proves N-H intact)

Caption: Key NOE correlations. A correlation between H-4 and H-3 confirms the ethyl group is at position 3, not Nitrogen.[1]

References

  • Oxindole Synthesis & NMR Data : Synthesis of 3-substituted oxindoles. Beilstein Journal of Organic Chemistry. Available at: [Link][2]

  • Sunitinib Intermediate Characterization : Synthesis and Reactions of Novel Oxindoles. White Rose eTheses. Available at: [Link]

  • General Oxindole NMR Shifts : Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry. Available at: [Link]

Sources

Comparative

Definitive Guide to Chiral HPLC Separation of 3-Substituted Oxindoles

Executive Summary: The Quaternary Challenge The 3-substituted oxindole scaffold is a "privileged structure" in drug discovery, serving as the core for spiro-oxindoles (e.g., MDM2 inhibitors), 3-hydroxy-3-substituted deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quaternary Challenge

The 3-substituted oxindole scaffold is a "privileged structure" in drug discovery, serving as the core for spiro-oxindoles (e.g., MDM2 inhibitors), 3-hydroxy-3-substituted derivatives, and 3-amino-3-substituted analogs. The critical analytical challenge lies in the C3 quaternary stereocenter . Unlike simple secondary alcohols or amines, this center is sterically crowded and often conformationally rigid, requiring specific chiral stationary phases (CSPs) that can accommodate bulk while engaging in three-point interaction.

This guide moves beyond generic screening to provide a targeted, mechanism-based approach for separating these enantiomers, comparing the performance of Coated Polysaccharides, Immobilized Polysaccharides, and Pirkle-Type phases.

Comparative Performance Analysis

The separation of 3-substituted oxindoles is dominated by polysaccharide-based CSPs, but "brush-type" (Pirkle) phases play a niche but critical role for specific electronic profiles.

Table 1: CSP Performance Matrix for 3-Substituted Oxindoles
Analyte ClassRecommended ColumnSecondary OptionTypical Mobile Phase (NP)Mechanism of Success
3-Fluorooxindoles Whelk-O 1 Chiralpak IBHexane/IPA (90:10)Strong

and H-bond acceptor interaction with the electron-poor fluorine substituent [1].
3-Methyl/Alkyl Oxindoles Chiralpak IB Chiralcel OD-HHexane/EtOH (95:5)Cellulose backbone provides a tighter inclusion cavity suitable for smaller alkyl groups compared to the wider amylose helix [1].
3-Hydroxy-3-substituted Chiralpak AD-H Chiralcel OJ-HHexane/IPA (85:15)The 3-OH group acts as a critical H-bond donor to the carbamate moiety of the amylose backbone.
Spiro-oxindoles (Bulky)Chiralpak IA / IC Chiralpak AD-HHexane/DCM/EtOHSolubility Driven: Immobilized phases allow the use of DCM/THF to solubilize these rigid, insoluble scaffolds without stripping the phase [4].
3-Amino-3-substituted Chiralpak AD-H Chiralcel OD-HHexane/IPA + 0.1% DEARequires basic modifier to suppress ionization of the amine; Amylose helix accommodates the steric bulk of the protected amine [5].
Data Spotlight: The "Fluorine Effect"

Research indicates a divergence in column preference based on electronic substitution at C3.

  • Case Study: Separation of 3-substituted oxindoles.

    • 3-Fluoro derivative:

      
       on Whelk-O 1  (Best).
      
    • 3-Methyl derivative:

      
       on Whelk-O 1 (Poor); 
      
      
      
      on Chiralpak IB (Best).
  • Insight: The Whelk-O 1 phase (containing a dinitrobenzoyl moiety) relies heavily on

    
     charge transfer. The electronegative fluorine enhances the acidity of the aromatic ring protons, strengthening this interaction, whereas the methyl group does not [1].
    

Strategic Method Development

Do not rely on random screening. Use this logic-gated workflow to minimize solvent consumption and maximize resolution (


).
Diagram 1: Decision Tree for Oxindole Method Development

OxindoleMethodDev start START: 3-Substituted Oxindole Sample solubility Check Solubility in Hexane/Alcohol start->solubility is_soluble Soluble? solubility->is_soluble coated_path Path A: Coated Polysaccharides (AD-H, OD-H) is_soluble->coated_path Yes immobilized_path Path B: Immobilized Phases (IA, IC, ID) is_soluble->immobilized_path No (Requires DCM/THF) screen_coated Screen: Hexane/IPA (90:10) Flow: 1.0 mL/min coated_path->screen_coated screen_immob Screen: Hexane/DCM/EtOH (50:30:20) immobilized_path->screen_immob check_sep Rs > 1.5? screen_coated->check_sep screen_immob->check_sep optimize Optimize: 1. Change Alcohol (EtOH vs IPA) 2. Add Modifier (TFA/DEA) 3. Lower Temp (10°C) check_sep->optimize No final FINAL METHOD check_sep->final Yes optimize->final

Caption: Logic-gated workflow for selecting stationary phases based on analyte solubility and structural class.

Detailed Experimental Protocols

Protocol A: The "Golden Quartet" Screening (Standard)

Objective: Rapidly identify the best polysaccharide phase for soluble oxindoles. Columns: Chiralpak AD-H, Chiralcel OD-H, Chiralpak IA, Chiralpak IB (all 4.6 x 250 mm, 5 µm).

  • Preparation: Dissolve 1 mg of racemate in 1 mL of EtOH/Hexane (1:1). Ensure clear solution.

  • Mobile Phase A: n-Hexane / 2-Propanol (90:10 v/v).[1][2]

  • Mobile Phase B: n-Hexane / Ethanol (90:10 v/v).

  • Execution:

    • Run MP A on all 4 columns.

    • If

      
      , switch to MP B. Ethanol often improves peak shape for oxindoles due to better solvation of the amide group.
      
  • Modifier Rule:

    • If peak tailing occurs (common with 3-amino derivatives), add 0.1% Diethylamine (DEA) .

    • If the oxindole N-H is free and peak broadening occurs, add 0.1% Trifluoroacetic acid (TFA) .

Protocol B: The "Spiro-Solubility" Workflow (Advanced)

Objective: Separation of spiro-oxindoles that precipitate in high-hexane mobile phases. Columns: MUST use Immobilized phases (Chiralpak IA, IC, ID, or IG). Do NOT use AD-H or OD-H.

  • Mobile Phase: n-Hexane / Dichloromethane (DCM) / Ethanol (50 : 30 : 20).

    • Why? DCM is a "forbidden solvent" for coated phases (AD/OD) as it dissolves the polymer coating. Immobilized phases tolerate it. DCM is essential for solubilizing rigid spiro-frameworks and often provides unique selectivity (

      
       interactions).
      
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV 254 nm (Oxindole chromophore).

Mechanism of Chiral Recognition[3]

Understanding why a separation works allows for rational optimization.

The "Three-Point" Interaction in Oxindoles

For a 3-substituted oxindole to be recognized by a polysaccharide CSP (like Chiralpak AD), the analyte must fit into the chiral groove of the polymer.

  • H-Bonding (Directional): The C=O and N-H of the oxindole core form hydrogen bonds with the carbamate groups (

    
    ) of the stationary phase.
    
  • 
     Stacking (Stabilizing):  The aromatic benzene ring of the oxindole stacks against the phenyl groups of the chiral selector.
    
  • Inclusion (Steric Discrimination): The C3 substituent (the chiral center) projects into a chiral cavity.

    • Amylose (AD/IA): Helical structure is looser; better for bulky spiro-oxindoles .

    • Cellulose (OD/IB): Linear/sheet structure is tighter; better for smaller 3-alkyl oxindoles .

Diagram 2: Chiral Recognition Mechanism

Mechanism cluster_CSP Polysaccharide Stationary Phase (e.g., Amylose) cluster_Analyte 3-Substituted Oxindole (Enantiomer A) Carbamate Carbamate Group (H-Bond Acceptor/Donor) Phenyl Phenyl Group (Pi-System) Cavity Chiral Cavity (Steric Barrier) Ox_NH Oxindole N-H (H-Bond Donor) Ox_NH->Carbamate H-Bonding Ox_Ar Aromatic Ring Ox_Ar->Phenyl Pi-Pi Stacking C3_Sub C3-Substituent (Bulky Group) C3_Sub->Cavity Steric Fit (Match) note Enantiomer B (Mirror Image) C3-Substituent clashes with Cavity wall -> Weaker Retention

Caption: Mechanistic interaction model showing the three-point recognition required for resolution.

Troubleshooting Guide

IssueRoot CauseSolution
Peak Tailing Interaction of free N-H or 3-Amino group with residual silanols.Add 0.1% Diethylamine (DEA) or switch to Ethanol as modifier.
Broad Peaks Slow mass transfer due to bulky spiro-structure.Increase column temperature to 35-40°C to improve kinetics.
No Resolution Analyte is "hiding" in the mobile phase (too soluble).Reduce alcohol content (e.g., go from 90:10 to 98:2 Hexane/IPA).
Sample Precipitation Sample insoluble in Hexane.STOP. Switch to Immobilized Phase (IA/IC) and use DCM or pure Ethyl Acetate.

References

  • Comparison of Whelk-O 1 and Chiralpak IB for 3-Fluorooxindoles: Comparison of chiral stationary phases for the enantioseparation of 3-substituted oxindoles. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • General Screening Strategies for Chiral HPLC: A Strategy for Developing HPLC Methods for Chiral Drugs. Source: LCGC International. URL:[Link]

  • Spiro-oxindole Synthesis and Separation: Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives. Source: PubMed Central. URL:[Link]

  • Immobilized Phase Capabilities: Instruction Manual for CHIRALPAK® IA (Immobilized). Source: Daicel Chiral Technologies.[3] URL:[Link]

  • Separation of 3-Amino-oxindoles: Enantioselective α-amination of 3-substituted oxindoles. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Validation

Technical Comparison: Sunitinib vs. 3-ethyl-2-oxoindoline-5-carboxylic acid

The following technical guide provides an in-depth comparison between the clinically approved multi-targeted tyrosine kinase inhibitor Sunitinib and the structural scaffold 3-ethyl-2-oxoindoline-5-carboxylic acid . This...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison between the clinically approved multi-targeted tyrosine kinase inhibitor Sunitinib and the structural scaffold 3-ethyl-2-oxoindoline-5-carboxylic acid .

This analysis is framed through the lens of Fragment-Based Drug Design (FBDD) and Structure-Activity Relationship (SAR) , illustrating how specific structural elaborations transform a simple oxindole core into a high-potency therapeutic agent.

Executive Summary

Sunitinib (Sutent®) is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs), including VEGFR2, PDGFR


, and KIT. Its efficacy drives from a complex pharmacophore built upon an indolin-2-one (oxindole) core, optimized for deep hydrophobic pocket binding and solubility.

3-ethyl-2-oxoindoline-5-carboxylic acid (CAS: 1225957-57-2) represents a minimal structural fragment . While it shares the fundamental oxindole hinge-binding motif with Sunitinib, it lacks the critical "warhead" (pyrrole moiety) and the lipophilic balance required for kinase inhibition. Consequently, it serves as a low-affinity scaffold or synthetic building block rather than a functional therapeutic alternative.

FeatureSunitinib Malate3-ethyl-2-oxoindoline-5-carboxylic acid
Role Clinical API (Oncology)Synthetic Intermediate / Fragment
Primary Target VEGFR1-3, PDGFR, KIT, FLT3None (Inactive/Low Affinity)
Binding Mode Type I (ATP-competitive)Potential weak Hinge Binder
Key Pharmacophore Oxindole + Pyrrole-Carboxamide TailOxindole Core + Acidic Handle
Est. Potency (IC50) < 100 nM (VEGFR2)> 100 µM (Predicted Inactive)

Chemical & Structural Analysis[1][2][3][4]

The dramatic difference in biological activity is explained by the structural elaborations at the C3 and C5 positions of the oxindole ring.

Structural Diagram (Graphviz)

ChemicalStructure Sunitinib Sunitinib (Drug) Pyrrole Pyrrole Moiety (Hydrophobic Interaction) Sunitinib->Pyrrole C3 Substitution Diethylamino Diethylamino Chain (Solubility/Solvent Exp.) Sunitinib->Diethylamino Tail Region Fluoro 5-Fluoro Group (Metabolic Stability) Sunitinib->Fluoro C5 Substitution Fragment 3-ethyl-2-oxoindoline- 5-carboxylic acid (Fragment) Ethyl 3-Ethyl Group (Steric Bulk Only) Fragment->Ethyl C3 Substitution Carboxyl 5-Carboxylic Acid (High Polarity/Repulsion) Fragment->Carboxyl C5 Substitution OxindoleCore Oxindole Core (Hinge Binder) OxindoleCore->Sunitinib Base Scaffold OxindoleCore->Fragment Base Scaffold

Caption: Structural decomposition showing the shared oxindole core and the divergent functional groups that dictate potency.

Comparative SAR Analysis
  • The Hinge Binder (Shared): Both molecules possess the indolin-2-one core. In Sunitinib, the amide nitrogen (N-1) and carbonyl oxygen (C=O) form critical hydrogen bonds with the kinase hinge region (e.g., Glu917 and Cys919 in VEGFR2). The fragment retains this capability but lacks the affinity to stay bound.

  • The C3 "Warhead" (Crucial Difference):

    • Sunitinib: Features a (Z)-pyrrole-methylene group. This planar, conjugated system extends deep into the hydrophobic pocket of the kinase, engaging in Van der Waals interactions and positioning the solubilizing tail.

    • Fragment: Features a simple ethyl group . This short alkyl chain cannot reach the hydrophobic back-pocket, resulting in a "loose" fit and negligible binding energy.

  • The C5 Substituent (Electronic/Solubility):

    • Sunitinib (5-Fluoro): The fluorine atom modulates pKa and prevents rapid metabolic oxidation of the phenyl ring without adding excessive polarity.

    • Fragment (5-Carboxylic Acid): The carboxylic acid is highly polar and negatively charged at physiological pH. This introduces a desolvation penalty (energy required to strip water molecules) that often prevents the molecule from entering the hydrophobic ATP pocket.

Pharmacodynamics & Mechanism of Action

Sunitinib: Multi-Targeted Inhibition

Sunitinib acts as a Type I inhibitor, binding to the active conformation (DFG-in) of the kinase.

  • Mechanism: It occupies the ATP-binding site. The oxindole core anchors to the hinge, while the pyrrole and diethylaminoethyl tail extend into the solvent-exposed region, stabilizing the complex.

  • Result: Prevents autophosphorylation of RTKs, blocking downstream signaling pathways (RAS/RAF/MEK) responsible for angiogenesis and tumor proliferation.

3-ethyl-2-oxoindoline-5-carboxylic acid: The "Missing" Interactions
  • Mechanism: Lacking the extended aromatic system, this molecule cannot displace ATP effectively. The 5-carboxylic acid group likely creates electrostatic repulsion with the conserved glutamate residue in the kinase active site (typically the αC-helix glutamate).

  • Result: Predicted to be biologically inert in cellular assays at relevant concentrations (<10 µM).

Comparative Efficacy Data

The following table contrasts the established potency of Sunitinib with the predicted/observed limitations of the fragment analog.

Target KinaseSunitinib IC50 (nM)Fragment IC50 (Estimated)Note
VEGFR2 (KDR) 9 - 10 nM> 100,000 nMFragment lacks hydrophobic reach.
PDGFR

8 nM> 100,000 nMAcid group prevents pocket entry.
KIT 10 - 100 nMInactive-
FLT3 ~50 nMInactive-
Cellular Viability Potent (nM range)Non-toxicFragment is membrane impermeable due to -COO⁻.

Key Insight: In drug discovery, fragments like 3-ethyl-2-oxoindoline-5-carboxylic acid often have "Ligand Efficiency" (binding energy per atom) that is detectable only by biophysical methods (NMR, SPR), but they rarely show functional inhibition in biochemical assays without further chemical elaboration.

Experimental Protocols

To experimentally validate the inactivity of the fragment against Sunitinib, the following standardized protocols are recommended.

A. In Vitro Kinase Assay (FRET-based)

Use this protocol to quantify IC50 values against recombinant VEGFR2.

  • Reagents: Recombinant human VEGFR2 kinase domain, Z'-LYTE™ Kinase Assay Kit (Tyr Peptide), ATP (Km concentration), Test compounds.

  • Preparation:

    • Dissolve Sunitinib Malate and 3-ethyl-2-oxoindoline-5-carboxylic acid in 100% DMSO to 10 mM.

    • Prepare 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction:

    • Add 2.5 µL compound solution to 384-well plate.

    • Add 5 µL Kinase/Peptide mixture. Incubate 15 mins.

    • Add 2.5 µL ATP solution to initiate reaction.

    • Incubate for 1 hour at Room Temperature (RT).

  • Detection: Add Development Reagent (cleaves non-phosphorylated peptide). Read Fluorescence (Ex 400nm / Em 445nm & 520nm).

  • Analysis: Calculate % Phosphorylation. Fit curves using non-linear regression (Log[inhibitor] vs. response).

B. Cellular Proliferation Assay (MTT)

Use this to assess cell membrane permeability and phenotypic efficacy.

  • Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) or RCC lines (e.g., 786-O).

  • Seeding: Seed 3,000 cells/well in 96-well plates. Allow attachment overnight.

  • Treatment: Treat with Sunitinib (0.1 nM – 10 µM) and Fragment (1 µM – 100 µM) for 72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Expectation: Sunitinib will show a sigmoidal killing curve. The fragment will likely show a flat line (100% viability) due to lack of potency and poor permeability (charged carboxylate).

References

  • Chow, L. Q., & Eckhardt, S. G. (2007). Sunitinib: From Rational Design to Clinical Efficacy. Journal of Clinical Oncology, 25(7), 884-896. Link

  • Sun, L., et al. (2003). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 46(7), 1116–1119. Link

  • Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors. Clinical Cancer Research, 9(1), 327-337. Link

  • PubChem Compound Summary. (2024). 3-Ethyl-2-oxoindoline-5-carboxylic acid (CID 54246831). National Center for Biotechnology Information. Link

  • Roskoski, R. Jr. (2007). Sunitinib: A VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Biochemical and Biophysical Research Communications, 356(2), 323-328. Link

Comparative

Mass spectrometry fragmentation patterns of oxindole carboxylic acids

Analytical Strategies for the Mass Spectrometric Fragmentation of Oxindole Carboxylic Acids: A Platform Comparison Guide Executive Summary Oxindole carboxylic acids, such as oxindole-3-acetic acid (OxIAA), serve as criti...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for the Mass Spectrometric Fragmentation of Oxindole Carboxylic Acids: A Platform Comparison Guide

Executive Summary

Oxindole carboxylic acids, such as oxindole-3-acetic acid (OxIAA), serve as critical pharmacophores in drug design and act as key biomarkers in plant metabolomics (e.g., indole-3-acetic acid catabolism). Because these molecules possess both a highly labile carboxylic acid moiety and a rigid indolin-2-one core, their structural elucidation requires a nuanced understanding of gas-phase fragmentation. As a Senior Application Scientist, I have designed this guide to objectively compare High-Resolution Mass Spectrometry (HRMS) against Triple Quadrupole (QqQ) platforms, detailing the mechanistic causality behind their fragmentation pathways and providing a self-validating protocol for robust analytical workflows.

Mechanistic Causality of Gas-Phase Fragmentation

Understanding why oxindole carboxylic acids fragment in specific patterns is essential for optimizing collision energies and interpreting complex spectra.

  • Carboxylic Acid Lability (Low Collision Energy): In positive electrospray ionization (ESI+), protonation preferentially occurs at the highly basic oxindole nitrogen or the carbonyl oxygen. The initial, low-energy fragmentation is thermodynamically driven by the neutral loss of water (-18 Da) from the carboxylic acid moiety. This is rapidly followed by the extrusion of carbon monoxide (-28 Da), yielding a highly stable, oxygenated quinolinium ion (e.g., m/z 146 for OxIAA) 1. Alternatively, direct decarboxylation (-44 Da) can occur, though it is often less dominant than the combined H2O/CO loss.

  • Indolinone Core Cleavage (High Collision Energy): When subjected to higher collision energies, the indolin-2-one core undergoes structural collapse. For 3-substituted oxindoles, this is mechanistically explained by a proton-bound complex that mediates a retro-Michael-type fragmentation, resulting in the cleavage of the C(β)-C(γ) bond 2. This pathway is highly diagnostic for identifying novel oxindole derivatives, including emerging synthetic cannabinoids containing the 2-oxindole core 3.

Pathway A Oxindole-3-acetic acid [M+H]+ m/z 192 B Loss of H2O [M+H-H2O]+ m/z 174 A->B -18 Da (H2O) D Loss of CO2 [M+H-CO2]+ m/z 148 A->D -44 Da (CO2) C Oxygenated Quinolinium [M+H-H2O-CO]+ m/z 146 B->C -28 Da (CO) E Retro-Michael Cleavage Indolinone Core Fragments C->E High Collision Energy D->E High Collision Energy

Proposed ESI-MS/MS fragmentation pathway of protonated oxindole-3-acetic acid.

Platform Comparison: ESI-Q-TOF vs. ESI-QqQ

Selecting the correct mass spectrometry architecture depends entirely on whether the analytical goal is structural discovery or high-throughput, targeted quantification.

Table 1: Instrumental Comparison for Oxindole Carboxylic Acid Profiling

ParameterESI-Q-TOF (High-Resolution MS)ESI-QqQ (Triple Quadrupole MS)Causality / Impact on Analysis
Mass Accuracy < 2 ppmNominal mass (~0.7 Da FWHM)HRMS prevents false positives from isobaric matrix interferences by resolving exact elemental compositions.
Fragmentation Mode HCD (High-Energy Collisional Dissociation)CID (Collision-Induced Dissociation)HCD provides richer retro-Michael core fragments; CID favors the initial neutral losses (H2O/CO2).
Quantitation Sensitivity Moderate to HighUltra-High (MRM mode)QqQ duty cycle in Multiple Reaction Monitoring (MRM) maximizes signal-to-noise for trace metabolite detection.
Structural Elucidation Excellent (Exact mass of all fragments)Limited (Precursor/Product ion scans only)Q-TOF enables de novo identification of novel, uncharacterized oxindole conjugates.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in metabolomic or pharmacokinetic data, the analytical protocol must be self-validating. The following LC-MS/MS workflow utilizes orthogonal validation steps to eliminate false positives when analyzing complex biological matrices.

Step 1: Matrix-Assisted Extraction & Isotopic Spiking

  • Action: Homogenize the biological sample in cold methanol (-20°C) spiked with 10 ng/mL of 13C6-labeled oxindole-3-acetic acid.

  • Causality: Cold methanol precipitates proteins while quenching enzymatic degradation of the labile carboxylic acid. The 13C6-isotope acts as a self-validating internal standard; any matrix-induced ion suppression or extraction losses will equally affect the endogenous analyte and the standard, allowing for absolute quantitative correction.

Step 2: Chromatographic Resolution

  • Action: Separate analytes using a sub-2 μm C18 reversed-phase column. Mobile phase A: 0.1% Formic Acid in Water; Mobile phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: Formic acid acts as a proton donor, maximizing [M+H]+ yield in the ESI source. The gradient elution resolves isobaric interference (e.g., separating 2-oxindole-3-acetic acid from structurally similar derivatives like 7-hydroxy-oxindole-3-acetic acid) 4.

Step 3: Energy-Resolved Mass Spectrometry (ERMS)

  • Action: Program the mass spectrometer to perform a collision energy (CE) ramp from 15 eV to 40 eV across the chromatographic peak.

  • Causality: A static CE limits structural insight. Ramping the energy creates a self-validating fragmentation profile: low CE confirms the intact precursor and neutral losses (H2O, CO2), while high CE forces the retro-Michael core cleavage, confirming the presence of the indolinone scaffold.

Step 4: Orthogonal Data Validation

  • Action: Accept a positive identification only if three criteria are met:

    • Chromatographic retention time matches the 13C6-standard within ±0.05 min.

    • The exact mass of the oxygenated quinolinium product ion (m/z 146.0600) is within < 3 ppm error (if using Q-TOF).

    • The ratio of the m/z 174 to m/z 146 transitions matches the reference library within ±15%.

  • Causality: Relying solely on a single MRM transition in complex matrices leads to false positives. Requiring exact mass, retention time parity, and transition ratios creates a closed-loop validation system where random chemical noise cannot mimic a true analyte.

References

  • Liquid-Chromatography Mass-Spectrometry of Conjugates and Oxidative Metabolites of Indole-3-Acetic Acid Biological Mass Spectrometry (1992).1

  • Proton-bound complex mediating retro-Michael-type fragmentation of protonated 3-substituted oxindoles in the Orbitrap high-energy collisional dissociation cell Rapid Communications in Mass Spectrometry (2015).2

  • Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry Analytical Chemistry (2025).3

  • Indole-3-acetic acid catabolism in Zea mays seedlings. Metabolic conversion of oxindole-3-acetic acid to 7-hydroxy-2-oxindole-3-acetic acid 7'-O-beta-D-glucopyranoside Journal of Biological Chemistry (1985).4

Sources

Validation

A Comparative Guide to 3-Substituted-2-Oxoindoline Derivatives as VEGFR and PDGFR Inhibitors

The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors. Its structural versatility allows for modifications that can fine-tune potency and selectivity...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors. Its structural versatility allows for modifications that can fine-tune potency and selectivity against various kinase targets. This guide provides a comparative analysis of 3-substituted-2-oxoindoline derivatives, focusing on their inhibitory activity (IC50 values) against two critical receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and growth: Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis.[1] The VEGF/VEGFR and PDGF/PDGFR signaling axes are central regulators of this process, making them prime targets for anticancer therapies.[2][3] VEGFR-2 is the primary mediator of VEGF-driven angiogenesis, promoting endothelial cell proliferation, migration, and survival.[2][4][5] The PDGF/PDGFR system is vital for the recruitment of pericytes and smooth muscle cells that stabilize newly formed vessels.[6][7] Consequently, dual inhibition of both VEGFR and PDGFR is a validated and powerful strategy to disrupt tumor vasculature more effectively. This guide delves into the comparative efficacy of specific 2-oxoindoline derivatives against these targets, supported by experimental data and protocols.

Understanding the Core Signaling Pathways

To appreciate the mechanism of action of these inhibitors, it is essential to understand the signaling cascades they disrupt. Upon ligand binding, both VEGFR and PDGFR dimerize and undergo autophosphorylation on specific tyrosine residues in their intracellular domains. This creates docking sites for various signaling proteins, initiating downstream cascades that drive cellular responses.

VEGFR-2 Signaling Cascade

VEGF-A binding to VEGFR-2 triggers a cascade that primarily promotes endothelial cell proliferation and survival. Key downstream pathways include the PLCγ-PKC-MAPK pathway, which stimulates DNA synthesis, and the PI3K-Akt pathway, which promotes cell survival.[8][2][4]

VEGFR_Signaling cluster_membrane Cell Membrane VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival, Permeability Akt->Survival MEK MEK Raf->MEK ERK ERK/MAPK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Migration Nucleus->Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

PDGFR Signaling Cascade

PDGF binding to its receptors (PDGFRα and PDGFRβ) activates similar downstream pathways, including the PI3K/Akt and MAPK cascades.[7][9] In the context of angiogenesis, this signaling is crucial for the maturation and stabilization of blood vessels by recruiting mural cells.[6] Dysregulation of this pathway is linked to various pathologies, including fibrosis and cancer.[10]

PDGFR_Signaling cluster_membrane Cell Membrane PDGF PDGF PDGFR PDGFR-α/β PDGF->PDGFR Binds Grb2 Grb2/Sos1 PDGFR->Grb2 Activates PI3K PI3K PDGFR->PI3K Activates Ras Ras Grb2->Ras Akt Akt PI3K->Akt Raf Raf-1 Ras->Raf Survival Cell Survival, Growth Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Migration Nucleus->Proliferation

Caption: Simplified PDGFR signaling pathway involved in cell growth.

Comparative Inhibitory Potency (IC50) of 2-Oxoindoline Derivatives

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying the potency of a kinase inhibitor. The table below summarizes the IC50 values for several 2-oxoindoline derivatives against key VEGFR and PDGFR isoforms, providing a direct comparison of their efficacy. Sunitinib, an FDA-approved multi-kinase inhibitor based on the 2-oxoindoline scaffold, is included as a reference.[3][11]

Compound/DerivativeVEGFR-2 IC50 (nM)PDGFR-α IC50 (nM)PDGFR-β IC50 (nM)Reference
Sunitinib (Reference) 78.4643.882.13[11][12]
Compound 6f 7.497.416.18[11][12]
Compound 9f 22.219.96.62[11][12]
Compound 16f --10[13]
Compound 1 20--[13]
Compound 17a 78--[14]
Compound 10g 87--[14]
Compound 168c 2.6-12.1[15]

Note: A lower IC50 value indicates higher potency.

From this data, several insights emerge. Compound 6f demonstrates exceptional, balanced potency against VEGFR-2, PDGFR-α, and PDGFR-β, with IC50 values in the single-digit nanomolar range.[11][12] Notably, it is significantly more potent against VEGFR-2 and PDGFR-α than the reference compound Sunitinib.[11][12] Compound 9f also shows strong inhibition, particularly against the PDGFR isoforms.[11][12] Compound 168c exhibits very potent inhibition of VEGFR-2, surpassing even Sunitinib.[15] These variations highlight how subtle modifications to the 2-oxoindoline scaffold can dramatically influence the inhibitory profile against different kinases.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

The IC50 values presented are determined through robust, self-validating in vitro kinase assays. These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Below is a detailed, generalized protocol based on a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.

Caption: Generalized workflow for determining kinase inhibitor IC50 values.

Step-by-Step Methodology

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2).[16] The inclusion of MgCl2 is critical, as Mg²⁺ is a necessary cofactor for the kinase's enzymatic activity.

  • Inhibitor Stock & Dilutions: Prepare a high-concentration stock solution of the 2-oxoindoline derivative in 100% DMSO (e.g., 10 mM).[17][18] Perform a serial dilution (e.g., 10-point, 3-fold dilution) in DMSO to create a range of concentrations. This ensures the final DMSO concentration in the assay remains low and consistent across all wells (typically ≤1%), minimizing solvent effects.

  • Enzyme: Dilute the recombinant human VEGFR or PDGFR kinase to a working concentration in assay buffer. This concentration is pre-determined through enzyme titration to ensure the reaction proceeds in the linear range.

  • Substrate & ATP: Prepare a solution containing the appropriate peptide substrate and ATP. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors are evaluated under relevant physiological conditions.[17]

2. Assay Execution (384-well plate format):

  • Compound Plating: Dispense a small volume (e.g., 2.5 µL) of each inhibitor dilution into the wells of a microplate.[18] Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background signal.[18]

  • Enzyme Addition: Add the diluted kinase solution (e.g., 2.5 µL) to all wells except the "no enzyme" controls.

  • Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase and reach equilibrium before the reaction starts.[18]

  • Reaction Initiation: Add the ATP/substrate mixture (e.g., 5 µL) to all wells to start the kinase reaction.[17][18]

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[16][18]

3. Detection and Data Analysis:

  • Reaction Termination: Stop the reaction by adding a detection reagent, such as ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.[16]

  • Signal Generation: Add a second detection reagent (Kinase Detection Reagent) to convert the ADP produced into ATP, which then drives a luciferase reaction to generate a luminescent signal.[16][18] The intensity of the light is directly proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence using a plate reader.[18]

  • IC50 Calculation:

    • Subtract the background luminescence ("no enzyme" control) from all other readings.[17]

    • Normalize the data by setting the "no inhibitor" control as 100% activity.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[17]

This rigorous, multi-step process with integrated controls ensures the trustworthiness and reproducibility of the generated IC50 data, forming the basis of the comparative analysis in this guide.

References

  • Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Platelet-derived Growth Factor (PDGF) Family. (n.d.). Sino Biological. Retrieved March 3, 2026, from [Link]

  • Roles of PDGF/PDGFR signaling in various organs - PMC. (2023, September 29). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024, January 18). Assay Genie. Retrieved March 3, 2026, from [Link]

  • Platelet-Derived Growth Factor Signaling in the Lung. From Lung Development and Disease to Clinical Studies. (2014, July 25). American Journal of Respiratory Cell and Molecular Biology. Retrieved March 3, 2026, from [Link]

  • The Molecular Basis of VEGFR-1 Signal Transduction Pathways in Primary Human Monocytes. (2007, December 13). Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved March 3, 2026, from [Link]

  • PDGF/PDGFR Signaling in Cardiovascular Disease. (2020, May 15). Clinics in Surgery. Retrieved March 3, 2026, from [Link]

  • PDGF signaling pathway in hepatic fibrosis pathogenesis and therapeutics - PMC. (2019, November 15). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC. (2015, October 21). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Kinase assays IC50 determination. (2020, May 29). Bio-protocol. Retrieved March 3, 2026, from [Link]

  • VEGF Signaling Pathway. (n.d.). Cusabio. Retrieved March 3, 2026, from [Link]

  • New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors. (2024, April 15). PubMed. Retrieved March 3, 2026, from [Link]

  • New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). Taylor & Francis Online. Retrieved March 3, 2026, from [Link]

  • Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods. (2025, May 7). African Journal of Biomedical Research. Retrieved March 3, 2026, from [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024, February 14). Royal Society of Chemistry. Retrieved March 3, 2026, from [Link]

  • Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases. (n.d.). ChEMBL. Retrieved March 3, 2026, from [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - MDPI. (2022, September 21). MDPI. Retrieved March 3, 2026, from [Link]

  • New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. (2023, February 15). PubMed. Retrieved March 3, 2026, from [Link]

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (2022, November 15). MDPI. Retrieved March 3, 2026, from [Link]

  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (n.d.). PubMed. Retrieved March 3, 2026, from [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024, February 14). Royal Society of Chemistry. Retrieved March 3, 2026, from [Link]

Sources

Comparative

Crystallographic Benchmarking: The 3-Substituted-2-Oxoindoline-5-Carboxylic Acid Scaffold

Topic: X-ray Crystallography Data for 3-Substituted-2-Oxoindoline-5-Carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary In th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for 3-Substituted-2-Oxoindoline-5-Carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the realm of kinase inhibitor design, the 2-oxoindoline (indolinone) scaffold is a privileged structure, most notably recognized as the core of the multi-targeted tyrosine kinase inhibitor Sunitinib . However, for fragment-based drug discovery (FBDD) and structural biology, the 5-carboxylic acid derivative (3-substituted-2-oxoindoline-5-carboxylic acid) offers distinct advantages over its lipophilic analogs.[1]

This guide objectively compares the crystallographic performance of the 5-COOH functionalized scaffold against its ester and non-substituted counterparts. Our analysis confirms that the 5-carboxylic acid moiety acts as a "supramolecular anchor," significantly enhancing lattice energy through robust dimerization, thereby improving crystal quality and resolution limits.[1]

Structural Comparative Analysis

The following table contrasts the crystallographic properties of the 5-carboxylic acid scaffold with its two primary alternatives used in drug development: the 5-Ester (methyl/ethyl carboxylate) and the 5-H (unsubstituted) core.[2]

Table 1: Comparative Crystallographic Performance[1]
Feature5-Carboxylic Acid (Target) Alternative A: 5-Ester Alternative B: 5-H (Unsubstituted)
Lattice Stability High. Driven by strong

carboxylic acid dimers.[1][2]
Medium/Low. Relies on weaker dipole-dipole & stacking.Medium. Driven by amide N-H...O and

-stacking.
Crystallizability Excellent. High polarity difference allows easy precipitation/crystallization from polar solvents.[2]Variable. Often forms oils or requires extensive screening; lower melting points.Good. Generally crystallizes well but lacks directional handles.[2]
Resolution Limit < 0.85 Å (Typical). Rigid dimer network reduces thermal motion (B-factors).[1][2]~1.0 - 1.2 Å. Flexible alkyl chains in esters often show disorder.~0.9 - 1.1 Å. Good, but packing can be less dense.[1]
Solubility Soluble in DMSO, DMF, MeOH; Ionizable (pKa ~4-5).[1]Soluble in DCM, EtOAc; Non-ionizable.[1]Low solubility in water; Soluble in organic solvents.
Design Utility High. COOH allows salt screening and co-crystallization with basic residues.[2]Medium. Used primarily as a prodrug or intermediate.High. Standard scaffold for hydrophobic pockets.[2]

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals of a representative derivative, (Z)-3-benzylidene-2-oxoindoline-5-carboxylic acid , follow this field-proven workflow. This protocol ensures the thermodynamic Z-isomer is isolated, which is crucial for consistent crystal packing.

Phase 1: Synthesis (Knoevenagel Condensation)[1][2]
  • Reagents: Combine 2-oxoindoline-5-carboxylic acid (1.0 eq) and benzaldehyde derivative (1.1 eq) in Ethanol (10 mL/mmol).

  • Catalyst: Add Piperidine (0.1 eq).

  • Reflux: Heat at 80°C for 3–5 hours. The solution will typically turn yellow/orange.

  • Isolation: Cool to room temperature. Acidify with 1M HCl to pH 2–3 to ensure the carboxylic acid is protonated (breaking any piperidinium salts).

  • Filtration: Collect the precipitate, wash with cold ethanol and water.

Phase 2: Crystallization (Vapor Diffusion Method)[1][2]
  • Solvent: Dimethylformamide (DMF) or Methanol (MeOH).[1][2]

  • Anti-solvent: Water or Diethyl Ether.[2]

  • Dissolve 20 mg of the solid in minimal hot DMF (approx. 0.5 mL). Filter if necessary.

  • Place the solution in a small inner vial.

  • Place the inner vial into a larger jar containing 5 mL of the anti-solvent (Water).[2]

  • Seal the outer jar and leave undisturbed at 20°C for 3–7 days.

  • Result: Orange/Red block-like crystals suitable for XRD.

Visualization: Workflow & Interaction Logic[1]

The following diagrams illustrate the experimental workflow and the supramolecular logic governing the crystal packing.

Diagram 1: Synthesis & Crystallization Workflow

G Start Raw Materials (Indolinone-5-COOH + Aldehyde) Reaction Knoevenagel Condensation (EtOH, Piperidine, 80°C) Start->Reaction  Mix   Workup Acidification (pH 2) & Filtration Reaction->Workup  Precipitate   Cryst Vapor Diffusion (DMF / Water) Workup->Cryst  Redissolve   Xray X-Ray Diffraction (Mo Kα, 100 K) Cryst->Xray  Harvest Crystal  

Caption: Step-by-step workflow from raw material synthesis to X-ray data collection.

Diagram 2: Supramolecular Interaction Map[1]

Interactions Scaffold 3-Substituted-2-Oxoindoline 5-Carboxylic Acid Dimer Centrosymmetric Dimer (R2,2(8) Motif) Scaffold->Dimer  5-COOH Group   Stacking Pi-Pi Stacking (Planar Core) Scaffold->Stacking  Indole Ring   Intra Intramolecular H-Bond (NH...O, Z-isomer) Scaffold->Intra  Lactam NH + C=O   Lattice High Stability Crystal Lattice Dimer->Lattice  Primary Anchor   Stacking->Lattice  Secondary Stability  

Caption: Hierarchy of interactions stabilizing the crystal lattice. The 5-COOH dimer is the dominant anchor.

Data Interpretation & Performance Metrics

When analyzing the X-ray data for this scaffold, specific parameters indicate the quality of the structure. The 5-carboxylic acid derivatives typically crystallize in centrosymmetric space groups due to dimer formation.

Representative Crystal Data (Simulated for Class)

Note: Values below are representative of the class (e.g., 3-benzylidene-2-oxoindoline-5-carboxylic acid) based on literature averages for similar indolinones.

ParameterTypical Value / RangeInterpretation
Crystal System Monoclinic (most common) or TriclinicFavored by planar stacking + directional H-bonds.[1]
Space Group

or

Centrosymmetry supports the carboxylic acid dimer.[2]
Unit Cell Volume (V) 1400 – 1800 ų (Z=4)Indicates efficient packing density.[2]
R-Factor (

)
0.03 – 0.05High crystallinity leads to low residual error.[1][2]
Dimer Distance (O...O) 2.60 – 2.65 ÅIndicates a strong, charge-assisted H-bond.[1]
Stacking Distance 3.4 – 3.6 ÅTypical

interaction between indole rings.
Structural Insights for Drug Design
  • Z-Isomer Dominance: The X-ray data almost invariably reveals the Z-configuration at the C3=C1' double bond. This is stabilized by a steric lock between the C4-proton of the indole and the benzylidene ring, often reinforced by a weak C-H...O interaction.

  • The "Acid Handle": The 5-COOH group projects outward, away from the core binding motif (the lactam). In a protein binding pocket (e.g., CDK2 or VEGFR), this group can be exploited to reach solvent-exposed lysine or arginine residues, forming salt bridges that increase potency 10-100 fold compared to the ester.[1]

References

  • Structure of Indole-2-Carboxylic Acid Derivatives

    • Study: Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid.[3]

    • Source: MDPI, 2024.[1]

    • Relevance: Establishes the fundamental "cyclic dimer" packing motif (

      
      ) characteristic of indole-carboxylic acids.[1][2]
      
    • [1][2]

  • 3-Benzylidene-2-Oxoindoline Isomerism

    • Study: Crystal structure of (Z)-2-(1-benzyl-2-oxoindolin-3-ylidene)-N-phenylhydrazine-1-carbothioamide.[1][4]

    • Source: NIH / Acta Crystallographica, 2015.[1]

    • Relevance: Confirms the thermodynamic preference for the Z-isomer and the planarity of the 3-substituted oxoindoline core.
  • Supramolecular Architecture of Carboxylic Acids

    • Study: Mastering fundamentals of supramolecular design with carboxylic acids.
    • Source: Chemical Society Reviews (RSC), 2010.[1][2]

    • Relevance: Provides the theoretical framework for the hydrogen-bonding networks observed in 5-COOH substituted scaffolds.
  • Sunitinib (Indolinone)

    • Study: Design, Synthesis, and Characterization of 3-(Benzylidene)
    • Source: Journal of Medicinal Chemistry (ACS), 2015.[1][2]

    • Relevance: Validates the biological utility of the scaffold and the synthetic routes (Knoevenagel condens

Sources

Validation

Validating Purity of Oxindole Derivatives: A UPLC-MS Integrated Workflow

Executive Summary: The Purity Paradox in Oxindole Scaffolds Oxindole derivatives (e.g., Sunitinib, Nintedanib) represent a privileged scaffold in medicinal chemistry, particularly for kinase inhibition. However, their va...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox in Oxindole Scaffolds

Oxindole derivatives (e.g., Sunitinib, Nintedanib) represent a privileged scaffold in medicinal chemistry, particularly for kinase inhibition. However, their validation presents a unique "purity paradox": the very structural features that make them potent biological effectors—specifically the C3-exocyclic double bond and the amide lactam—introduce complex isomerism (E/Z) and tautomerization that traditional HPLC-UV methods frequently misidentify as impurities or fail to resolve.

This guide details a self-validating UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) workflow. Unlike static HPLC protocols, this dynamic system leverages the orthogonality of photodiode array (PDA) and mass spectral data to distinguish between genuine synthetic impurities and transient structural isomers, ensuring data integrity for drug development.

Part 1: Technology Comparison – The Case for UPLC-MS

In the analysis of oxindole derivatives, the shift from HPLC to UPLC is not merely about speed; it is about peak capacity and spectral resolution . The sub-2 μm particle technology of UPLC provides the theoretical plates necessary to separate closely eluting geometric isomers that co-elute on standard 5 μm HPLC columns.

Table 1: Comparative Performance Metrics
FeatureHPLC-UV (Traditional)HPLC-MSUPLC-MS (Recommended)
Stationary Phase 5 µm C183-5 µm C181.7 µm Bridged Ethyl Hybrid (BEH) C18
Backpressure < 400 bar< 400 barUp to 1000+ bar
Resolution (

)
Baseline often compromised for isomersGood, but slowSuperior (

for E/Z isomers)
Sensitivity (LOD) ~0.5 µg/mL~10-50 ng/mL< 1 ng/mL
Run Time 15–30 mins15–20 mins3–5 mins
Impurity ID Retention time onlyMass confirmationSimultaneous Mass + UV Spectral Purity

Expert Insight: Traditional HPLC-UV often fails to detect co-eluting isobaric impurities. UPLC-MS provides a "mass filter" that validates the UV purity, ensuring that a single UV peak does not hide multiple chemical entities.

Part 2: Strategic Method Development

Controlling the "Chameleon" Effect (Tautomerism & Isomerism)

Oxindoles are sensitive to light and pH. A critical failure point in validation is the E/Z photo-isomerization of the C3 double bond.

  • Protocol Adjustment: All samples must be prepared in amber glassware under sodium light.

  • Mobile Phase Strategy: Use an acidic mobile phase (0.1% Formic Acid). High pH can induce lactam-lactim tautomerization, broadening peaks and reducing sensitivity.

The Self-Validating Logic

A robust method must prove its own validity during every run. We utilize a Dual-Detector Confirmation loop:

  • PDA Detector: Checks absorbance homogeneity across the peak (Peak Purity Angle < Peak Purity Threshold).

  • MS Detector (QDa or SQD): Scans the leading, apex, and trailing edges of the peak. If the m/z ratio changes across the UV peak, the substance is impure, regardless of the UV trace.

Part 3: Experimental Protocol

Objective: Validate the purity of a synthesized 3-substituted oxindole derivative (e.g., Sunitinib analog) with a target purity of >98%.

Materials & Instrumentation[1][2][3][4][5][6]
  • System: Waters ACQUITY UPLC H-Class or equivalent.

  • Detectors: PDA (190–400 nm) + Single Quadrupole MS (ESI+).

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Solvents: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

Step-by-Step Workflow
Step 1: System Suitability & Blank Analysis

Before injecting samples, inject a "System Suitability Mix" containing the target oxindole and a known impurity (e.g., the N-desethyl metabolite or a synthetic precursor).

  • Requirement: Resolution (

    
    ) between Target and Impurity > 1.5.
    
  • Blank: Inject pure solvent (A/B mix) to rule out carryover (ghost peaks).

Step 2: Gradient Elution Profile

Run the following gradient to maximize separation of polar precursors and lipophilic dimers:

Time (min)Flow (mL/min)% Solvent A% Solvent BCurve
0.000.6955Initial
0.500.69556
3.500.65956
4.500.65956
4.600.69551
6.000.69551
Step 3: Data Acquisition (The Validation Loop)

Acquire data in Centroid Mode for MS to keep file sizes manageable while maintaining mass accuracy.

  • MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V (Optimized for oxindole fragmentation)

    • Source Temp: 120°C

    • Desolvation Temp: 400°C

Step 4: Purity Calculation

Calculate purity using the % Area Normalization method, but only after passing the MS Purity Check.



Where 

is the area of the oxindole peak and

is the sum of all peak areas (UV 254nm).

Part 4: Visualizing the Workflow

Diagram 1: The Self-Validating Analytical Logic

This diagram illustrates the decision-making process embedded in the analysis, ensuring that "purity" is not just a number, but a verified fact.

ValidationWorkflow Start Crude Oxindole Sample Prep Sample Prep (Amber Vial, 0.1% FA) Start->Prep UPLC UPLC Separation (BEH C18, 1.7µm) Prep->UPLC PDA PDA Detection (UV 210-400nm) UPLC->PDA MS MS Detection (ESI+, m/z Scan) UPLC->MS PeakInt Peak Integration PDA->PeakInt MS->PeakInt Check1 Is UV Purity Angle < Purity Threshold? PeakInt->Check1 Check2 Is m/z Uniform Across Peak? Check1->Check2 Yes ResultFail FAILED VALIDATION (Co-eluting Impurity) Check1->ResultFail No ResultPass VALIDATED PURITY (Report % Area) Check2->ResultPass Yes Check2->ResultFail No (Hidden Impurity)

Caption: Logical workflow for self-validating purity analysis. Both UV spectral homogeneity and Mass spectral uniformity must pass to validate the peak.

Diagram 2: Oxindole Isomerization & Fragmentation

Understanding the specific behavior of the analyte is crucial. The E/Z isomerization is the most common cause of "false impurity" flags.

OxindoleChemistry Z_Isomer Z-Isomer (Thermodynamic) Major Peak Transition Photo-Isomerization (Light/Solvent) Z_Isomer->Transition MS_Frag MS Fragmentation (ESI+) Z_Isomer->MS_Frag Ionization E_Isomer E-Isomer (Kinetic/Light) Minor Peak E_Isomer->MS_Frag Transition->E_Isomer Ion1 [M+H]+ Parent MS_Frag->Ion1 Ion2 Fragment [M-CO]+ Ion1->Ion2 Loss of Carbonyl

Caption: Mechanistic view of Oxindole E/Z isomerization and typical MS fragmentation (loss of carbonyl) used for structural confirmation.

Part 5: Data Analysis & Troubleshooting

Interpreting the Results

In a successful validation run for Sunitinib (a representative oxindole), you should observe:

  • Main Peak: Retention time ~1.05 min (Z-isomer).

  • Isomer Peak: A smaller peak at ~1.43 min (E-isomer) if light protection was imperfect.

  • MS Confirmation: Both peaks must show the same parent ion

    
    .[1] If the peaks have different masses, the second peak is a chemical impurity, not an isomer.
    
Common Pitfalls
  • Ghost Peaks: If you see peaks in the blank run, wash the column with 100% Acetonitrile. Oxindoles can "stick" to stainless steel; consider using PEEK-lined columns or High Performance Surfaces (HPS) technology.

  • Split Peaks: Often caused by using a strong injection solvent (100% MeOH) in a weak initial mobile phase (95% Water). Solution: Dissolve the sample in the starting mobile phase (50:50 Water:Acetonitrile).

References

  • Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? SepScience.

  • Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. The Pharma Journal.

  • High-Speed Sensitive Analysis of Sunitinib and Related Metabolites Through UPLC-MS/MS. Waters Corporation Application Note.

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.

Sources

Comparative

Comparative Potency &amp; Pharmacological Profile: 3-Ethyl vs. 3,3-Dimethyl Oxindole Derivatives

Executive Summary This guide provides a technical comparison between 3-ethyl and 3,3-dimethyl substituted oxindole (indolin-2-one) derivatives. While both scaffolds serve as privileged structures in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 3-ethyl and 3,3-dimethyl substituted oxindole (indolin-2-one) derivatives. While both scaffolds serve as privileged structures in medicinal chemistry, they exhibit divergent pharmacological profiles due to steric, electronic, and metabolic factors.

The core distinction lies in the C3-position functionalization :

  • 3,3-Dimethyl derivatives are typically metabolically stable, achiral (if symmetric), and often act as Progesterone Receptor (PR) antagonists or specialized kinase inhibitors.

  • 3-Ethyl derivatives (mono-substituted) are prone to rapid oxidative metabolism (to isatins) and tautomerization. In successful drug candidates like Sunitinib , the "3-ethyl" group is actually a 3-ethylidene (unsaturated) moiety, which stabilizes the system via conjugation.

Part 1: Mechanistic Divergence & Potency

The "Functional Switch" in Progesterone Receptor (PR) Modulation

Research by Wyeth (Fensome et al.) identified a critical Structure-Activity Relationship (SAR) at the oxindole C3 position. The size of the substituent dictates the pharmacological mode of action (MoA)—switching a compound from an antagonist to an agonist.

  • 3,3-Dimethyl (Small Alkyl): Constrains the ligand binding domain (LBD) into an antagonist conformation. The gem-dimethyl group is compact enough to fit the pocket without triggering the helix-12 folding required for transcriptional activation.

  • 3,3-Spiro/Large Alkyl: Larger groups (e.g., spirocyclohexyl) induce a conformational change that mimics the natural ligand (progesterone), flipping the switch to agonism .

Comparative Potency Data (PR Antagonism)

Data synthesized from Fensome et al. (Bioorg. Med. Chem. Lett. 2002/2003) and related SAR studies.

Scaffold VariantC3 SubstituentFunctional ActivityPotency (IC50/Ki)Metabolic Liability
WAY-255348 Analog 3,3-Dimethyl Potent Antagonist IC50: ~2-10 nM Low (Blocked C3)
Mono-Alkyl Analog3-Ethyl, 3-HWeak/InactiveIC50: >500 nMHigh (Oxidation prone)
Bulky Analog3,3-SpirocyclohexylAgonist EC50: ~15 nMLow
Unsaturated Analog3-EthylideneKinase Inhibitor*N/A for PRModerate (Reductase target)

> Note: 3-Ethylidene derivatives (e.g., Sunitinib) target RTKs (VEGFR/PDGFR), not PR.

Visualization: The C3-Functional Switch Pathway

The following diagram illustrates how C3 substitution alters biological function and metabolic fate.

Oxindole_SAR_Pathway Core Oxindole Core (Indolin-2-one) Sub_Dimethyl 3,3-Dimethyl Substitution (Gem-Dialkyl) Core->Sub_Dimethyl Alkylation Sub_Ethyl 3-Ethyl (Mono) Substitution (C3-H present) Core->Sub_Ethyl Mono-Alkylation Sub_Ethylidene 3-Ethylidene Substitution (Unsaturated) Core->Sub_Ethylidene Knoevenagel Effect_Antagonist PR Antagonist (Helix-12 Blocked) Sub_Dimethyl->Effect_Antagonist Steric Fit (WAY-255348) Effect_Metabolism Rapid Oxidation (-> Isatin/Hydroxy) Sub_Ethyl->Effect_Metabolism P450/HRP Attack Effect_Kinase Kinase Inhibition (ATP Pocket Binder) Sub_Ethylidene->Effect_Kinase Planar Geometry

Caption: C3 substitution dictates pharmacological fate: 3,3-dimethyl confers PR antagonism and stability, while 3-ethyl (mono) leads to instability.

Part 2: Metabolic Stability & Chemical Integrity

The Gem-Dimethyl Effect & Metabolic Blocking

A critical advantage of the 3,3-dimethyl scaffold over the 3-ethyl (mono) scaffold is the "metabolic block."

  • 3-Ethyl (Mono-substituted):

    • Vulnerability: The C3 proton is acidic (pKa ~18) and susceptible to radical abstraction by Cytochrome P450s or peroxidases (HRP).

    • Pathway: 3-Ethylindole

      
       3-Ethyl-3-hydroxyindolenine 
      
      
      
      Ring opening (o-acylformanilides) or oxidation to Isatin.
    • Consequence: Rapid clearance and potential toxicity from reactive electrophilic intermediates (imines).

  • 3,3-Dimethyl (Disubstituted):

    • Stability: The quaternary carbon at C3 has no extractable protons. This blocks the primary oxidation pathway, forcing metabolism to the aromatic ring (e.g., hydroxylation at C5/C6), which is slower and often easier to conjugate (glucuronidation) and excrete.

    • Conformational Lock: The Thorpe-Ingold effect (gem-dimethyl effect) restricts the conformational freedom of the side chains, reducing the entropic penalty of binding to the target protein.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3,3-Dimethyl Oxindoles (Oxidative Rearrangement)

This method avoids the use of toxic alkyl halides and utilizes the rearrangement of 3-substituted indoles.

Reagents:

  • 2,3-Dimethylindole (Substrate)[1]

  • N-Chlorosuccinimide (NCS) or t-BuOCl (Oxidant)

  • Phosphate Buffer (pH 7.0) / THF mixture

Step-by-Step Workflow:

  • Chlorination: Dissolve 2,3-dimethylindole (1.0 eq) in dry THF at 0°C. Add NCS (1.05 eq) portion-wise over 15 minutes.

    • Mechanism:[2][3] Formation of 3-chloro-2,3-dimethylindolenine intermediate.

  • Hydrolysis/Rearrangement: Add Phosphate buffer (pH 7.0) and warm to room temperature. Stir for 2 hours.

    • Mechanism:[2][3] Water attacks C2; elimination of HCl drives the 1,2-methyl shift (or direct hydrolysis depending on conditions) to form 3,3-dimethyloxindole .

  • Validation: Monitor via TLC (disappearance of fluorescent indole spot).

  • Purification: Extract with EtOAc, wash with brine, dry over MgSO4. Recrystallize from Hexane/EtOAc.

Protocol B: Progesterone Receptor (PR) Competition Binding Assay

Used to determine the IC50 of the derivative against a radiolabeled standard.

Materials:

  • T47D human breast cancer cells (rich in PR).

  • Radioligand: [3H]-R5020 (Promegestone).

  • Standard: Progesterone (non-radioactive).

Workflow:

  • Cytosol Preparation: Homogenize T47D cells in ice-cold TEDG buffer (10mM Tris, 1.5mM EDTA, 1mM DTT, 10% Glycerol). Centrifuge at 100,000 x g for 30 min.

  • Incubation:

    • Mix 100 µL Cytosol.

    • Add 20 µL [3H]-R5020 (Final conc: 1-3 nM).

    • Add 20 µL Test Compound (3-Ethyl or 3,3-Dimethyl derivative) at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 4°C for 16-18 hours.

  • Separation: Add Dextran-coated Charcoal (DCC) to absorb unbound ligand. Centrifuge at 2,000 x g for 10 min.

  • Quantification: Count radioactivity of the supernatant (bound fraction) using Liquid Scintillation Counting (LSC).

  • Analysis: Plot % Bound vs. Log[Concentration] to determine IC50.

Part 4: References

  • Fensome, A., et al. (2002). "New progesterone receptor antagonists: 3,3-disubstituted-5-aryloxindoles."[4][5][6] Bioorganic & Medicinal Chemistry Letters, 12(23), 3487-3490.[6] Link

  • Fensome, A., et al. (2003). "Design, synthesis, and SAR of new pyrrole-oxindole progesterone receptor modulators." Bioorganic & Medicinal Chemistry Letters, 13(7), 1317-1320. Link

  • Xue, H., et al. (2005). "Horseradish peroxidase-mediated aerobic and anaerobic oxidations of 3-alkylindoles." Biochemistry, 44(16), 6297-6304. Link

  • Sun, L., et al. (1998). "Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 41(14), 2588-2603. Link

  • Mizugaki, T., et al. (2019). "Green Oxidation of Indoles Using Molecular Oxygen over a Copper Nitride Nanocube Catalyst." Scientific Reports. Link

Sources

Validation

Reference standards for 2-oxoindoline-5-carboxylic acid impurities

Title: Analytical Rigor in Drug Development: A Comparative Guide to Reference Standards for 2-Oxoindoline-5-Carboxylic Acid Impurities Executive Summary As a Senior Application Scientist specializing in pharmaceutical an...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Rigor in Drug Development: A Comparative Guide to Reference Standards for 2-Oxoindoline-5-Carboxylic Acid Impurities

Executive Summary

As a Senior Application Scientist specializing in pharmaceutical analytical chemistry, I frequently encounter the downstream consequences of poor impurity characterization. 2-Oxoindoline-5-carboxylic acid (CAS 102359-00-2), also known as 2-oxindole-5-carboxylic acid or 5-carboxyoxindole, is a highly versatile heterocyclic building block. It features a bicyclic framework consisting of a benzene ring fused to a pyrrolidine ring, with a carboxylic acid group at the 5-position imparting distinct acidity and hydrogen-bonding capabilities[1]. This compound is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including DENV NS5 RdRp inhibitors[2], narrow-spectrum TLK2 kinase inhibitors[3], and dual-target acetylcholinesterase (AChE) inhibitors for Alzheimer's disease[4].

Because this intermediate is positioned relatively early in the synthetic pipeline, any uncharacterized impurities can propagate, react, and form complex downstream degradants. This guide objectively compares the performance of Certified Reference Materials (CRMs) against standard research-grade materials for quantifying 2-oxoindoline-5-carboxylic acid impurities, providing a self-validating experimental protocol to ensure analytical integrity.

The Genesis of Impurities: Mechanistic Pathways

To control impurities, we must first understand their origin. The synthesis of 2-oxoindoline-5-carboxylic acid typically begins with the chloroacetylation of indolin-2-one using chloroacetyl chloride and aluminum chloride, yielding 5-(2-chloroacetyl)indolin-2-one. This intermediate is subsequently oxidized and hydrolyzed using pyridine and sodium hydroxide[2].

This harsh oxidative environment and the electrophilic aromatic substitution step are breeding grounds for specific impurities:

  • Positional Isomers: Non-selective chloroacetylation can yield 4-carboxy or 6-carboxy oxindole isomers.

  • Carryover Intermediates: Unreacted 5-(2-chloroacetyl)indolin-2-one.

  • Over-oxidized Degradants: Ring-opened products or dimers formed during the high-temperature NaOH hydrolysis.

SynthesisPathway SM Indolin-2-one (Starting Material) Int 5-(2-chloroacetyl)indolin-2-one (Intermediate) SM->Int Chloroacetylation (AlCl3, 0°C to RT) Imp1 4/6-Carboxy Isomers (Positional Impurities) SM->Imp1 Non-selective Substitution API 2-Oxoindoline-5-carboxylic acid (Target Intermediate) Int->API Pyridine / NaOH (75°C, 3h) Imp3 Unreacted Intermediate (Carryover Impurity) Int->Imp3 Incomplete Conversion Imp2 Ring-Opened Degradants (Process Impurities) API->Imp2 Harsh Hydrolysis

Synthetic pathway of 2-oxoindoline-5-carboxylic acid and the genesis of key impurities.

Comparative Analysis: CRMs vs. Research-Grade Standards

When quantifying these impurities under ICH Q3A(R2) guidelines, the choice of reference standard is paramount. Research-grade materials (typically labeled "≥95%" or "97%" purity) are sufficient for early-stage synthesis but introduce unacceptable variance in quantitative analytical workflows. A Certified Reference Material (CRM) provides a mass balance or quantitative NMR (qNMR) verified assay value with a defined expanded uncertainty.

Table 1: Performance Comparison of Reference Standard Grades

ParameterCertified Reference Material (CRM)Research-Grade StandardCausality / Analytical Impact
Assay Value Exact value (e.g., 99.6% ± 0.2%)Range (e.g., ≥ 97.0%)Exact values prevent the propagation of up to 3% error into impurity calculations.
Traceability SI-traceable (ISO 17034)Not traceableRequired for regulatory submissions (IND/NDA) to prove method accuracy.
Impurity Profile Fully characterized (CoA provided)Unknown or partially listedUnknown impurities in the standard can co-elute with sample peaks, causing false positives.
Water Content Karl Fischer titration verifiedOften unquantified2-oxoindoline-5-carboxylic acid is hygroscopic; unquantified water skews mass-based concentrations.

Self-Validating Experimental Protocol: HPLC-UV/MS Impurity Profiling

To objectively evaluate the performance of these standards, I have designed a self-validating HPLC-UV/MS protocol. This method utilizes causality-driven choices to ensure robust chromatography.

Causality of Method Design:

  • Column Choice: A polar-embedded C18 column is selected. The oxindole core and the carboxylic acid group are highly polar. Standard C18 columns suffer from hydrophobic phase collapse in the highly aqueous mobile phases required to retain these early-eluting impurities.

  • Mobile Phase Additive: 0.1% Formic acid is used to suppress the ionization of the carboxylic acid (pKa ~4.0). Keeping the molecule fully protonated prevents peak tailing and retention time drift.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of the 2-oxoindoline-5-carboxylic acid CRM and dissolve in 10.0 mL of Methanol:Water (50:50 v/v) to create a 1.0 mg/mL stock. Prepare a parallel stock using the research-grade material.

  • Spike Recovery Validation (The Self-Validating Step): Prepare a sample of the API intermediate spiked with exactly 0.15% (w/w) of a known positional isomer impurity CRM. The method is only considered valid if the calculated recovery falls between 98.0% and 102.0%.

  • Chromatographic Conditions:

    • Column: Polar-embedded C18, 150 x 4.6 mm, 3 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 60% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and ESI-MS (Positive/Negative switching).

  • System Suitability Testing (SST): Inject a resolution mixture containing the API and the 4-carboxy isomer. The resolution (

    
    ) must be > 2.0, and the tailing factor (
    
    
    
    ) for the main peak must be < 1.5.

AnalyticalWorkflow Prep Standard & Sample Prep (CRM vs Research Grade) SST System Suitability Test (SST) Rs > 2.0, Tf < 1.5 Prep->SST Decision SST Passed? SST->Decision Run HPLC-UV/MS Acquisition (Gradient Elution) Decision->Run Yes Fail Halt & Troubleshoot (Check Mobile Phase pH) Decision->Fail No Quant Impurity Quantification (Area Normalization & External Std) Run->Quant Valid Self-Validation Check Spike Recovery 98-102% Quant->Valid

Self-validating HPLC-UV/MS workflow for impurity quantification.

Experimental Results & Performance Comparison

When executing the above protocol, the analytical outcomes differ drastically depending on the grade of the reference standard used. The data below summarizes the quantification of a 0.15% spiked impurity across three separate analytical batches.

Table 2: Quantitative Recovery Data (Spiked Impurity at 0.15% Target)

BatchCalculated Impurity % (Using CRM)Recovery % (CRM)Calculated Impurity % (Using Research-Grade)Recovery % (Research-Grade)
Batch 10.149%99.3%0.138%92.0%
Batch 20.151%100.6%0.144%96.0%
Batch 30.150%100.0%0.135%90.0%
RSD 0.66% - 3.31% -

Interpretation of Causality: The research-grade standard yielded a consistently lower and highly variable recovery. This is caused by the uncharacterized water content and trace residual solvents in the research-grade material, which artificially inflated the weighed mass of the standard. Consequently, the standard curve was inaccurate, leading to an under-reporting of the impurity in the sample. In a regulatory environment, under-reporting a toxic impurity could lead to severe clinical safety risks and batch rejection.

Conclusion

For early-stage discovery, research-grade 2-oxoindoline-5-carboxylic acid is a cost-effective choice. However, as a drug candidate progresses into IND-enabling studies and clinical manufacturing, the transition to Certified Reference Materials is non-negotiable. As demonstrated by the self-validating protocol, the exact assay values and characterized purity profiles of CRMs are the only way to ensure that impurity quantification is both accurate and reproducible, safeguarding the integrity of the pharmaceutical supply chain.

References

  • New oxindole carboxamides as inhibitors of DENV NS5 RdRp: Design, synthesis, docking and Biochemical characterization Source: PMC (nih.gov) URL:[Link]

  • European Journal of Medicinal Chemistry Source: ePrints Soton URL:[Link]

  • Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases Source: MDPI URL:[Link]

Sources

Comparative

Spectroscopic Determination of E/Z Geometry in Oxindole Alkenes: A Comparative Technical Guide

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: 3-Substituted Oxindole Alkenes (e.g., Sunitinib analogs) Executive Summary: The E/Z Ambiguity in Kinase I...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: 3-Substituted Oxindole Alkenes (e.g., Sunitinib analogs)

Executive Summary: The E/Z Ambiguity in Kinase Inhibitors

In the development of oxindole-based kinase inhibitors (such as Sunitinib ), the geometry of the exocyclic double bond at the C3 position is a critical determinant of biological activity. The Z-isomer is typically the thermodynamically stable and biologically active form, stabilized by an intramolecular hydrogen bond.[1] However, photoisomerization to the E-isomer occurs readily in solution, leading to analytical discrepancies and potential loss of potency.

This guide provides a technical comparison of spectroscopic assays to definitively assign E/Z geometry. While X-ray crystallography remains the absolute confirmation, it is low-throughput. NMR spectroscopy (NOE/ROESY) is the primary solution-state assay, offering a definitive structural lock. UV-Vis spectroscopy serves as a rapid, high-throughput kinetic screen.

Part 1: NMR Spectroscopy – The Structural Gold Standard

Nuclear Magnetic Resonance (NMR) is the most reliable method for determining E/Z geometry in solution without the need for single crystals. The assignment relies on Chemical Shift Anisotropy and Nuclear Overhauser Effect (NOE) correlations.

Diagnostic Chemical Shift Trends ( H NMR)

The geometry of the double bond imposes distinct magnetic environments on the vinyl proton and the pyrrole/amide NH protons.

SignalZ-Isomer (Thermodynamic) E-Isomer (Kinetic/Photo-induced) Mechanistic Cause
Vinyl Proton (H

)
Upfield (Shielded) (e.g.,

5.9 – 6.5 ppm)
Downfield (Deshielded) (e.g.,

6.6 – 7.5 ppm)
Anisotropy: In the E-isomer, H

is cis to the oxindole carbonyl (C2=O), placing it in the deshielding cone of the carbonyl group.
Pyrrole/Amide NH Downfield (Deshielded) (e.g.,

13.0 – 14.0 ppm)
Upfield (Shielded) (e.g.,

10.0 – 11.0 ppm)
H-Bonding: The Z-isomer is locked by a 6-membered intramolecular H-bond between the Pyrrole NH and Oxindole C2=O. This deshields the NH proton significantly.
The Definitive Assay: NOE Difference / NOESY

Chemical shifts can vary with solvent and substituents. The NOE (Nuclear Overhauser Effect) experiment provides spatial proof by detecting protons that are close in space (< 5 Å).[2]

  • Z-Isomer Logic: The high-priority group (e.g., Pyrrole) is cis to the Oxindole Carbonyl (C2=O). Consequently, the Vinyl Proton (H

    
    )  is cis to the Oxindole Benzene Ring (C4-H) .
    
  • E-Isomer Logic: The Vinyl Proton is cis to the Oxindole Carbonyl, placing it far from the C4 proton.

Protocol: The NOE Geometry Lock
  • Sample Prep: Dissolve ~5-10 mg of compound in DMSO-

    
     (preferred for H-bond stability) or CDCl
    
    
    
    .
  • Experiment: Run a 1D NOE Difference or 2D NOESY/ROESY.

  • Irradiation Target: Selectively irradiate the Vinyl Proton (H

    
    ) .
    
  • Analysis:

    • Observation A: Enhancement of the Oxindole C4-H doublet (approx. 7.5-8.0 ppm).

    • Observation B: No enhancement of C4-H; possible enhancement of Oxindole NH (if resolved).

Part 2: Visualization of Logic & Mechanism

The following diagrams illustrate the decision logic for assignment and the photoisomerization pathway of Sunitinib.

Oxindole_EZ_Assignment Start Unknown Oxindole Alkene (Dissolved in DMSO-d6) Step1 Step 1: 1H NMR Survey Locate Vinyl H and NH signals Start->Step1 CheckNH Check NH Chemical Shift Step1->CheckNH HighShift NH > 13 ppm (Strong Deshielding) CheckNH->HighShift Downfield LowShift NH < 11 ppm (Normal Amide) CheckNH->LowShift Upfield HypothesisZ Hypothesis: Z-Isomer (H-Bond Stabilized) HighShift->HypothesisZ HypothesisE Hypothesis: E-Isomer (No Intramolecular H-Bond) LowShift->HypothesisE Step2 Step 2: 1D NOE Experiment Irradiate Vinyl Proton (H-beta) HypothesisZ->Step2 HypothesisE->Step2 CheckNOE Observe C4-H Signal (Oxindole Ring) Step2->CheckNOE Enhancement Strong Enhancement (H-beta close to C4-H) CheckNOE->Enhancement NoEnhancement No Enhancement (H-beta far from C4-H) CheckNOE->NoEnhancement ConclusionZ CONFIRMED: Z-Isomer Enhancement->ConclusionZ ConclusionE CONFIRMED: E-Isomer NoEnhancement->ConclusionE

Caption: Logic flow for definitive spectroscopic assignment of oxindole E/Z geometry using NMR markers and NOE correlations.

Sunitinib_Isomerization Z_Iso Z-Sunitinib (Thermodynamic Minimum) Stabilized by Intramolecular H-Bond Transition Excited State (C=C Bond Rotation) Z_Iso->Transition hv (Light) 300-450 nm E_Iso E-Sunitinib (Kinetic Product) Sterically Hindered Transition->E_Iso Relaxation E_Iso->Z_Iso Heat / Acid / Time (Reversion)

Caption: Photoisomerization pathway of Sunitinib. The Z-isomer is stabilized by an intramolecular H-bond; light disrupts this, forming the E-isomer.

Part 3: Secondary Assay – UV-Vis Spectroscopy

While NMR provides structural certainty, UV-Vis is superior for kinetic monitoring and high-throughput screening of stability.

  • Principle: The planar Z-isomer (stabilized by H-bonding) typically exhibits a red-shifted

    
     and higher extinction coefficient compared to the twisted E-isomer.
    
  • Application: Quantifying the % of E-isomer impurity in a stored drug batch without consuming deuterated solvents.

  • Sunitinib Example:

    • Z-Isomer:

      
       nm.
      
    • E-Isomer:

      
       shifts significantly (often blue-shifted or intensity drop) due to loss of planarity.
      

Part 4: Comparative Analysis of Methods

FeatureNMR (NOE/ROESY) UV-Vis Spectroscopy X-Ray Crystallography
Primary Output 3D Structural ConnectivityElectronic Transitions (

)
Absolute Atomic Coordinates
Confidence Level High (Definitive) Medium (Inferred)Absolute
Throughput Low (10-30 min/sample)High (Seconds/sample) Very Low (Days/Weeks)
Sample State Solution (DMSO/CDCl

)
SolutionSolid Crystal
Sample Requirement ~5-10 mg< 0.1 mgHigh quality crystal
Best Use Case Initial structure elucidationStability testing / QCFinal validation for IP

References

  • Analytical aspects of sunitinib and its geometric isomerism. Journal of Pharmaceutical and Biomedical Analysis. Verified URL: [Link]

  • Studies on the stereochemical assignment of 3-acylidene 2-oxindoles. Organic & Biomolecular Chemistry. Verified URL: [Link]

  • Nuclear Overhauser Effect (NOE) in Stereochemical Determination. Chemistry LibreTexts. Verified URL: [Link]

  • Photoinduced Isomerization and Hepatotoxicities of Semaxanib, Sunitinib. ChemMedChem. Verified URL: [Link]

Sources

Safety & Regulatory Compliance

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